molecular formula C19H29N5O3 B15609428 LML134

LML134

Numéro de catalogue: B15609428
Poids moléculaire: 375.5 g/mol
Clé InChI: BVUJMFFRMZRNAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LML134 is a useful research compound. Its molecular formula is C19H29N5O3 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[1-(1-methyl-6-oxopyridazin-3-yl)piperidin-4-yl] 4-cyclobutylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O3/c1-21-18(25)6-5-17(20-21)23-9-7-16(8-10-23)27-19(26)24-13-11-22(12-14-24)15-3-2-4-15/h5-6,15-16H,2-4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUJMFFRMZRNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCC(CC2)OC(=O)N3CCN(CC3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LML134: A Technical Guide to a Novel Histamine H3 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, pharmacological properties, and mechanism of action of LML134, a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a comprehensive resource for understanding the scientific foundation of this compound.

Chemical Structure and Properties

This compound is a synthetic molecule with the systematic IUPAC name 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate
Molecular Formula C₁₉H₂₉N₅O₃
CAS Number 1542135-76-1
Molecular Weight 391.47 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Pharmacological Properties

This compound is an orally active and highly selective inverse agonist of the histamine H3 receptor. Its pharmacological profile is characterized by high binding affinity and a pharmacokinetic profile designed for rapid brain penetration and fast clearance.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in cellular assays, demonstrating its high potency at the human histamine H3 receptor.

AssayParameterValue (nM)
hH3R Functional Assay (cAMP)Kᵢ0.3
hH3R Radioligand BindingKᵢ12
In Vivo Pharmacokinetics

Pharmacokinetic studies in male Sprague-Dawley rats have demonstrated that this compound is rapidly absorbed and cleared, consistent with its intended therapeutic profile for treating excessive sleep disorders without causing insomnia.

AdministrationParameterValue
Oral (10 mg/kg) Tₘₐₓ0.5 hours
t₁⸝₂1.54 hours
Fraction Absorbed44%
Intravenous (1 mg/kg) t₁⸝₂0.44 hours
Clearance (CL)28 mL/min/kg
Plasma Protein Binding

This compound exhibits low to moderate plasma protein binding across different species, which is indicative of a higher fraction of unbound drug available to engage its target.

SpeciesFraction Unbound (Fu)
Rat39.0%
Dog57.6%
Human33.6%

Mechanism of Action and Signaling Pathway

This compound acts as an inverse agonist at the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The H3R exhibits high constitutive activity, meaning it can signal in the absence of an agonist. As an inverse agonist, this compound binds to the H3R and stabilizes its inactive conformation, thereby reducing its basal signaling activity.

The H3R is coupled to the Gαi/o subunit of the G protein complex. Its constitutive activity leads to a tonic inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By inhibiting this constitutive activity, this compound increases cAMP levels, leading to the modulation of downstream signaling pathways. A key physiological role of the H3R is to act as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. As an inverse agonist, this compound blocks this inhibitory effect, thereby increasing the release of histamine and other neurotransmitters, which is believed to be the primary mechanism for its wake-promoting effects.

LML134_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Constitutively Active) This compound->H3R Binds and Inactivates G_protein Gαi/o-Gβγ H3R->G_protein Inhibits (Constitutive Activity) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Histamine_release Histamine Release cAMP->Histamine_release Promotes Histamine Histamine Histamine_release->Histamine Postsynaptic_receptors Postsynaptic Histamine Receptors Histamine->Postsynaptic_receptors Wakefulness Increased Wakefulness and Arousal Postsynaptic_receptors->Wakefulness Leads to

Caption: Mechanism of action of this compound as a histamine H3 receptor inverse agonist.

Experimental Protocols

The following are representative protocols for the key in vitro and in vivo assays used to characterize this compound. These are generalized methods and may not reflect the exact proprietary protocols used in the development of this compound.

Histamine H3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human H3 receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]-Nα-methylhistamine)

  • Unlabeled competitor (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then convert it to a Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prep_reagents incubation Incubate Reagents in 96-well Plate prep_reagents->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

Caption: Workflow for a histamine H3 receptor radioligand binding assay.

Histamine H3 Receptor Functional (cAMP) Assay

This assay measures the functional activity of a compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels in cells expressing the H3 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human H3 receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Plate the cells in a 96-well or 384-well plate and culture overnight.

  • Replace the culture medium with stimulation buffer containing a fixed concentration of forskolin and varying concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • As an inverse agonist, this compound will increase the forskolin-stimulated cAMP levels.

  • Plot the cAMP concentration against the this compound concentration to determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal effect) and subsequently calculate the Kᵢ value.

In Vivo Pharmacokinetic Study in Rats

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.

Materials:

  • Male Sprague-Dawley rats

  • This compound formulation for oral and intravenous administration

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • House the rats under standard laboratory conditions with free access to food and water.

  • For oral administration, administer a single dose of this compound via oral gavage.

  • For intravenous administration, administer a single dose of this compound via tail vein injection.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples and quantify its concentration using a validated analytical method like LC-MS/MS.

  • Plot the plasma concentration of this compound versus time and use pharmacokinetic software to calculate parameters such as Tₘₐₓ, t₁⸝₂, CL, and bioavailability.

PK_Study_Workflow start Start dosing Administer this compound to Rats (Oral or IV) start->dosing blood_collection Collect Blood Samples at Predetermined Time Points dosing->blood_collection plasma_separation Process Blood to Obtain Plasma blood_collection->plasma_separation sample_analysis Quantify this compound Concentration (LC-MS/MS) plasma_separation->sample_analysis pk_analysis Pharmacokinetic Analysis (Calculate Parameters) sample_analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Conclusion

This compound is a promising histamine H3 receptor inverse agonist with a well-defined chemical structure and pharmacological profile. Its high potency, selectivity, and pharmacokinetic properties make it a valuable tool for research into the role of the histaminergic system in sleep-wake regulation and other neurological processes. The information and representative protocols provided in this guide offer a solid foundation for scientists and researchers working with or interested in the further development of this and similar compounds.

LML134: A Technical Guide to its Mechanism of Action as a Histamine H3 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization. The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, plays a crucial role in regulating the release of histamine and other neurotransmitters, thereby influencing wakefulness, cognition, and other neurological processes.[1][2] this compound, by acting as an inverse agonist, reduces the constitutive activity of the H3 receptor, leading to an increase in histamine release and subsequent promotion of wakefulness.[1][2] This document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's core mechanism.

Introduction to this compound and the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] Additionally, H3 receptors act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1] The H3 receptor exhibits constitutive activity, meaning it maintains a basal level of signaling even in the absence of an agonist.[3]

Inverse agonists, such as this compound, are ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response.[3] In the case of the H3 receptor, inverse agonists stabilize the inactive conformation of the receptor, thereby reducing its constitutive activity.[3] This leads to a disinhibition of histamine release, resulting in increased levels of histamine in the synaptic cleft and enhanced histaminergic neurotransmission, which is associated with a state of wakefulness.[1][2] this compound was specifically designed to have a rapid onset of action and a fast kinetic profile to achieve high receptor occupancy and promote wakefulness, with a reduced risk of mechanism-related insomnia.[1][2]

Quantitative Pharmacological Data for this compound

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Pharmacology of this compound
ParameterValueAssay TypeSpecies/Cell LineReference
Binding Affinity (Ki) 12 nMRadioligand Binding AssayHuman[1][2]
Functional Potency (Ki) 0.3 nMcAMP Accumulation AssayHuman[1][2]
Table 2: In Vivo Pharmacokinetics of this compound in Rats
ParameterValueRoute of AdministrationReference
Time to Maximum Concentration (tmax) 0.5 hoursOral[1][2]
Terminal Half-life (t1/2) 0.44 hoursIntravenous[1][2]
Fraction Absorbed 44%Oral[1][2]
Table 3: Plasma Protein Binding of this compound
SpeciesFraction Unbound (Fu)Reference
Rat 39.0%[1][2]
Dog 57.6%[1][2]
Human 33.6%[1][2]

Signaling Pathways Modulated by this compound

As an inverse agonist of the Gi/o-coupled H3 receptor, this compound modulates downstream signaling cascades. By stabilizing the inactive state of the receptor, this compound attenuates the constitutive inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, can influence the activity of protein kinase A (PKA) and other cAMP-dependent pathways. The primary consequence of H3 receptor inverse agonism by this compound is the disinhibition of neurotransmitter release, most notably histamine.

H3R_Inverse_Agonist_Signaling cluster_neuron Presynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Inactive) This compound->H3R binds G_protein Gi/o Protein (inactive) H3R->G_protein stabilizes inactive state AC Adenylyl Cyclase G_protein->AC no inhibition cAMP cAMP AC->cAMP converts ATP ATP Neurotransmitter_Vesicle Histamine Vesicle cAMP->Neurotransmitter_Vesicle promotes release Synaptic_Cleft Synaptic Histamine Neurotransmitter_Vesicle->Synaptic_Cleft release

Figure 1: Signaling pathway of this compound as an H3 receptor inverse agonist.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard practices in the field for assessing H3 receptor ligands.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the H3 receptor.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human H3 receptor are cultured in appropriate media.

    • Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

    • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer.

  • Binding Assay Protocol:

    • In a 96-well plate, add membrane homogenate, the radioligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of this compound.

    • For total binding, only the radioligand and membranes are added.

    • For non-specific binding, a high concentration of a known H3 receptor ligand (e.g., thioperamide) is added to outcompete the radioligand.

    • The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity on the filters is measured using a scintillation counter.

    • The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start cell_culture Culture H3R-expressing HEK293 cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up 96-well plate: - Membranes - [3H]-Nα-methylhistamine - this compound (varying conc.) membrane_prep->assay_setup incubation Incubate at RT (60-120 min) assay_setup->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Measure radioactivity with scintillation counter filtration->scintillation data_analysis Calculate IC50 and Ki values scintillation->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to act as an inverse agonist by assessing its effect on intracellular cAMP levels.

  • Cell Culture:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human H3 receptor are cultured to near confluency.

  • cAMP Assay Protocol:

    • Cells are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with varying concentrations of this compound.

    • Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.

    • The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

    • The reaction is stopped by lysing the cells.

    • The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

    • The data is analyzed to determine the potency of this compound in reducing forskolin-stimulated cAMP levels, indicating inverse agonist activity.

cAMP_Assay_Workflow start Start cell_culture Culture H3R-expressing CHO cells start->cell_culture cell_prep Harvest cells and resuspend in buffer with IBMX cell_culture->cell_prep pre_incubation Pre-incubate cells with varying concentrations of this compound cell_prep->pre_incubation stimulation Stimulate with forskolin pre_incubation->stimulation incubation Incubate at 37°C (30 min) stimulation->incubation lysis Lyse cells to stop the reaction incubation->lysis cAMP_measurement Measure intracellular cAMP (e.g., HTRF) lysis->cAMP_measurement data_analysis Analyze data to determine inverse agonist potency cAMP_measurement->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for the cAMP accumulation assay.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of histamine and other neurotransmitters in the brains of freely moving animals following the administration of this compound.

  • Surgical Procedure:

    • Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex or hypothalamus).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery.

  • Microdialysis Protocol:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a baseline neurotransmitter level.

    • This compound is administered (e.g., intraperitoneally or orally).

    • Dialysate collection continues for several hours post-administration.

    • The concentration of histamine and other neurotransmitters in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

    • The data is expressed as a percentage change from the baseline level.

Ex Vivo Receptor Occupancy

This assay determines the extent to which this compound binds to H3 receptors in the brain after systemic administration.

  • Animal Dosing and Tissue Collection:

    • Rats are administered various doses of this compound or a vehicle control.

    • At a specific time point after dosing (e.g., corresponding to tmax), the animals are euthanized.

    • The brains are rapidly removed and frozen.

  • Autoradiography Protocol:

    • The frozen brains are sectioned using a cryostat.

    • The brain sections are incubated with a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine).

    • The sections are washed to remove unbound radioligand.

    • The sections are apposed to a film or a phosphor imaging screen to visualize the distribution and density of the radioligand binding.

    • The amount of radioligand binding in the brains of this compound-treated animals is compared to that in vehicle-treated animals to calculate the percentage of receptor occupancy for each dose.

Conclusion

This compound is a novel histamine H3 receptor inverse agonist with a pharmacological and pharmacokinetic profile tailored for the treatment of excessive sleep disorders.[1][2] Its mechanism of action, centered on the reduction of H3 receptor constitutive activity and the subsequent enhancement of histaminergic neurotransmission, is well-supported by a range of in vitro and in vivo data. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other H3 receptor inverse agonists. A thorough understanding of its mechanism of action is crucial for its continued development and potential therapeutic application in disorders of wakefulness and cognition.

References

The Histamine H3 Receptor: A Central Regulator of the Sleep-Wake Cycle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The histamine (B1213489) H3 receptor (H3R) stands as a critical modulator of the sleep-wake cycle, primarily through its intricate control of histamine release and the activity of other key neurotransmitter systems in the central nervous system (CNS). Its unique role as both an autoreceptor on histaminergic neurons and a heteroreceptor on a variety of other neuronal populations makes it a compelling target for the development of novel therapeutics for sleep disorders. This guide provides a comprehensive overview of the H3 receptor's function in sleep-wake regulation, detailing its signaling pathways, the quantitative effects of H3R ligands, and the experimental methodologies used to elucidate its function.

The Histamine H3 Receptor: A Dual-Function Modulator

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[1][2][3] It exerts its influence on the sleep-wake cycle through two primary mechanisms:

  • As an Autoreceptor: Located presynaptically on histaminergic neurons, the H3R acts as a negative feedback mechanism.[1][2] When activated by histamine, it inhibits further synthesis and release of histamine, a neurotransmitter crucial for promoting and maintaining wakefulness.[2][4] This autoreceptor function tonically dampens the activity of the histaminergic system.

  • As a Heteroreceptor: The H3R is also expressed on the presynaptic terminals of a wide range of non-histaminergic neurons.[1][5] Its activation can inhibit the release of several key neurotransmitters involved in arousal and sleep, including acetylcholine, norepinephrine, dopamine (B1211576), and serotonin.[1][2][6] This heteroreceptor function allows the histaminergic system to exert broad control over other arousal-promoting pathways.

Signaling Pathways of the Histamine H3 Receptor

The primary downstream signaling pathways include:

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Some studies have shown that H3R activation can also lead to the stimulation of the MAPK/ERK pathway, although the precise functional consequences of this in the context of sleep-wake regulation are still being elucidated.[4][8]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel N/P/Q-type Ca²⁺ Channel G_protein->Ca_channel βγ inhibits GIRK_channel GIRK K⁺ Channel G_protein->GIRK_channel βγ activates cAMP cAMP AC->cAMP Produces Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK_channel->K_efflux Histamine Histamine (Agonist) Histamine->H3R PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux->Neurotransmitter_release

Caption: Signaling pathway of the Histamine H3 Receptor.

Quantitative Effects of H3 Receptor Ligands on Sleep-Wake Parameters

Pharmacological manipulation of the H3 receptor with agonists and antagonists (or inverse agonists) has profound and opposing effects on the sleep-wake cycle.

H3 Receptor Agonists

H3 receptor agonists, by mimicking the action of histamine at the autoreceptor, decrease the release of histamine and other wake-promoting neurotransmitters, leading to an increase in sleep.

CompoundSpeciesDoseRouteEffect on WakefulnessEffect on NREM SleepEffect on REM SleepReference
Immepip (B124233)Rat5-10 mg/kgi.p.No significant changeNo significant changeNo significant change[9]
BP 2.94RatNot specifiedOralSlight decreaseSignificant increaseSlight decrease[10]
(R)-α-methylhistamineGeneralNot specifiedNot specifiedPromotes sleepEnhances slow-wave sleepNot specified[11]

Note: The effects of H3R agonists on promoting sleep appear to be less robust than the wake-promoting effects of antagonists.

H3 Receptor Antagonists/Inverse Agonists

H3 receptor antagonists (or inverse agonists) block the inhibitory effect of the H3 autoreceptor, thereby increasing the release of histamine and other neurotransmitters, resulting in a significant increase in wakefulness.

CompoundSpeciesDoseRouteEffect on WakefulnessEffect on NREM SleepEffect on REM SleepReference
CiproxifanMouse (WT)0.3-3 mg/kgi.p.↑ 1.2 to 1.6-fold[6][12]
CiproxifanCat0.15-2 mg/kgp.o.Almost total waking stateNot specifiedNot specified[13]
GSK189254Mouse3-10 mg/kgNot specified[14]
CarboperamideRatNot specifiedOral[10]
PitolisantHumanNot specifiedNot specified↓ Epworth Sleepiness ScoreNot specifiedNot specified[15]
H3 Receptor Knockout Mice

Studies on mice lacking the H3 receptor (H3R-/-) provide genetic evidence for its role in sleep-wake regulation. These mice exhibit a complex phenotype characterized by signs of enhanced histaminergic transmission but also a fragmented sleep-wake cycle.

GenotypeSpeciesConditionEffect on WakefulnessEffect on NREM SleepEffect on REM SleepKey FindingReference
H3R-/-MouseBaseline (Dark Phase)No significant changeDeficient wakefulness and sleep fragmentation[16][17][18]
H3R-/-MouseBaseline (Dark Phase)Increased episode number, decreased durationIncreased episode number, decreased durationNo significant changePronounced sleep fragmentation[17]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the H3 receptor's role in the sleep-wake cycle.

EEG/EMG Electrode Implantation and Recording in Mice

This protocol is essential for monitoring the different vigilance states (wakefulness, NREM sleep, and REM sleep).

Materials:

  • Adult male mice (e.g., C57BL/6)

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Stereotaxic frame

  • Surgical drill

  • EEG electrodes (gold-plated miniature screws)

  • EMG electrodes (gold or stainless steel wires)

  • Dental cement

  • Suturing material

  • EEG/EMG recording system with amplifiers and filters

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame.[19][20] Make a midline incision on the scalp to expose the skull.

  • EEG Electrode Implantation: Drill small holes through the skull over the frontal cortex (e.g., AP: +1.5 mm, ML: ±1.5 mm from bregma) and parietal cortex (e.g., AP: -2.0 mm, ML: ±2.0 mm from bregma) for the recording electrodes.[20] A reference electrode is typically placed over the cerebellum (e.g., AP: -6.0 mm, ML: 0 mm).[20] Gently screw the EEG electrodes into the drilled holes until they make contact with the dura mater.

  • EMG Electrode Implantation: Insert two flexible, insulated wires into the nuchal (neck) muscles bilaterally to record muscle tone.[20][21]

  • Headmount Fixation: Connect the electrode wires to a headmount socket and secure the entire assembly to the skull using dental cement.[19][21]

  • Suturing and Recovery: Suture the scalp incision and allow the animal to recover for at least one week before starting the recordings.[21] Provide post-operative analgesia as required.

  • Recording: House the mouse in a recording chamber and connect the headmount to the recording system.[21] Record EEG and EMG signals continuously. The EEG is typically filtered between 0.5-30 Hz, and the EMG between 10-100 Hz.[22]

  • Sleep Scoring: The recorded data is typically scored in 10-second epochs.[22]

    • Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.[21]

    • NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves, 0.5-4 Hz) EEG and low EMG activity.[21]

    • REM Sleep: Characterized by low-amplitude, mixed-frequency EEG with prominent theta activity (6-9 Hz) and muscle atonia (very low EMG activity).[21]

EEG_EMG_Workflow cluster_surgery Surgical Implantation cluster_recording Data Acquisition cluster_analysis Data Analysis Anesthesia Anesthetize Mouse Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Incision Scalp Incision Stereotaxic->Incision EEG_Implant Implant EEG Electrodes Incision->EEG_Implant EMG_Implant Implant EMG Electrodes Incision->EMG_Implant Headmount Fix Headmount with Dental Cement EEG_Implant->Headmount EMG_Implant->Headmount Suture Suture Incision Headmount->Suture Recovery 1-Week Recovery Suture->Recovery Connect Connect to Recording System Recovery->Connect Record Continuous EEG/EMG Recording Connect->Record Epoching Divide Data into 10s Epochs Record->Epoching Scoring Manual or Automated Sleep Scoring Epoching->Scoring Analysis Quantitative Analysis of Sleep Parameters Scoring->Analysis

Caption: Experimental workflow for EEG/EMG recording in mice.

In Vivo Microdialysis for Histamine Measurement

This technique allows for the measurement of extracellular histamine levels in specific brain regions of freely moving animals.

Materials:

  • Rat or mouse with a surgically implanted guide cannula targeted to the brain region of interest (e.g., hypothalamus, prefrontal cortex).

  • Microdialysis probe

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography (HPLC) system with fluorescence detection for histamine analysis.

Procedure:

  • Guide Cannula Implantation: Under anesthesia, stereotaxically implant a guide cannula aimed at the desired brain region and secure it with dental cement.[23][24] Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain tissue.[24]

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[23]

  • Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.[23]

  • Histamine Analysis: Analyze the histamine concentration in the collected dialysate samples using a highly sensitive HPLC system with fluorescence detection.[23][25]

  • Data Analysis: Calculate the basal histamine levels and assess the effects of pharmacological agents (e.g., H3R agonists or antagonists) on histamine release by comparing the concentrations in the dialysate before and after drug administration.

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Surgery Implant Guide Cannula Recovery Recovery Period Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Sample_Collection Collect Dialysate Fractions Perfusion->Sample_Collection HPLC HPLC with Fluorescence Detection Sample_Collection->HPLC Quantification Quantify Histamine Levels HPLC->Quantification Data_Analysis Analyze Changes in Histamine Release Quantification->Data_Analysis

Caption: Workflow for in vivo microdialysis of histamine.

Conclusion

The histamine H3 receptor plays a pivotal and complex role in the regulation of the sleep-wake cycle. Its function as both an autoreceptor and a heteroreceptor places it in a unique position to modulate not only the brain's histaminergic tone but also the activity of other critical arousal systems. The wake-promoting effects of H3 receptor antagonists/inverse agonists have been robustly demonstrated in preclinical models and have translated to clinical efficacy in the treatment of narcolepsy. Future research aimed at further dissecting the intricate signaling networks modulated by the H3 receptor and developing ligands with improved specificity and pharmacokinetic profiles holds significant promise for the development of novel and effective treatments for a range of sleep and wakefulness disorders.

References

LML134: A Technical Deep Dive into its Histamine H3 Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LML134, a novel drug candidate, has emerged as a potent and highly selective inverse agonist for the histamine (B1213489) H3 receptor (H3R). This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of H3R modulators.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its involvement in regulating sleep-wake cycles, cognition, and other neurological processes has made it an attractive target for therapeutic intervention. This compound has been developed as a high-affinity inverse agonist for the H3R, with the potential for treating various neurological and psychiatric disorders. Understanding its precise binding characteristics and selectivity is paramount for its continued development and clinical application.

Receptor Binding Affinity and Selectivity Profile

This compound exhibits a strong binding affinity for the human histamine H3 receptor. In vitro studies have demonstrated its potency through both functional and direct binding assays.

Quantitative Binding Data

The binding affinity and functional potency of this compound for the human H3 receptor (hH3R) have been quantified, along with its selectivity against other histamine receptor subtypes and the hERG channel.

Target ReceptorAssay TypeParameterValue (nM)
Human H3RcAMP Functional AssayKi0.3[1]
Human H3RRadioligand Binding AssayKi12[1]
Human H1RRadioligand Binding AssayIC50>30,000
Human H2RRadioligand Binding AssayIC50>30,000
Human H4RRadioligand Binding AssayIC50>30,000*
hERG ChannelPatch-clamp Assay% Inhibition @ 10 µM12%
Note: Data for H1, H2, and H4 receptors are based on a structurally similar compound (9a) from the same chemical series and are indicative of this compound's likely selectivity profile[2].

The data clearly indicates that this compound is a highly potent H3R inverse agonist with a significant selectivity margin against other histamine receptors and a low potential for hERG-related cardiotoxicity. A comprehensive screening against a panel of 137 other targets confirmed the high selectivity of this compound[1].

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assay for H3R

A competitive radioligand binding assay was utilized to determine the binding affinity (Ki) of this compound for the H3 receptor.

Workflow:

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep1 HEK293 cells expressing hH3R prep2 Homogenization prep1->prep2 prep3 Centrifugation to isolate membranes prep2->prep3 assay1 Incubate membranes with [3H]-N-α-methylhistamine (radioligand) and varying concentrations of this compound prep3->assay1 detect1 Filtration to separate bound and free radioligand assay1->detect1 detect2 Scintillation counting to quantify bound radioactivity detect1->detect2 detect3 Data analysis to determine IC50 and calculate Ki detect2->detect3

Radioligand Binding Assay Workflow

  • Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the human H3 receptor.

  • Assay Buffer: Details of the buffer composition would be found in the primary literature.

  • Radioligand: [3H]-N-α-methylhistamine was used as the radioligand.

  • Incubation: Membranes, radioligand, and various concentrations of this compound were incubated to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioligand was quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

The inverse agonist activity of this compound at the H3 receptor was determined using a cAMP (cyclic adenosine (B11128) monophosphate) functional assay.

Workflow:

G cluster_cell_culture Cell Culture & Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis cell1 HEK293 cells expressing hH3R cell2 Incubate cells with varying concentrations of this compound cell1->cell2 cell3 Stimulate with forskolin (B1673556) to increase basal cAMP levels cell2->cell3 detect1 Cell lysis cell3->detect1 detect2 Quantification of intracellular cAMP levels (e.g., HTRF, ELISA) detect1->detect2 analysis1 Generate dose-response curve detect2->analysis1 analysis2 Determine IC50 and calculate Ki analysis1->analysis2

cAMP Functional Assay Workflow

  • Cell Culture: HEK293 cells expressing the human H3 receptor were cultured under standard conditions.

  • Assay Procedure: Cells were incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation. Forskolin was then added to stimulate adenylyl cyclase and raise intracellular cAMP levels.

  • cAMP Measurement: Intracellular cAMP levels were measured using a commercially available assay kit (e.g., HTRF or ELISA).

  • Data Analysis: The ability of this compound to inhibit the forskolin-stimulated cAMP production was quantified. The IC50 value was determined from the dose-response curve, and the Ki value was calculated.

Signaling Pathway

As an inverse agonist of the H3 receptor, this compound reduces the constitutive activity of the receptor, leading to an increase in histamine release from presynaptic neurons.

G cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine Vesicles Histamine_release Histamine Release Histamine_vesicle->Histamine_release H3R H3 Receptor (Constitutively Active) Gi Gαi/o H3R->Gi Activates This compound This compound This compound->H3R Binds and inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Ca_channel->Histamine_vesicle Triggers fusion Released_Histamine Histamine Histamine_release->Released_Histamine Postsynaptic_receptors Postsynaptic Histamine Receptors (H1, H2) Released_Histamine->Postsynaptic_receptors

This compound Mechanism of Action

Conclusion

This compound is a highly potent and selective histamine H3 receptor inverse agonist. The comprehensive data presented in this guide underscore its potential as a valuable research tool and a promising therapeutic candidate. The detailed experimental protocols provide a foundation for further investigation into the pharmacology of this compound and other H3R modulators. The visualization of its mechanism of action offers a clear understanding of its role in modulating histaminergic neurotransmission.

References

Preclinical Profile of LML134: A Novel Histamine H3 Receptor Inverse Agonist for the Treatment of Excessive Sleepiness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excessive daytime sleepiness (EDS) is a debilitating symptom of several sleep disorders, including narcolepsy and shift work disorder. The histaminergic system plays a crucial role in the maintenance of wakefulness, and the histamine (B1213489) H3 receptor (H3R) acts as a presynaptic autoreceptor, inhibiting histamine synthesis and release. Consequently, H3R inverse agonists, which block the constitutive activity of the receptor, are a promising therapeutic class for promoting wakefulness. However, some earlier H3R inverse agonists have been associated with insomnia as a mechanism-based side effect. LML134 (1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate) was developed by Novartis as a novel H3R inverse agonist with a pharmacokinetic and pharmacodynamic profile designed to mitigate the risk of insomnia.[1][2][3] This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its pharmacology, pharmacokinetics, and mechanism of action.

Mechanism of Action: Histamine H3 Receptor Inverse Agonism

This compound is a potent and selective inverse agonist of the histamine H3 receptor.[1][2][3] As an inverse agonist, this compound not only blocks the binding of agonists but also reduces the receptor's basal, constitutive activity. The H3R is primarily expressed in the central nervous system and functions as a presynaptic autoreceptor on histaminergic neurons, as well as a heteroreceptor on other non-histaminergic neurons. By inhibiting the H3R, this compound disinhibits the synthesis and release of histamine from histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus. The increased synaptic histamine then activates postsynaptic histamine H1 receptors, which are known to promote wakefulness and arousal. This targeted mechanism of action is central to the therapeutic potential of this compound in treating excessive sleepiness.

This compound Signaling Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R H3 Receptor (Autoreceptor) This compound->H3R Inverse Agonism Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibition (blocked by this compound) Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Histamine Histamine Histamine_Release->Histamine Increases H1R H1 Receptor Histamine->H1R Activation Wakefulness Wakefulness Promotion H1R->Wakefulness

Signaling pathway of this compound as a histamine H3 receptor inverse agonist.

Preclinical Pharmacology

The preclinical evaluation of this compound encompassed a range of in vitro and in vivo studies to characterize its potency, selectivity, and pharmacokinetic profile.

In Vitro Pharmacology

This compound demonstrated high affinity and potent inverse agonist activity at the human histamine H3 receptor. Its selectivity was established through screening against a panel of other receptors, including other histamine receptor subtypes.

Table 1: In Vitro Pharmacology of this compound

Assay TypeParameterValue
H3R Binding Affinity hH3R Ki (nM)12
H3R Functional Activity cAMP Assay (nM)0.3
Selectivity H1, H2, H4 ReceptorsHigh selectivity for H3R
hERG ChannelsHigh selectivity for H3R
Broad Receptor Panel (137 targets)High selectivity for H3R

Data sourced from Troxler, T. et al. ChemMedChem 2019, 14(13): 1238.[4]

Pharmacokinetics in Rats

Pharmacokinetic studies in Sprague-Dawley rats revealed that this compound has rapid oral absorption and clearance.[4] This pharmacokinetic profile, characterized by a short half-life, was intentionally designed to provide a wake-promoting effect during the day without causing insomnia at night.[1][2][3]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterRouteValue
Maximal Concentration (tmax) Oral (10 mg/kg)0.5 hours
Terminal Half-life (t1/2) Intravenous0.44 hours
Fraction Absorbed (Fa) Oral44%
Plasma Protein Binding (Fu) Rat39.0%
Dog57.6%
Human33.6%

Data sourced from Troxler, T. et al. ChemMedChem 2019, 14(13): 1238.[4]

In Vivo Receptor Occupancy

An ex vivo radioligand binding assay in male Sprague-Dawley rats was conducted to determine the time course of H3 receptor occupancy in the brain following oral administration of this compound. This study demonstrated rapid and high receptor occupancy, followed by a relatively fast decline, consistent with its pharmacokinetic profile.

Experimental_Workflow_Receptor_Occupancy start Start animal_model Male Sprague-Dawley Rats start->animal_model drug_admin Oral Administration of this compound (10 mg/kg) animal_model->drug_admin time_points Sacrifice at various time points post-dose drug_admin->time_points brain_extraction Brain Extraction and Homogenization time_points->brain_extraction binding_assay Ex vivo Radioligand Binding Assay ([3H]-N-α-methylhistamine) brain_extraction->binding_assay data_analysis Quantification of Receptor Occupancy binding_assay->data_analysis end End data_analysis->end

Experimental workflow for the ex vivo receptor occupancy study.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following protocols are based on the experimental section of the primary publication on this compound.

Radioligand Binding Assay for H3R Affinity
  • Objective: To determine the binding affinity of this compound for the human histamine H3 receptor.

  • Method:

    • Membranes from CHO cells stably expressing the human H3 receptor were used.

    • Membranes were incubated with the radioligand [3H]-N-α-methylhistamine and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled H3R ligand.

    • After incubation, the membranes were filtered and washed to separate bound and free radioligand.

    • The amount of bound radioactivity was quantified by liquid scintillation counting.

    • The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay
  • Objective: To assess the inverse agonist activity of this compound at the human H3 receptor.

  • Method:

    • CHO cells expressing the human H3 receptor were used.

    • Cells were incubated with forskolin (B1673556) to stimulate cAMP production.

    • Varying concentrations of this compound were added to the cells.

    • The level of cAMP was measured using a suitable assay kit (e.g., HTRF).

    • Inverse agonist activity was determined by the ability of this compound to reduce the basal or agonist-stimulated cAMP levels.

In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile of this compound in rats.

  • Method:

    • Male Sprague-Dawley rats were used.

    • For intravenous administration, this compound was administered via a cannulated vein.

    • For oral administration, this compound was administered by gavage.

    • Blood samples were collected at various time points post-dosing.

    • Plasma concentrations of this compound were determined by LC-MS/MS.

    • Pharmacokinetic parameters were calculated using standard non-compartmental analysis.

Conclusion and Future Directions

The preclinical data for this compound demonstrate that it is a potent and selective histamine H3 receptor inverse agonist with a pharmacokinetic profile designed for rapid onset and a duration of action that may minimize the risk of insomnia. Its ability to achieve high receptor occupancy in the brain shortly after oral administration supports its potential as a wake-promoting agent. While the available preclinical data focus on the fundamental pharmacological and pharmacokinetic properties of this compound, further studies in animal models of narcolepsy or other states of excessive sleepiness would be necessary to fully characterize its efficacy profile. The promising preclinical findings have led to the progression of this compound into clinical trials to evaluate its safety, tolerability, and efficacy in human subjects with sleep-wake disorders.[1][4]

References

LML134: A Technical Guide to its Therapeutic Potential as a Histamine H3 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LML134, a novel and potent histamine (B1213489) H3 receptor (H3R) inverse agonist, emerged from a focused discovery program aimed at developing a wake-promoting agent with a favorable safety profile, particularly concerning the avoidance of insomnia. Developed by Novartis, this compound was investigated for the treatment of excessive sleep disorders, such as shift work disorder (SWD). This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, pharmacokinetic profile, and the outcomes of its clinical evaluation. While the development of this compound for sleep-related disorders was ultimately discontinued (B1498344) for reasons unrelated to safety, the data amassed during its investigation offers valuable insights for the ongoing development of therapeutics targeting the histaminergic system.

Introduction: The Rationale for a Novel H3R Inverse Agonist

The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system. It plays a crucial role in modulating the synthesis and release of histamine and other neurotransmitters involved in the sleep-wake cycle. Inverse agonists of the H3R block the constitutive activity of the receptor, leading to an increase in histamine release in the brain. This enhancement of histaminergic neurotransmission is a well-established mechanism for promoting wakefulness.

While several H3R inverse agonists have been investigated for excessive sleep disorders, a common challenge has been the potential for mechanism-based side effects, most notably insomnia. The therapeutic goal for this compound was to identify a compound with a pharmacokinetic and pharmacodynamic profile that would provide wakefulness-promoting effects during the desired period without disrupting subsequent sleep.[1][2] This was envisioned through a molecule that could achieve high receptor occupancy and rapid disengagement from the H3R.[1][2] this compound, chemically identified as 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, was selected as a clinical candidate based on these principles.[1]

Mechanism of Action and Pharmacology

This compound acts as a potent and selective inverse agonist at the human histamine H3 receptor. Its mechanism of action involves binding to the H3R and reducing its basal, constitutive activity. This disinhibition of presynaptic H3 autoreceptors leads to an increased release of histamine from histaminergic neurons, thereby enhancing wakefulness.

In Vitro Pharmacology

This compound demonstrated high affinity and potency in in vitro assays. The key pharmacological parameters are summarized in the table below.

ParameterValueAssay TypeReference
hH3R Ki0.3 nMcAMP Assay[3]
hH3R Ki12 nMBinding Assay[3]
hERG Inhibition12% at 10 µMPatch-clamp assay[4]

Table 1: In Vitro Pharmacological Profile of this compound

The high potency in the cAMP functional assay is indicative of its strong inverse agonist activity. Furthermore, this compound exhibited high selectivity for the H3R when screened against a panel of 137 other targets, including the histamine H1, H2, and H4 receptors, as well as the hERG channel, suggesting a low potential for off-target effects.[3]

Preclinical In Vivo Pharmacology

Preclinical studies in animal models confirmed the wake-promoting effects and the desired pharmacokinetic profile of this compound.

ParameterSpeciesValueRouteReference
tmaxRat0.5 hoursOral[3]
Terminal Half-life (t1/2)Rat0.44 hoursIntravenous[3]
Fraction Absorbed (Fa)Rat44%Oral[3]
Plasma Protein Binding (Fu)Rat39.0%-[3]
Plasma Protein Binding (Fu)Dog57.6%-[3]
Plasma Protein Binding (Fu)Human33.6%-[3]
Brain-to-Plasma RatioRat0.93 at 1 hour post-doseOral[4]
H3 Receptor OccupancyRat76% at 1 hour post-dose (10 mg/kg)Oral[4]

Table 2: Preclinical Pharmacokinetic and In Vivo Profile of this compound

The rapid oral absorption and clearance observed in rats, along with good brain penetration, supported the hypothesis that this compound could achieve rapid and high H3R occupancy followed by a relatively fast disengagement, potentially minimizing the risk of insomnia.[3][4]

Signaling Pathway

As an inverse agonist of the H3 receptor, this compound modulates downstream signaling cascades. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound H3R Histamine H3 Receptor (Constitutively Active) This compound->H3R Binds and Inactivates Gai Gαi/o H3R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Histamine_Vesicle Histamine Vesicles PKA->Histamine_Vesicle Inhibits Fusion Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Histamine Histamine Histamine_Release->Histamine

Figure 1: this compound Signaling Pathway at the H3 Autoreceptor.

In its constitutively active state, the H3R activates the Gαi/o subunit, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. The overall effect is a decrease in histamine synthesis and release. This compound, by acting as an inverse agonist, prevents this signaling cascade, thereby disinhibiting adenylyl cyclase, increasing cAMP levels, and ultimately promoting the release of histamine into the synaptic cleft.

Clinical Development

This compound progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in promoting wakefulness.

Phase I Studies

A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending oral dose study was conducted in healthy volunteers (NCT02334449).[3] This study assessed the safety, tolerability, and pharmacokinetics of this compound.

Proof-of-Concept Study in Shift Work Disorder (SWD)

A randomized, double-blind, placebo-controlled, cross-over, multi-center Proof of Concept (PoC) study (CLML134X2201) was conducted to assess the wakefulness-promoting effect, safety, tolerability, and pharmacokinetics of this compound in patients with SWD.[5] The primary objective was to determine if this compound could increase wakefulness compared to placebo, as measured by the Multiple Sleep Latency Test (MSLT).[6]

Key Findings:

  • Efficacy: Participants were less sleepy at night after taking this compound compared to placebo.[5] They stayed awake longer during the MSLT nap times after receiving this compound.[5] The effect on sleepiness was less pronounced at approximately 9.5 hours post-dose.[5]

  • Pharmacokinetics: this compound reached its maximum concentration in the blood approximately 3 hours after administration.[5]

  • Safety: this compound was considered safe and well-tolerated in this trial.[5] The most common adverse event reported was headache.[5]

Discontinuation of Development

The clinical trial in SWD patients began in July 2017 and ended in September 2018. The trial was stopped early because the sponsor, Novartis, decided to halt all research on this compound in individuals with sleep-related diseases.[5] This decision was not related to any safety concerns.[5]

Experimental Protocols

Histamine H3 Receptor Binding Assay (Radioligand Displacement)

This assay is designed to determine the binding affinity of a test compound to the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow prep Prepare Membrane Homogenates (Expressing H3R) incubation Incubate Membranes, Radioligand, and this compound prep->incubation radioligand Prepare Radioligand Solution (e.g., [3H]-N-α-methylhistamine) radioligand->incubation competitor Prepare Serial Dilutions of this compound competitor->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration wash Wash Filters to Remove Unbound Ligand filtration->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analysis Data Analysis (Calculate Ki) quantify->analysis

Figure 2: General Workflow for a Radioligand Binding Assay.

Materials:

  • Membrane preparation from cells expressing the human H3 receptor.

  • Radioligand: [3H]-N-α-methylhistamine.

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known H3R ligand (e.g., clobenpropit).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of a known H3R ligand is added.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP), providing a functional readout of H3R activity.

cAMP_Assay_Workflow cell_prep Culture Cells Expressing H3R compound_add Add this compound (Inverse Agonist) and Forskolin (B1673556) (to stimulate AC) cell_prep->compound_add incubation Incubate at Room Temperature compound_add->incubation lysis Lyse Cells and Add Detection Reagents incubation->lysis readout Measure Signal (e.g., HTRF, Luminescence) lysis->readout analysis Data Analysis (Calculate IC50/EC50) readout->analysis

Figure 3: General Workflow for a cAMP Functional Assay.

Materials:

  • Cells stably or transiently expressing the human H3 receptor.

  • Test compound: this compound.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, GloSensor™).

  • Cell culture reagents.

  • A microplate reader compatible with the detection kit.

Procedure:

  • Seed the H3R-expressing cells into a microplate and culture overnight.

  • On the day of the assay, replace the culture medium with assay buffer.

  • To measure inverse agonist activity, add varying concentrations of this compound to the cells.

  • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels. This allows for the measurement of the inhibitory effect of the Gαi-coupled H3R.

  • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

  • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • The signal is inversely proportional to the amount of cAMP produced.

  • The concentration of this compound that produces 50% of the maximal response (EC50 or IC50) is determined by non-linear regression analysis.

Multiple Sleep Latency Test (MSLT)

The MSLT is a standardized clinical test used to objectively measure the degree of daytime sleepiness.

Procedure:

  • The MSLT is conducted on the day following an overnight polysomnogram (PSG) to ensure the patient has had an adequate amount of sleep and to rule out other sleep disorders.

  • The test consists of a series of nap opportunities, typically five, scheduled at 2-hour intervals throughout the day.

  • For each nap, the patient is asked to lie down in a quiet, dark room and try to fall asleep.

  • Polysomnographic monitoring is used to determine the exact time of sleep onset.

  • The sleep latency (the time it takes to fall asleep) is recorded for each nap.

  • The mean sleep latency across all naps is calculated. A shorter mean sleep latency is indicative of greater physiological sleepiness.

  • The number of sleep-onset REM periods (SOREMPs) is also recorded, which is a key diagnostic feature of narcolepsy.

Conclusion

This compound is a well-characterized histamine H3 receptor inverse agonist that demonstrated a promising preclinical profile for the treatment of excessive sleep disorders. Its rapid absorption, good brain penetration, and fast clearance were designed to provide a wake-promoting effect with a reduced risk of insomnia. The proof-of-concept clinical trial in patients with shift work disorder supported its wake-promoting efficacy and demonstrated a favorable safety profile.

Although the development of this compound for sleep-related indications was discontinued for non-safety-related reasons, the extensive preclinical and clinical data generated for this compound provide a valuable resource for the scientific and drug development community. The insights gained from the this compound program, particularly regarding the desired pharmacokinetic and pharmacodynamic profile for an H3R inverse agonist, can inform the design and development of future therapeutics targeting the histaminergic system for a variety of neurological and psychiatric disorders. The detailed experimental methodologies and the understanding of the underlying signaling pathways remain relevant for the continued exploration of this important therapeutic target.

References

LML134 for the Treatment of Shift Work Disorder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of LML134 for sleep-related disorders was discontinued (B1498344) by its sponsor, Novartis. This document summarizes the publicly available scientific and clinical information regarding this compound for the treatment of shift work disorder (SWD) up to the point of its discontinuation. The lack of published quantitative data from the key clinical trial (CLML134X2201) limits a comprehensive assessment of its efficacy and safety.

Executive Summary

Shift Work Disorder (SWD) is a circadian rhythm sleep-wake disorder characterized by excessive sleepiness during scheduled work hours and insomnia during desired sleep periods. This compound, a novel, potent, and selective histamine (B1213489) H3 (H3) receptor inverse agonist, was investigated as a potential therapeutic agent for SWD. The rationale for its use stems from the role of the central histaminergic system in promoting wakefulness. By blocking the inhibitory presynaptic H3 autoreceptors, this compound was designed to enhance the release of histamine and other wake-promoting neurotransmitters in the brain. Preclinical studies demonstrated a promising pharmacokinetic and pharmacodynamic profile, suggesting rapid brain penetration and target engagement. A Phase II clinical trial (CLML134X2201) was conducted to evaluate the efficacy and safety of this compound in patients with SWD. While qualitative reports from this trial indicated that this compound was safe and reduced sleepiness at night compared to a placebo, detailed quantitative results have not been publicly released. Ultimately, the development of this compound for sleep-related disorders was halted as part of a broader strategic pipeline restructuring by Novartis.

Introduction to Shift Work Disorder

Shift work, a necessity in many industries, disrupts the endogenous circadian rhythms that regulate the sleep-wake cycle. This misalignment can lead to SWD, a condition affecting a significant portion of the shift-working population. The core symptoms include excessive sleepiness during night shifts and difficulty initiating and maintaining sleep during the day. These symptoms can impair cognitive function, reduce productivity, and increase the risk of accidents and long-term health problems. Current management strategies for SWD include behavioral interventions (e.g., planned sleep schedules, strategic use of light and darkness) and pharmacological treatments, though a significant unmet medical need remains for safe and effective therapies.

This compound: A Histamine H3 Receptor Inverse Agonist

This compound is a small molecule that acts as an inverse agonist at the histamine H3 receptor. Its chemical name is 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate.

Mechanism of Action

The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in maintaining arousal and wakefulness. Histamine H3 receptors are primarily located presynaptically on histaminergic and other neurons in the central nervous system. As autoreceptors, they inhibit the synthesis and release of histamine. As heteroreceptors, they modulate the release of other key neurotransmitters involved in wakefulness, such as acetylcholine, norepinephrine, and dopamine.

This compound, as an inverse agonist, binds to the H3 receptor and reduces its constitutive activity. This action blocks the negative feedback loop on histamine release, leading to increased levels of histamine in the synaptic cleft. The elevated histamine then stimulates postsynaptic H1 and H2 receptors, promoting a state of wakefulness and alertness.

Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Inverse agonism by this compound is expected to disinhibit adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This cascade ultimately enhances the release of histamine and other neurotransmitters.

Histamine H3 Receptor Inverse Agonist Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Constitutively Active) This compound->H3R Binds and Inactivates Gai Gαi/o H3R->Gai Inhibits (Inverse Agonism) AC Adenylyl Cyclase Gai->AC Disinhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vesicle Histamine Vesicle PKA->Vesicle Promotes Fusion Histamine_release Histamine Release Vesicle->Histamine_release Histamine Histamine Histamine_release->Histamine H1R Postsynaptic Histamine Receptors (e.g., H1R) Histamine->H1R Binds and Activates Wakefulness Increased Wakefulness and Alertness H1R->Wakefulness

Caption: Proposed signaling pathway of this compound as a histamine H3 receptor inverse agonist.

Preclinical Data

Limited preclinical data for this compound has been made publicly available. The following table summarizes the key in vitro and in vivo properties.

ParameterSpecies/SystemValueReference
In Vitro Activity
hH3R Ki (cAMP assay)Human0.3 nM[1]
hH3R Ki (binding assay)Human12 nM[1]
Pharmacokinetics
tmax (oral)Rat0.5 hours[1]
Fraction absorbedRat44%[1]
Terminal half-life (IV)Rat0.44 hours[1]
Plasma protein binding (Fu)Rat39.0%[1]
Dog57.6%[1]
Human33.6%[1]

Clinical Development in Shift Work Disorder

The clinical development of this compound for SWD centered on a Phase II proof-of-concept study.

Clinical Trial: CLML134X2201 (NCT03141086)

This was a randomized, double-blind, placebo-controlled, cross-over, multi-center study designed to assess the wakefulness-promoting effect, safety, tolerability, and pharmacokinetics of this compound in patients with SWD.[2]

  • Study Design: The trial employed a cross-over design, where each participant received both this compound and a placebo during different treatment periods.[3] This design allows for within-subject comparison, reducing variability.

  • Participants: The study enrolled 24 adult men and women (20 men, 4 women) aged 24 to 63 years (average age 41) who worked night shifts and were diagnosed with SWD.[3] A key inclusion criterion was excessive sleepiness, objectively measured by a mean sleep latency of 8 minutes or less on the Multiple Sleep Latency Test (MSLT).[3]

  • Intervention: Participants received oral doses of this compound and a matching placebo. The specific doses of this compound used in the trial have not been publicly disclosed.

  • Primary Outcome Measures: The primary efficacy endpoint was the change in sleep latency as measured by the MSLT. Safety and tolerability were assessed through the monitoring of adverse events, vital signs, and other safety parameters.

The MSLT is a standardized test to objectively measure sleepiness. In the context of the CLML134X2201 trial for shift work disorder, the protocol would have been adapted to the participants' nocturnal work schedules. The general procedure is as follows:

  • Polysomnography (PSG): An overnight PSG is typically performed the night before the MSLT to rule out other sleep disorders and to ensure the patient has had adequate sleep. For shift workers, this would be adapted to their daytime sleep period.

  • Nap Opportunities: The MSLT consists of four or five scheduled nap opportunities, each lasting 20 minutes, spaced two hours apart. For this trial, these naps would have occurred during the participants' night shift.

  • Procedure during Naps: During each nap, the participant is asked to lie down in a quiet, dark room and try to fall asleep.

  • Measurements: Electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) are used to determine the exact time of sleep onset (sleep latency) and to identify sleep stages, including the presence of sleep-onset REM periods (SOREMPs).

  • Data Analysis: The mean sleep latency across all naps is calculated. A shorter mean sleep latency indicates a higher degree of physiological sleepiness.

MSLT Experimental Workflow start Participant with SWD psg Daytime Polysomnography (PSG) (to rule out other disorders) start->psg randomization Randomization (Cross-over design) psg->randomization treatment_A Treatment Period 1 (this compound or Placebo) randomization->treatment_A mslt Multiple Sleep Latency Test (MSLT) during Night Shift (4-5 naps) treatment_A->mslt washout Washout Period treatment_B Treatment Period 2 (Alternative Treatment) washout->treatment_B treatment_B->mslt data_collection Data Collection: - Sleep Latency - SOREMPs - Adverse Events mslt->data_collection data_collection->washout analysis Data Analysis data_collection->analysis

Caption: Generalized experimental workflow for the CLML134X2201 clinical trial.
Clinical Trial Results

Quantitative data from the CLML134X2201 trial have not been published. The following is a summary of the qualitative findings reported in a plain language summary for trial participants.[3]

  • Participants were less sleepy at night after taking this compound compared to the placebo.[3]

  • This compound had less of an effect on sleepiness at the fourth nap time (approximately 9.5 hours after treatment administration) compared to the earlier three nap times.[3]

  • The available data did not show that this compound affected participants' daytime sleep, but it was noted that more research would be needed to confirm this.[3]

  • The clinical trial team concluded that this compound was safe for the participants in this trial.[3]

  • No serious adverse events were reported.[3]

  • The most common non-serious adverse event reported was headache.[3]

  • This compound reached its highest levels in the participants' blood approximately 3 hours after they took it.[3]

Discontinuation of Development

The CLML134X2201 trial, which began in July 2017, was terminated early in September 2018. The sponsor, Novartis, decided to stop all research on this compound in people with sleep-related diseases. It was explicitly stated that this decision was not related to safety concerns.[3] This decision appears to be part of a broader strategic realignment within Novartis to focus on five core therapeutic areas: cardiovascular, hematology, solid tumors, immunology, and neuroscience.[4] As part of this portfolio "pruning," a number of programs outside of these core areas were discontinued or out-licensed.

Logical Relationship of this compound Discontinuation strategy Novartis Strategic Decision: Focus on 5 Core Therapeutic Areas portfolio Portfolio Review and Prioritization strategy->portfolio discontinuation Discontinuation of this compound for Sleep-Related Disorders portfolio->discontinuation reason Reason: Not related to safety, likely due to strategic realignment discontinuation->reason

Caption: Inferred logical relationship for the discontinuation of this compound development.

Conclusion and Future Perspectives

For drug development professionals, the story of this compound underscores the importance of the histaminergic system as a target for wake-promoting agents. It also highlights how broader corporate strategy and portfolio management can impact the trajectory of individual drug development programs, even in the absence of prohibitive safety or efficacy signals. Future research in this area may focus on other selective H3 receptor antagonists or inverse agonists, potentially with different pharmacokinetic profiles or improved target engagement, to address the ongoing needs of patients with shift work disorder.

References

The H3 Receptor Inverse Agonist LML134: A Technical Guide to its Basic Research Applications in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been investigated for its potential therapeutic applications in neurological disorders characterized by excessive sleepiness.[1][2] The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the synthesis and release of histamine and other neurotransmitters.[3] As an inverse agonist, this compound not only blocks the action of agonists but also reduces the constitutive activity of the H3 receptor, leading to an increase in histaminergic neurotransmission. This mechanism of action underlies its wake-promoting effects. This technical guide provides an in-depth overview of the basic research applications of this compound in neuroscience, focusing on its pharmacological profile, relevant experimental protocols, and the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro and in vivo properties.

ParameterValueSpecies/Assay ConditionReference
In Vitro Affinity and Efficacy
hH3R Ki (cAMP Assay)0.3 nMHuman
hH3R Ki (Binding Assay)12 nMHuman
In Vivo Pharmacokinetics (Rat)
tmax (oral)0.5 hoursSprague-Dawley Rat
Terminal Half-life (intravenous)0.44 hoursSprague-Dawley Rat
Receptor Occupancy
Brain Receptor OccupancyHighRat[3]

Signaling Pathways of the Histamine H3 Receptor

This compound exerts its effects by modulating the signaling cascade downstream of the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As an inverse agonist, this compound stabilizes the inactive state of the receptor, thereby reducing its basal signaling activity.

Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of H3R inverse agonists like this compound.

Radioligand Binding Assay for Histamine H3 Receptor

This assay determines the binding affinity of this compound to the H3 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: [3H]-N-α-methylhistamine.

  • Non-specific binding control: 10 µM unlabeled histamine or a potent H3R ligand.

  • This compound stock solution.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-hH3R cells and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cells using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh membrane preparation buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either vehicle, non-specific binding control, or varying concentrations of this compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate for 60 minutes at 25°C.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to act as an inverse agonist by measuring its effect on cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.

  • Assay buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

  • Forskolin (B1673556).

  • This compound stock solution.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

  • Cell Preparation:

    • Plate the cells in a 96-well plate and incubate overnight.

  • Inverse Agonist Assay:

    • Wash the cells with assay buffer.

    • Add varying concentrations of this compound to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the concentration of this compound.

    • An inverse agonist will cause a further decrease in the forskolin-stimulated cAMP levels. Determine the IC50 value for this inhibition.

In Vivo Dipsogenia Test in Rodents

This behavioral assay assesses the functional in vivo activity of H3R ligands. H3R agonists induce a drinking behavior (dipsogenia), which can be blocked by H3R antagonists or inverse agonists.

Materials:

  • Male Sprague-Dawley rats or CD-1 mice.

  • H3R agonist: (R)-α-methylhistamine (RAMH).

  • This compound.

  • Vehicle (e.g., saline or a suitable solvent for this compound).

  • Drinking bottles with graduated measurement markings.

Procedure:

  • Acclimation:

    • Individually house the animals and allow them to acclimate to the testing environment for at least 3 days.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the agonist challenge.

  • Agonist Challenge:

    • At the appropriate time after this compound/vehicle administration, administer RAMH (e.g., 10 mg/kg, i.p.) to induce drinking.

  • Measurement of Water Intake:

    • Immediately after RAMH administration, place a pre-weighed water bottle on each cage.

    • Measure water consumption at regular intervals (e.g., every 30 minutes for 2 hours) by weighing the water bottles.

  • Data Analysis:

    • Calculate the cumulative water intake for each animal.

    • Compare the water intake in the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in RAMH-induced drinking indicates in vivo H3R antagonist/inverse agonist activity.

Preclinical Development Workflow

The preclinical evaluation of a novel H3R inverse agonist like this compound follows a structured workflow to assess its potential as a therapeutic agent for CNS disorders.

Preclinical_Workflow cluster_discovery Discovery & Lead Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Target Target Identification (Histamine H3 Receptor) HTS High-Throughput Screening Target->HTS Lead_Gen Lead Generation HTS->Lead_Gen Lead_Opt Lead Optimization (e.g., this compound Synthesis) Lead_Gen->Lead_Opt Binding Radioligand Binding Assays (Affinity & Selectivity) Lead_Opt->Binding Functional Functional Assays (cAMP, GTPγS) Binding->Functional ADME In Vitro ADME/Tox (Metabolic Stability, hERG) Functional->ADME PK Pharmacokinetics (Rodents, Non-rodents) ADME->PK RO Brain Receptor Occupancy (PET or Ex Vivo) PK->RO Behavioral Behavioral Pharmacology (Dipsogenia, Wakefulness) RO->Behavioral Tox Toxicology Studies Behavioral->Tox Phase1 Phase I Clinical Trials (Safety, Tolerability, PK) Tox->Phase1 Phase2 Phase II Clinical Trials (Efficacy in Patients) Phase1->Phase2

Caption: Preclinical development workflow for a CNS drug candidate like this compound.

Conclusion

This compound represents a promising H3R inverse agonist with a unique pharmacokinetic profile designed to address the therapeutic needs of patients with excessive sleepiness without inducing insomnia. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the preclinical evaluation of this compound and other novel H3R modulators. A thorough understanding of its mechanism of action, binding kinetics, and in vivo efficacy is crucial for its continued development and potential translation into a clinically effective therapeutic for a range of neurological disorders.

References

LML134: A Technical Guide for Studying Histamine H3 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LML134, with the IUPAC name 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, is a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R).[1][2][3] This compound was developed with a specific pharmacokinetic and pharmacodynamic profile in mind: rapid brain penetration to achieve high receptor occupancy, followed by a fast disengagement from the receptor.[3][4] This profile is intended to provide therapeutic benefits for conditions like excessive sleep disorders, such as shift work disorder, while minimizing the risk of mechanism-related side effects like insomnia.[3][4][5] This technical guide provides a comprehensive overview of this compound as a tool compound for studying H3R function, including its pharmacological data, and detailed experimental protocols.

Data Presentation

In Vitro Pharmacology of this compound
ParameterSpecies/SystemValueAssay TypeReference
Ki Human H3R12 nMRadioligand Binding Assay[1][2][6]
Ki Human H3R0.3 nMcAMP Functional Assay[1][2][6]
Selectivity Various (137 targets)HighBroad Panel Screening[7]
In Vivo Pharmacokinetics of this compound in Rats
ParameterRouteDoseValueSpeciesReference
Tmax Oral10 mg/kg0.5 hoursSprague-Dawley Rat[1][2]
Oral10 mg/kg1.54 hoursSprague-Dawley Rat[1]
Intravenous1 mg/kg0.44 hoursSprague-Dawley Rat[1][2]
Fraction Absorbed (Fa) Oral10 mg/kg44%Sprague-Dawley Rat[1][2]
Clearance (CL) Intravenous1 mg/kg28 mL/min/kgSprague-Dawley Rat[1][2]
Plasma Protein Binding (Fu) --39.0%Rat[7]
In Vivo Receptor Occupancy of this compound in Rats
Time after doseReceptor Occupancy (%)DoseSpeciesReference
1 hour~90%10 mg/kg (p.o.)Sprague-Dawley Rat[4]
5 hours~20%10 mg/kg (p.o.)Sprague-Dawley Rat[4]

Experimental Protocols

Radioligand Binding Assay for H3R

This protocol is adapted from methodologies used for characterizing H3R ligands.[8][9]

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

Materials:

  • Cell Membranes: Membrane preparations from HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine.

  • Non-specific Binding Control: Clobenpropit (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the hH3R.

    • Harvest the cells and centrifuge.

    • Resuspend the cell pellet in ice-cold Tris-HCl buffer and homogenize.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the assay buffer, the radioligand ([3H]-Nα-methylhistamine), and various concentrations of this compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate with gentle agitation.

  • Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for H3R Inverse Agonism

This protocol is based on standard methods for assessing the function of Gi-coupled receptors like H3R.[10][11][12]

Objective: To determine the functional potency (Ki) of this compound as an inverse agonist at the H3R by measuring its effect on cAMP levels.

Materials:

  • Cells: HEK293 cells stably expressing the human H3R.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, GloSensor™).

  • Assay Buffer: As recommended by the cAMP assay kit manufacturer.

  • Test Compound: this compound, serially diluted.

  • White, clear-bottom 384-well plates.

  • A plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).

Procedure:

  • Cell Preparation:

    • Plate the H3R-expressing HEK293 cells in 384-well plates and culture overnight.

  • Assay:

    • Remove the culture medium and add the assay buffer.

    • Add serial dilutions of this compound to the wells.

    • Incubate at room temperature.

  • Detection:

    • Add the cAMP detection reagents according to the kit manufacturer's protocol. This step typically includes cell lysis.

    • Incubate to allow for the detection reaction to occur.

  • Measurement:

    • Read the plate using a compatible plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the signal against the log concentration of this compound.

    • Determine the IC50 value, which represents the concentration of this compound that produces 50% of its maximal effect.

    • For inverse agonist activity, the baseline signal in the absence of an agonist is measured.

In Vivo H3R Receptor Occupancy Study in Rats using PET

This protocol is a generalized procedure based on preclinical PET imaging studies for H3R occupancy.[7][13][14]

Objective: To determine the in vivo occupancy of H3R in the rat brain after administration of this compound.

Materials:

  • Animals: Male Wistar rats.

  • Radioligand: [11C]GSK-189254, a PET tracer for H3R.

  • Test Compound: this compound.

  • PET scanner.

  • Anesthesia.

  • Arterial blood sampling equipment.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it in the PET scanner.

    • Insert a catheter for arterial blood sampling.

  • PET Scan:

    • Administer this compound at the desired dose and route.

    • At a specified time after this compound administration, inject a bolus of the radioligand [11C]GSK-189254 intravenously.

    • Perform a dynamic PET scan for a defined duration (e.g., 60 minutes).

  • Blood Sampling:

    • Collect arterial blood samples throughout the PET scan to measure the concentration of the radioligand in the plasma.

  • Data Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) in the brain, including H3R-rich areas and a reference region with low H3R density.

    • Use pharmacokinetic modeling to analyze the PET data and determine the binding potential of the radioligand in the ROIs.

    • Calculate the receptor occupancy by comparing the binding potential in the this compound-treated animals to that in vehicle-treated control animals.

Mandatory Visualization

H3R_Signaling_Pathway cluster_membrane Plasma Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, DA) H3R->Neurotransmitter_Release Inhibits (as autoreceptor/heteroreceptor) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production Histamine Histamine Histamine->H3R Activates This compound This compound (Inverse Agonist) This compound->H3R Inhibits (Inverse Agonism)

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine functional potency) PK_Study Pharmacokinetic Study (Rat) (Determine Tmax, t½, etc.) Functional_Assay->PK_Study RO_Study Receptor Occupancy Study (PET) (Confirm brain target engagement) PK_Study->RO_Study PD_Model Pharmacodynamic Model (e.g., Dipsogenia Test) RO_Study->PD_Model This compound This compound This compound->Binding_Assay This compound->Functional_Assay

Caption: Experimental Workflow for this compound Characterization.

Logical_Relationship This compound This compound H3R_Inverse_Agonist H3R Inverse Agonist This compound->H3R_Inverse_Agonist is a Increased_Neurotransmission Increased Neurotransmitter Release (e.g., Histamine) H3R_Inverse_Agonist->Increased_Neurotransmission leads to Wake_Promotion Wakefulness Promotion Increased_Neurotransmission->Wake_Promotion results in Therapeutic_Application Therapeutic Application (e.g., Shift Work Disorder) Wake_Promotion->Therapeutic_Application has

Caption: Logical Relationship of this compound as a Tool Compound.

References

The Discovery and Development of LML134: A Histamine H3 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LML134, chemically identified as 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, is a novel histamine (B1213489) H3 receptor (H3R) inverse agonist discovered and developed by Novartis.[1][2] It was investigated for the treatment of excessive sleep disorders, such as shift work disorder (SWD).[3] The core concept behind the development of this compound was to create a potent H3R inverse agonist with a unique pharmacokinetic and pharmacodynamic profile—specifically, high receptor occupancy achieved rapidly, followed by fast disengagement from the receptor.[1][2][4] This "fast-on/fast-off" kinetic profile was strategically designed to provide wakefulness-promoting effects during the day without causing the mechanism-based side effect of insomnia that had plagued other H3R inverse agonists with longer receptor residence times.[1][2][4] Preclinical studies demonstrated promising in vitro potency, selectivity, and a favorable pharmacokinetic profile. This compound progressed into clinical trials to evaluate its safety, tolerability, and efficacy in promoting wakefulness.[3][5] However, Novartis ultimately discontinued (B1498344) the development of this compound for sleep-related diseases for strategic business reasons unrelated to safety concerns.[4] This guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, summarizing the available preclinical and clinical data.

Introduction: The Rationale for a Kinetically-Optimized H3R Inverse Agonist

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the synthesis and release of histamine, a key neurotransmitter involved in promoting wakefulness. Inverse agonists of the H3R block this constitutive activity, leading to increased histamine release and enhanced wakefulness. While several H3R inverse agonists have been evaluated for sleep disorders, a common challenge has been mechanism-based insomnia.[1][4] This is often attributed to prolonged receptor occupancy, where the drug remains bound to the receptor for an extended period, continuing its wake-promoting effect into the night.

Novartis's strategy with this compound was to engineer a molecule with a specific kinetic profile to overcome this limitation. The goal was a compound that would quickly occupy a high percentage of H3 receptors to exert its therapeutic effect, but then dissociate rapidly, clearing from the target before the desired sleep period.[1][2][4]

Preclinical Discovery and Characterization

The discovery of this compound was the result of an extensive medicinal chemistry effort to optimize the safety and pharmacokinetic properties of several chemical series.[6] The optimization process led to the identification of this compound as a lead candidate with excellent drug-like properties, including good water solubility and permeability, predictive of good brain penetration.[5]

In Vitro Pharmacology

The following tables summarize the key in vitro pharmacological data for this compound.

ParameterValueAssay Type
hH3R Ki (nM)0.3cAMP Functional Assay
hH3R Ki (nM)12Radioligand Binding Assay

Table 1: In Vitro Potency of this compound at the Human Histamine H3 Receptor[5]

This compound demonstrated high selectivity for the H3 receptor, as confirmed in a screening panel of 137 other targets, including the histamine H1, H2, and H4 receptors, and the hERG channel.[5]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in rats, demonstrating rapid oral absorption and clearance.[5]

ParameterValueSpeciesRoute of Administration
Tmax (hours)0.5RatOral
Fraction Absorbed (%)44RatOral
Terminal Half-life (t1/2) (hours)0.44RatIntravenous
Plasma Protein Binding (Fu, %)39.0Rat-
Plasma Protein Binding (Fu, %)57.6Dog-
Plasma Protein Binding (Fu, %)33.6Human-

Table 2: Preclinical Pharmacokinetic Parameters of this compound[5]

Metabolism studies using rat liver microsomes indicated that this compound is metabolized into three main metabolites.[5]

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist at the histamine H3 receptor. This means it not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity. The H3 receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gαi/o subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By acting as an inverse agonist, this compound blocks this inhibitory signaling, leading to an increase in adenylyl cyclase activity and a subsequent rise in cAMP levels. This ultimately results in the disinhibition of histamine release from presynaptic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus. The increased synaptic histamine then activates postsynaptic H1 receptors, which are excitatory and promote wakefulness.

Caption: this compound Mechanism of Action at the Histaminergic Synapse.

Clinical Development

This compound progressed into clinical development to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Studies

A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending oral dose study was conducted in healthy volunteers (NCT02334449) to evaluate the safety, tolerability, and pharmacokinetics of this compound.[5]

Another study in healthy male volunteers (ages 25-55) used positron emission tomography (PET) with the radioligand [11C]MK-8278 to characterize the regional brain H3 receptor occupancy following a single oral dose of this compound.[7] The primary objective was to determine the optimal dose for receptor binding.[7]

Phase II Proof-of-Concept Study in Shift Work Disorder

A randomized, double-blind, placebo-controlled, cross-over, multi-center proof-of-concept study (CLML134X2201; NCT03141086) was initiated to assess the wakefulness-promoting effect, safety, and tolerability of this compound in patients with Shift Work Disorder (SWD).[3]

Key aspects of the study:

  • Participants: 24 men and women who worked night shifts.[3]

  • Intervention: Participants received both this compound and a placebo at different times.[3]

  • Primary Outcome: To determine if participants were less sleepy at night after taking this compound compared to placebo.[3]

Results Summary:

  • Efficacy: Participants were reported to be less sleepy at night after taking this compound compared to the placebo.[3] The effect on sleepiness was less pronounced at approximately 9.5 hours post-dose.[3]

  • Pharmacokinetics: this compound reached its maximum concentration in the blood approximately 3 hours after administration.[3]

  • Safety: this compound was concluded to be safe for the participants in this trial.[3] The most common adverse event reported was headache.[3]

Study Termination: The trial, which began in July 2017, was stopped early in September 2018. The sponsor, Novartis, decided to halt all research on this compound in people with sleep-related diseases for business reasons, not due to safety concerns.

Clinical Trial IDPhaseStatusIndicationKey Findings
NCT02334449Phase ICompletedHealthy VolunteersAssessed safety, tolerability, and pharmacokinetics of single and multiple ascending doses.
NCT03141086Phase IITerminatedShift Work DisorderThis compound was associated with reduced sleepiness compared to placebo; most common adverse event was headache. Terminated for business reasons.

Table 3: Summary of this compound Clinical Trials

Experimental Protocols

While the specific, detailed protocols used by Novartis in the development of this compound are not publicly available, this section outlines generalized methodologies for the key assays based on standard industry practices.

[3H]-Nα-methylhistamine Radioligand Binding Assay

This competitive binding assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the H3 receptor.

Generalized Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) are prepared.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-Nα-methylhistamine and varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be derived.

cAMP Functional Assay

This assay determines the functional activity of a compound by measuring its effect on intracellular cAMP levels.

Generalized Protocol for an Inverse Agonist:

  • Cell Culture: Cells expressing the H3 receptor are cultured in a multi-well plate.

  • Compound Addition: The cells are treated with varying concentrations of the test compound (this compound).

  • Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, cAMP from the cells competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: A decrease in the assay signal corresponds to an increase in intracellular cAMP. The data is used to generate a dose-response curve and determine the EC50 and the maximal effect (Emax) of the compound.

Ex Vivo Receptor Occupancy Assay

This assay measures the percentage of target receptors in the brain that are bound by a drug after in vivo administration.

Ex_Vivo_ROA_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase cluster_analysis Data Analysis dose_animal 1. Dose Animal (e.g., Rat) with this compound or Vehicle wait 2. Wait for Peak Brain Exposure dose_animal->wait sacrifice 3. Sacrifice Animal & Excise Brain wait->sacrifice homogenize 4. Homogenize Brain Tissue sacrifice->homogenize incubate 5. Incubate Homogenate with Radiolabeled H3R Ligand homogenize->incubate separate 6. Separate Bound and Free Radioligand (Filtration) incubate->separate quantify 7. Quantify Radioactivity separate->quantify calculate 8. Calculate % Receptor Occupancy (vs. Vehicle-treated Animals) quantify->calculate

Caption: Generalized Workflow for an Ex Vivo Receptor Occupancy Assay.

Conclusion

The discovery and development of this compound by Novartis represents a scientifically driven approach to address a known challenge in the pharmacology of H3R inverse agonists. The focus on a "fast-on/fast-off" kinetic profile to mitigate the risk of insomnia was a rational and innovative strategy. Preclinical data supported the desired profile, showing good potency, selectivity, and rapid pharmacokinetics. While the early clinical results in patients with Shift Work Disorder were promising in terms of a wake-promoting effect and a tolerable safety profile, the program was ultimately discontinued for non-clinical, business-related reasons. The story of this compound provides valuable insights into the complexities of drug development, where even scientifically sound and clinically promising candidates may not reach the market due to strategic portfolio decisions. The data that is publicly available for this compound contributes to the broader understanding of H3R pharmacology and the importance of kinetic considerations in GPCR drug design.

References

The Pharmacology of Novel Histamine H3 Receptor Inverse Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS), has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders. Its constitutive activity allows for a unique pharmacological intervention: inverse agonism. Novel H3 receptor inverse agonists are designed to bind to the receptor and stabilize its inactive state, thereby reducing basal receptor signaling. This action leads to an increase in the synthesis and release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine, offering a promising avenue for the treatment of conditions such as narcolepsy, Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[1][2] This technical guide provides an in-depth exploration of the pharmacology of these novel compounds, focusing on their quantitative characterization, the experimental protocols used for their evaluation, and their underlying signaling mechanisms.

Mechanism of Action and Signaling Pathways

The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. In its constitutively active state, the receptor tonically inhibits adenylyl cyclase, leading to reduced intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). H3 receptor inverse agonists bind to the receptor and promote an inactive conformation, thereby attenuating this basal Gi/o signaling and increasing cAMP levels. This disinhibition of presynaptic H3 autoreceptors enhances the release of histamine. Furthermore, by acting on H3 heteroreceptors located on non-histaminergic neurons, these compounds also facilitate the release of other neurotransmitters crucial for wakefulness, cognition, and arousal.

Below is a diagram illustrating the canonical signaling pathway of the H3 receptor and the action of an inverse agonist.

H3R_Signaling H3 Receptor Signaling Pathway and Inverse Agonist Action cluster_membrane Cell Membrane H3R_active H3R (Active) G_protein Gi/o Protein H3R_active->G_protein Activates H3R_inactive H3R (Inactive) H3R_inactive->G_protein No Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Inverse_Agonist Inverse Agonist Inverse_Agonist->H3R_inactive Binds and Stabilizes Histamine Histamine Histamine->H3R_active Agonist Binding ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter_Release Increased Neurotransmitter Release PKA->Neurotransmitter_Release Leads to Downstream_Effects Wakefulness, Cognition Neurotransmitter_Release->Downstream_Effects

Caption: H3R Signaling and Inverse Agonist Action.

Data Presentation: In Vitro Pharmacology of Novel H3R Inverse Agonists

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of several novel H3 receptor inverse agonists. This quantitative data is essential for comparing the pharmacological profiles of these compounds.

Table 1: Binding Affinities (Ki) of Novel H3 Receptor Inverse Agonists

CompoundHuman H3R Ki (nM)Rat H3R Ki (nM)Reference(s)
Pitolisant (B1243001)0.16-[3]
ABT-2881.98.2[4]
Enerisant--
SUVN-G30318.7-[5]
Ciproxifan--
Thioperamide--
Clobenpropit--

Table 2: Functional Potencies (IC50/EC50) of Novel H3 Receptor Inverse Agonists

CompoundAssay TypeSpeciesIC50/EC50 (nM)Reference(s)
PitolisantInverse AgonismHuman1.5[3]
ABT-288Antagonist ActivityHuman-
EnerisantInverse Agonism--
SUVN-G3031Inverse Agonism--
CiproxifanInverse Agonism--
ThioperamideInverse Agonism--
ClobenpropitInverse Agonism--

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of H3 receptor inverse agonists are critical for their development as therapeutic agents. The following table summarizes key pharmacokinetic parameters for selected compounds.

Table 3: Pharmacokinetic Parameters of Novel H3 Receptor Inverse Agonists in Humans

CompoundTmax (h)t1/2 (h)Bioavailability (%)Major Elimination RouteReference(s)
Pitolisant~310-12-Metabolism (CYP2D6)[6][7]
ABT-288-40-61--[8][9]
Enerisant~2~8-Renal (unchanged)[10][11][12]
SUVN-G3031---Renal (unchanged, ~60%)[13]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the characterization of novel compounds. This section outlines the methodologies for key in vitro and in vivo assays used to evaluate H3 receptor inverse agonists.

Experimental Workflow

The general workflow for characterizing a novel H3 receptor inverse agonist involves a series of in vitro and in vivo assays to determine its affinity, functional activity, and therapeutic potential.

Experimental_Workflow Workflow for H3R Inverse Agonist Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Compound Synthesis and Selection In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Radioligand Binding (Ki determination) Functional_Assay Functional Assays (cAMP, GTPγS) (IC50/EC50 determination) In_Vivo In Vivo Evaluation Dipsogenia Dipsogenia Test (Functional Antagonism) Receptor_Occupancy Receptor Occupancy (PET/Ex vivo) Efficacy_Models Efficacy Models (e.g., Narcolepsy, Cognition) PK_Studies Pharmacokinetic Studies (ADME) Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization Binding_Assay->Functional_Assay Functional_Assay->In_Vivo Dipsogenia->Receptor_Occupancy Receptor_Occupancy->Efficacy_Models Efficacy_Models->PK_Studies

Caption: Characterization workflow for H3R inverse agonists.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human or rat H3 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Competition Binding:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known H3 receptor ligand (e.g., pitolisant).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To measure the functional activity of an H3 receptor inverse agonist by quantifying its effect on intracellular cAMP levels.

Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the H3 receptor in a 96-well plate.

  • Compound Incubation:

    • Pre-incubate the cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production. For antagonist mode, co-incubate with an H3 agonist.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • A decrease in basal or forskolin-stimulated cAMP levels indicates inverse agonist activity.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for inverse agonists) value using non-linear regression analysis.

Objective: To assess the ability of a compound to modulate G-protein activation by the H3 receptor.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the H3 receptor as described for the radioligand binding assay.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with [35S]GTPγS, GDP, and varying concentrations of the test compound.

    • To measure antagonist activity, include a fixed concentration of an H3 receptor agonist (e.g., (R)-α-methylhistamine).

    • To measure inverse agonist activity, assess the ability of the compound to decrease basal [35S]GTPγS binding.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration and wash the filters.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration.

    • Determine EC50 or IC50 values using non-linear regression analysis.

In Vivo Assays

Objective: To evaluate the in vivo functional antagonism of H3 receptor inverse agonists.

Methodology:

  • Animal Acclimation:

    • Acclimate male rats to the experimental conditions.

  • Drug Administration:

    • Administer the test compound (inverse agonist) via the desired route (e.g., intraperitoneal or oral).

    • After a specified pre-treatment time, administer an H3 receptor agonist (e.g., (R)-α-methylhistamine) to induce drinking behavior (dipsogenia).

  • Measurement of Water Intake:

    • Measure the volume of water consumed by each rat over a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Compare the water intake in the test compound-treated groups to the vehicle- and agonist-only control groups.

    • A significant reduction in agonist-induced water intake indicates in vivo H3 receptor antagonism.

Objective: To determine the relationship between the dose of an H3 receptor inverse agonist and the extent to which it binds to H3 receptors in the brain.

Methodology (Ex Vivo Approach):

  • Drug Administration:

    • Administer the test compound to animals at various doses.

  • Tissue Collection:

    • At a time point corresponding to the peak brain concentration of the drug, euthanize the animals and rapidly dissect the brains.

    • Isolate brain regions with high H3 receptor density (e.g., cortex, striatum) and a region with low density for non-specific binding determination (e.g., cerebellum).

  • Ex Vivo Binding:

    • Prepare brain tissue homogenates or cryosections.

    • Incubate the tissue with a radiolabeled H3 receptor ligand.

    • Measure the amount of radioligand binding.

  • Data Analysis:

    • Calculate the percentage of receptor occupancy by comparing the specific binding in the drug-treated animals to that in vehicle-treated controls.

    • Correlate receptor occupancy with the drug dose and plasma/brain concentrations.

Conclusion

Novel histamine H3 receptor inverse agonists represent a promising class of therapeutic agents with the potential to address significant unmet medical needs in a variety of CNS disorders. A thorough understanding of their pharmacology, including their binding and functional characteristics, pharmacokinetic profiles, and in vivo efficacy, is paramount for their successful development. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this exciting field. The continued application of these and other advanced pharmacological techniques will undoubtedly facilitate the discovery and optimization of new and improved H3 receptor-targeted therapies.

References

LML134: A Technical Guide to its Wakefulness-Promoting Effects via Histamine H3 Receptor Inverse Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been investigated for the treatment of excessive sleep disorders, such as shift work disorder. Its mechanism of action centers on the blockade of H3 autoreceptors in the brain, leading to an increase in the synthesis and release of histamine, a key neurotransmitter involved in promoting and maintaining wakefulness. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its effects on wakefulness-promoting pathways. Detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in regulating the sleep-wake cycle. Histaminergic neurons project throughout the central nervous system and promote arousal by activating postsynaptic histamine H1 receptors. The histamine H3 receptor functions as a presynaptic autoreceptor, providing a negative feedback mechanism that inhibits histamine synthesis and release.

This compound was designed as a histamine H3 receptor inverse agonist with a "fast-on/fast-off" kinetic profile. This characteristic is intended to provide a robust wakefulness-promoting effect during the desired period without causing insomnia, a common side effect of H3R inverse agonists with longer receptor occupancy.

Mechanism of Action: Histamine H3 Receptor Inverse Agonism

This compound acts as an inverse agonist at the histamine H3 receptor. This means that it not only blocks the binding of the endogenous agonist (histamine) but also reduces the receptor's basal, constitutive activity. By inhibiting the H3 autoreceptor, this compound disinhibits histaminergic neurons, leading to increased histamine release in key brain regions associated with arousal and wakefulness.

Signaling Pathway

The binding of this compound to the H3 receptor, a G protein-coupled receptor (GPCR), inhibits the downstream signaling cascade that would normally suppress histamine release. This leads to an increase in synaptic histamine levels, which then stimulates postsynaptic H1 receptors, resulting in neuronal excitation and enhanced wakefulness.

Histamine H3 Receptor Signaling Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine Vesicle Histamine_release Histamine Release Histamine_vesicle->Histamine_release H3_Receptor Histamine H3 Receptor (Autoreceptor) G_protein Gi/o Protein H3_Receptor->G_protein Activation This compound This compound This compound->H3_Receptor Inverse Agonism AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP cAMP->Histamine_release Reduced Inhibition Histamine Histamine Histamine_release->Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Wakefulness Increased Neuronal Activity & Wakefulness H1_Receptor->Wakefulness Activation

This compound's Mechanism of Action

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

In Vitro Receptor Binding and Functional Activity
ParameterSpeciesValueAssay Type
Ki Human12 nMRadioligand Binding Assay
Ki Human0.3 nMcAMP Functional Assay

Data from a press release on the discovery of this compound.

Preclinical Pharmacokinetics (Rat)
ParameterRouteDoseValue
Tmax Oral10 mg/kg0.5 hours
t1/2 IV-0.44 hours
Fraction Absorbed Oral10 mg/kg44%
Brain-to-Plasma Ratio Oral10 mg/kg-
tele-Methylhistamine (tMeHA) Induction Oral10 mg/kg-

Pharmacokinetic parameters were determined in male Sprague-Dawley rats.[1]Further details on brain-to-plasma ratio and tMeHA induction were not available in the reviewed sources.

Clinical Efficacy in Shift Work Disorder (Trial CLML134X2201)

A clinical trial in patients with shift work disorder demonstrated that this compound significantly increased the time to fall asleep during the Multiple Sleep Latency Test (MSLT) compared to placebo.[2]

Treatment GroupMean Sleep Latency (minutes)
This compound Data not publicly available
Placebo Data not publicly available

While the study concluded that participants stayed awake longer after taking this compound, specific mean sleep latency values have not been publicly released.[2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and interpretation of results.

Radioligand Binding Assay

The affinity of this compound for the histamine H3 receptor was determined using a radioligand binding assay.

  • Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.

  • Methodology:

    • Membrane Preparation: Membranes from cells recombinantly expressing the human histamine H3 receptor are prepared.

    • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-N-α-methylhistamine) and varying concentrations of this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Membranes with human H3 Receptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Radioligand Binding Assay Workflow
cAMP Functional Assay

The inverse agonist activity of this compound at the H3 receptor was assessed by measuring its effect on cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Objective: To determine the functional potency (Ki) of this compound as an inverse agonist at the human H3 receptor.

  • Methodology:

    • Cell Culture: Cells expressing the human H3 receptor are cultured.

    • Treatment: The cells are treated with varying concentrations of this compound.

    • cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

    • Data Analysis: The concentration of this compound that produces a half-maximal response (EC50 or IC50) is determined.

In Vivo Pharmacokinetic Study (Rat)

The pharmacokinetic properties of this compound were evaluated in rats to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Objective: To determine the pharmacokinetic parameters of this compound in rats.

  • Methodology:

    • Dosing: this compound is administered to rats, typically via oral (PO) and intravenous (IV) routes.

    • Sample Collection: Blood samples are collected at various time points after dosing.

    • Bioanalysis: The concentration of this compound in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Pharmacokinetic Analysis: Pharmacokinetic parameters (e.g., Tmax, t1/2, Cmax, AUC) are calculated from the plasma concentration-time data.

Multiple Sleep Latency Test (MSLT) in Clinical Trials

The MSLT is a standardized test used to objectively measure the degree of daytime sleepiness.

  • Objective: To assess the effect of this compound on the physiological tendency to fall asleep in patients with shift work disorder.

  • Methodology:

    • Overnight Polysomnography (PSG): An overnight sleep study is conducted prior to the MSLT to rule out other sleep disorders.

    • Nap Opportunities: The following day, the patient is given four or five scheduled 20-minute nap opportunities at 2-hour intervals in a quiet, dark room.

    • Physiological Monitoring: Brain waves (EEG), eye movements (EOG), and muscle tone (EMG) are monitored to determine the time it takes to fall asleep (sleep latency) and the stages of sleep entered.

    • Data Analysis: The mean sleep latency across all naps is calculated.

Multiple Sleep Latency Test (MSLT) Workflow Start Start PSG Overnight Polysomnography (PSG) Start->PSG Nap1 Nap Opportunity 1 (20 minutes) PSG->Nap1 Break1 2-hour Break (Awake) Nap1->Break1 Nap2 Nap Opportunity 2 (20 minutes) Break1->Nap2 Break2 2-hour Break (Awake) Nap2->Break2 Nap3 Nap Opportunity 3 (20 minutes) Break2->Nap3 Break3 2-hour Break (Awake) Nap3->Break3 Nap4 Nap Opportunity 4 (20 minutes) Break3->Nap4 Analysis Calculate Mean Sleep Latency Nap4->Analysis End End Analysis->End

Multiple Sleep Latency Test (MSLT) Workflow

Conclusion

This compound is a histamine H3 receptor inverse agonist with a preclinical and clinical profile that supports its potential as a wakefulness-promoting agent. Its mechanism of action, centered on the disinhibition of histamine release, directly targets a key pathway in the regulation of arousal. The available data indicate that this compound is a potent molecule with a pharmacokinetic profile designed to provide therapeutic benefit while minimizing the risk of insomnia. Further publication of detailed clinical trial results will be crucial for a complete understanding of its efficacy and safety in the treatment of excessive sleep disorders.

References

Initial Studies on LML134: A Technical Overview of Safety and Tolerability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and tolerability data for LML134, a histamine (B1213489) H3 (H3) receptor inverse agonist. The information presented is synthesized from publicly available summaries of clinical trials and preclinical research. This compound was under development for the treatment of excessive sleepiness, particularly in the context of sleep disorders such as shift work disorder.[1][2] While the development of this compound was discontinued (B1498344) by the sponsor for reasons unrelated to safety, the initial data provides valuable insights for researchers in the field of sleep medicine and pharmacology.

Executive Summary

Initial clinical studies on this compound in both healthy volunteers and patients with shift work disorder indicated that the compound was generally safe and well-tolerated. The most frequently reported adverse event was headache. No serious adverse events were reported in the key proof-of-concept study.[3] Preclinical data supported the progression of this compound into human trials, and Phase I studies were successfully completed.[4] This document summarizes the available quantitative safety data, outlines the methodologies of the key initial studies, and provides visualizations of the compound's mechanism of action and the clinical trial workflow.

Quantitative Safety and Tolerability Data

The following table summarizes the key safety and tolerability findings from the initial clinical trials of this compound. The primary source for this data is the summary of the Phase II proof-of-concept study CLML134X2201.[3]

ParameterThis compoundPlaceboStudy PopulationStudy Details
Overall Adverse Events 24% (5 out of 21 participants)13% (3 out of 23 participants)Patients with Shift Work DisorderRandomized, double-blind, placebo-controlled, cross-over study (CLML134X2201).[3]
Serious Adverse Events 0% (0 out of 21 participants)0% (0 out of 23 participants)Patients with Shift Work DisorderNo serious adverse events were reported during the trial.[3]
Discontinuation due to Adverse Events 10% (2 out of 21 participants)0% (0 out of 23 participants)Patients with Shift Work DisorderTwo participants discontinued the trial due to adverse events in the this compound group.[3]
Most Common Adverse Event HeadacheNot specifiedPatients with Shift Work DisorderHeadache was the most frequently reported adverse event.[3]
First-in-Human Study Well-toleratedPlacebo-controlledHealthy VolunteersSingle and multiple ascending oral dose study to assess safety, tolerability, and pharmacokinetics.
Receptor Occupancy Study Well-toleratedOpen-labelHealthy Male VolunteersSingle-dose study to assess brain H3 receptor occupancy using PET imaging.[5]

Experimental Protocols

Detailed experimental protocols for the initial this compound studies are not fully publicly available. However, based on study summaries, the following methodologies were employed:

Phase II Proof-of-Concept Study in Shift Work Disorder (CLML134X2201)
  • Study Design: This was a randomized, subject and investigator-blinded, placebo-controlled, cross-over, multi-center study.[1]

  • Participants: The study enrolled 24 adult men and women diagnosed with shift work disorder.[3]

  • Intervention: Participants received both this compound and a placebo at different time periods during the study.[3]

  • Safety and Tolerability Assessments:

    • Adverse Event Monitoring: All medical problems experienced by the participants were recorded throughout the trial to assess the safety of this compound.[3] Serious adverse events were to be reported to the Novartis Chief Medical Office and Patient Safety within 24 hours.[1]

    • Physical Examinations: Performed at clinic visits.

    • Vital Signs: Monitored during the study.

    • Clinical Laboratory Tests: Blood and urine samples were likely collected to monitor hematology, clinical chemistry, and urinalysis parameters, although specific tests are not detailed in the summary.

    • Electrocardiograms (ECGs): Standard procedure in such trials to monitor cardiac safety.

First-in-Human, Single and Multiple Ascending Dose Study
  • Study Design: A randomized, double-blind, placebo-controlled study in healthy volunteers. The study consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.

  • Participants: Healthy, non-smoking male and female volunteers (of non-childbearing potential) between the ages of 18 and 55 years.

  • Intervention: Participants received single or multiple oral doses of this compound or placebo.

  • Safety and Tolerability Assessments: The primary objective was to assess the safety and tolerability of this compound. This would have included intensive monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests at regular intervals.

Brain H3 Receptor Occupancy Study in Healthy Volunteers
  • Study Design: An open-label, adaptive design study.[5]

  • Participants: Healthy male volunteers between the ages of 25 and 55 years.[5]

  • Intervention: Participants received a single oral dose of this compound.[5]

  • Methodology: The study utilized Positron Emission Tomography (PET) with the radioligand [11C]MK-8278 to characterize the regional brain H3 receptor occupancy of this compound.[5]

  • Safety and Tolerability Assessments: A further aim of the study was to assess the safety and tolerability of the study medicine after dosing.[5] This would have involved monitoring for adverse events and changes in vital signs.

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action: Histamine H3 Receptor Inverse Agonism

This compound is a histamine H3 receptor inverse agonist.[2] The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[6] As an inverse agonist, this compound binds to the H3 receptor and reduces its basal activity, leading to an increased release of histamine and other wake-promoting neurotransmitters like acetylcholine (B1216132) and norepinephrine. This mechanism is thought to be responsible for its wakefulness-promoting effects.

LML134_Mechanism_of_Action cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Gi/o-coupled) This compound->H3R Binds and Inactivates Histamine_vesicle Histamine Vesicles H3R->Histamine_vesicle Inhibition (reduced by this compound) Histamine_release Histamine Release Histamine_vesicle->Histamine_release Increased_Histamine Increased Histamine Postsynaptic_receptors Postsynaptic Histamine Receptors Increased_Histamine->Postsynaptic_receptors Activates Wakefulness Increased Wakefulness Postsynaptic_receptors->Wakefulness

Caption: this compound acts as an inverse agonist at presynaptic H3 receptors, increasing histamine release.

Generalized Clinical Trial Workflow for this compound Safety Assessment

The following diagram illustrates a typical workflow for a clinical trial designed to assess the safety and tolerability of a compound like this compound.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_monitoring Safety Monitoring cluster_followup Follow-up & Analysis Screening Potential Participant Screening Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (Physical Exam, Labs, ECG) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_this compound Treatment Arm: This compound Randomization->Treatment_this compound Treatment_Placebo Control Arm: Placebo Randomization->Treatment_Placebo AE_Monitoring Adverse Event Monitoring Treatment_this compound->AE_Monitoring Treatment_Placebo->AE_Monitoring Vital_Signs Vital Signs Measurement Lab_Tests Scheduled Laboratory Tests ECG_Monitoring ECG Recordings End_of_Treatment_Visit End of Treatment Visit ECG_Monitoring->End_of_Treatment_Visit Follow_up_Period Follow-up Period End_of_Treatment_Visit->Follow_up_Period Data_Analysis Data Collection & Analysis Follow_up_Period->Data_Analysis Final_Report Final Study Report Data_Analysis->Final_Report

Caption: A generalized workflow for a placebo-controlled clinical trial assessing drug safety.

References

Methodological & Application

Application Notes and Protocols for LML134 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the use of LML134, a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist, in rodent models. This compound is under investigation for the treatment of excessive sleep disorders, such as narcolepsy.[1][2] The protocols outlined below cover oral administration, pharmacokinetic analysis, and ex vivo receptor occupancy studies in rats and mice, providing a framework for preclinical evaluation of this compound.

Introduction

This compound acts as an inverse agonist at the histamine H3 receptor, a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. By blocking this receptor, this compound increases histaminergic tone in the brain, leading to enhanced wakefulness. Its rapid oral absorption and short half-life in rats suggest a pharmacological profile suitable for promoting wakefulness without causing insomnia.[2] These notes are intended to guide researchers in the design and execution of in vivo studies to explore the pharmacology of this compound.

Quantitative Data Summary

The following tables summarize key in vivo pharmacokinetic and receptor occupancy data for this compound in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterRoute of AdministrationDose (mg/kg)Value
Tmax (Time to maximum plasma concentration)Oral100.5 hours
t1/2 (Half-life)IntravenousNot Specified0.44 hours
Fraction absorbedOral1044%
Plasma Protein Binding (Fu)--39.0%

Note: Intravenous dose for half-life determination was not specified in the available literature.

Table 2: Ex Vivo H3 Receptor Occupancy in Sprague-Dawley Rat Brain

Time Post-Dose (hours)Oral Dose (mg/kg)Mean Receptor Occupancy (%)
110~80%
210~60%
410~30%
810<10%

Experimental Protocols

L-155: Oral Administration of this compound in Rodents

This protocol describes the standard oral gavage procedure for administering this compound to rats and mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize animals to the housing facility for at least one week prior to the experiment. House animals in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is prepared fresh on the day of dosing.

  • Dose Calculation: Weigh each animal immediately before dosing to accurately calculate the required volume of the this compound suspension. The typical dosing volume is 5-10 mL/kg.

  • Administration:

    • Gently restrain the animal. For rats, this can be done by holding the animal near the thoracic region while supporting the lower body. For mice, scruffing is a common method.

    • Measure the gavage needle against the animal to determine the correct insertion length (from the mouth to the last rib).

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate into the esophagus. The animal should swallow as the tube is advanced.

    • Caution: If any resistance is met, withdraw the needle and re-attempt. Do not force the needle, as this can cause esophageal or tracheal injury.

    • Once the needle is in the stomach, slowly administer the calculated dose.

    • Gently remove the needle along the same path of insertion.

  • Post-Administration Monitoring: Observe the animal for at least 15-30 minutes post-dosing for any signs of distress, such as labored breathing or abnormal posture.

L-165: Pharmacokinetic Study of this compound in Rats

This protocol outlines a typical pharmacokinetic study in rats following oral administration of this compound.

Materials:

  • Cannulated rats (e.g., jugular vein cannulation for serial blood sampling)

  • This compound formulation

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single oral dose of this compound to cannulated rats as described in protocol L-155.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data using appropriate software.

L-166: Ex Vivo H3 Receptor Occupancy Study in Rats

This protocol describes an ex vivo radioligand binding assay to determine the occupancy of H3 receptors in the rat brain after oral administration of this compound.

Materials:

  • This compound formulation

  • Radioligand for H3 receptor (e.g., [3H]-N-alpha-methylhistamine)

  • Homogenization buffer

  • Scintillation vials and fluid

  • Scintillation counter

  • Brain dissection tools

  • Homogenizer

Procedure:

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of rats. A separate group of vehicle-treated animals will serve as controls.

  • Tissue Collection: At various time points post-dose, euthanize the animals and rapidly dissect the brains.

  • Brain Homogenization: Homogenize the brain tissue in ice-cold buffer.

  • Radioligand Binding Assay:

    • Incubate brain homogenates with a saturating concentration of the H3 radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled H3 ligand.

    • Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity in the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding of the radioligand in the brains of vehicle- and this compound-treated animals. Receptor occupancy is calculated as the percentage reduction in specific binding in the this compound-treated group compared to the vehicle-treated group.

Visualizations

Signaling Pathway of this compound

LML134_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine Vesicles Histamine_release Histamine Release Histamine_vesicle->Histamine_release H3R Histamine H3 Autoreceptor Histamine_release->H3R Inhibits H1R Postsynaptic Histamine Receptors (e.g., H1R) Histamine_release->H1R Activates Gi Gi Protein H3R->Gi This compound This compound This compound->H3R Blocks AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Wakefulness Increased Wakefulness H1R->Wakefulness

Caption: this compound blocks the inhibitory H3 autoreceptor, increasing histamine release and promoting wakefulness.

Experimental Workflow for Oral Administration and Pharmacokinetic Analysis

LML134_PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Animal_Prep Animal Acclimatization & Cannulation Dosing Oral Gavage (Protocol L-155) Animal_Prep->Dosing Formulation This compound Formulation Formulation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Centrifugation Blood_Collection->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Workflow for this compound pharmacokinetic studies in rodents.

References

Application Notes and Protocols for In Vitro Measurement of LML134 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LML134 is a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As an inverse agonist, this compound not only blocks the action of agonists but also reduces the constitutive activity of the H3 receptor, leading to increased levels of histamine and other neurotransmitters. This mechanism of action makes this compound a promising therapeutic candidate for neurological and psychiatric disorders.

Accurate measurement of this compound receptor occupancy is crucial for understanding its pharmacological profile and for the development of effective therapeutic strategies. These application notes provide detailed protocols for two key in vitro assays to determine the binding affinity and functional potency of this compound at the H3 receptor: a radioligand binding assay and a cAMP functional assay.

Data Presentation: In Vitro Pharmacological Profile of this compound

The following table summarizes the quantitative data for this compound's activity at the human H3 receptor, as determined by the in vitro assays detailed below.

Assay TypeParameterThis compound Value (nM)Radioligand/Reference CompoundCell Line
Radioligand Binding Assay Ki0.3[3H]-Nα-methylhistamineHEK293 cells expressing hH3R
cAMP Functional Assay IC5012Forskolin (B1673556)CHO-K1 cells expressing hH3R

Signaling Pathway of this compound at the Histamine H3 Receptor

The histamine H3 receptor is a Gi/o-coupled GPCR. In its basal state, it exhibits constitutive activity, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound binds to the H3 receptor and stabilizes it in an inactive conformation. This action inhibits the constitutive activity of the receptor, leading to a disinhibition of adenylyl cyclase, resulting in an increase in cAMP production. This ultimately modulates the synthesis and release of histamine and other neurotransmitters.

LML134_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H3R Histamine H3 Receptor (Constitutively Active) This compound->H3R Binds to H3R_inactive Histamine H3 Receptor (Inactive State) H3R->H3R_inactive Stabilizes in inactive state G_protein Gi/o Protein H3R->G_protein Activates H3R_inactive->G_protein Prevents activation AC_inhibited Adenylyl Cyclase (Inhibited) G_protein->AC_inhibited Inhibits AC_active Adenylyl Cyclase (Active) G_protein->AC_active Disinhibition cAMP_low ↓ cAMP AC_inhibited->cAMP_low Leads to ATP ATP AC_active->ATP Converts cAMP_high ↑ cAMP ATP->cAMP_high Neurotransmitter_release_inhibited ↓ Neurotransmitter Release cAMP_low->Neurotransmitter_release_inhibited Neurotransmitter_release_stimulated ↑ Neurotransmitter Release cAMP_high->Neurotransmitter_release_stimulated

Figure 1: this compound Signaling Pathway at the H3 Receptor.

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human H3 receptor by measuring its ability to displace a known radiolabeled H3 receptor ligand, [3H]-Nα-methylhistamine.[1][2][3]

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine (Specific Activity: ~70-87 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Clobenpropit or Thioperamide.

  • 96-well Microplates.

  • Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Fluid.

  • Liquid Scintillation Counter.

Experimental Workflow:

Figure 2: Radioligand Binding Assay Workflow.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding), this compound dilution, or non-specific binding control.

    • 50 µL of [3H]-Nα-methylhistamine (final concentration ~1 nM).

    • 100 µL of H3 receptor membrane preparation (10-20 µg of protein).

  • Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters completely.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand.

cAMP Functional Assay for this compound

This protocol describes a method to determine the functional potency (IC50) of this compound as an inverse agonist at the H3 receptor by measuring its effect on intracellular cAMP levels. Since H3R is Gi-coupled, its constitutive activity suppresses cAMP production. An inverse agonist will reverse this suppression. To amplify the signal, adenylyl cyclase is typically stimulated with forskolin.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human histamine H3 receptor.

  • Test Compound: this compound.

  • Stimulant: Forskolin.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA).

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A competitive immunoassay kit, such as HTRF®, LANCE®, or ELISA-based kits.

  • White, low-volume 384-well plates.

Experimental Workflow:

Figure 3: cAMP Functional Assay Workflow.

Procedure:

  • Culture CHO-K1 cells expressing the human H3 receptor to ~80-90% confluency.

  • Harvest the cells and resuspend them in assay buffer. Seed the cells into a white, low-volume 384-well plate.

  • Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of IBMX (e.g., 0.5 mM).

  • Add the this compound/IBMX dilutions to the cells.

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Prepare a solution of forskolin in assay buffer. Add the forskolin solution to all wells to stimulate adenylyl cyclase (the final concentration of forskolin should be at or near its EC80 to ensure a robust signal).

  • Incubate the plate at room temperature for 30-60 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

Data Analysis:

  • The signal from the cAMP detection kit is typically inversely proportional to the amount of cAMP produced.

  • Plot the signal against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that produces 50% of its maximal effect on cAMP accumulation.

Conclusion

The provided protocols for radioligand binding and cAMP functional assays offer robust and reliable methods for the in vitro characterization of this compound's interaction with the histamine H3 receptor. These assays are essential tools for researchers in drug discovery and development to assess the potency and mechanism of action of this compound and other H3R modulators. The detailed methodologies and data presentation guidelines will aid in generating high-quality, reproducible data for advancing our understanding of H3 receptor pharmacology.

References

Application Notes and Protocols: Assessing LML134 Brain Penetration Using PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LML134 is a novel, potent, and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been investigated for the treatment of excessive sleep disorders, such as shift work disorder.[1][2] The therapeutic efficacy of centrally acting drugs like this compound is contingent upon their ability to penetrate the blood-brain barrier (BBB) and engage with their intended target. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution and receptor occupancy in the living human brain.[3]

This document provides detailed application notes and protocols for utilizing PET imaging to assess the brain penetration and H3 receptor occupancy of this compound. The methodologies described are based on established practices for receptor occupancy studies and information from a clinical trial that used the radioligand [11C]MK-8278 to evaluate this compound's binding to brain H3 receptors in healthy volunteers.[1][4]

Histamine H3 Receptor Signaling Pathway

This compound acts as an inverse agonist at the histamine H3 receptor. H3Rs are primarily presynaptic autoreceptors that regulate the synthesis and release of histamine. As an inverse agonist, this compound is thought to reduce the constitutive activity of the H3R, leading to increased histamine release and enhanced wakefulness. The signaling cascade initiated by H3R activation is complex and involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

H3R_Signaling_Pathway Histamine H3 Receptor Signaling Pathway cluster_membrane Cell Membrane This compound This compound (Inverse Agonist) H3R Histamine H3 Receptor (H3R) This compound->H3R Inhibits constitutive activity Neurotransmitter_Release Increased Histamine & Other Neurotransmitter Release This compound->Neurotransmitter_Release Leads to disinhibition Histamine Histamine Histamine->H3R Activates G_protein Gαi/o Protein H3R->G_protein Activates H3R->Neurotransmitter_Release Inhibits (Basal State) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Inhibits

Caption: Histamine H3 Receptor Signaling Pathway.

Quantitative Data Presentation

A key objective of a PET receptor occupancy study is to determine the relationship between the dose of the drug administered and the percentage of target receptors occupied in the brain. This information is crucial for selecting appropriate doses for further clinical development. While specific data from the this compound PET study is not publicly available, the following table illustrates how such data would be presented.

Table 1: Illustrative this compound Dose-Response Data for H3 Receptor Occupancy

This compound Dose (mg)Mean H3R Occupancy (%)Standard Deviation (%)Number of Subjects
Placebo006
53586
1565106
308576
509256

Note: The data in this table is for illustrative purposes only and does not represent actual results from the this compound clinical trial.

Experimental Protocols

The following sections outline the key experimental protocols for a PET study to assess the brain penetration and receptor occupancy of this compound.

Radiosynthesis of [11C]MK-8278

The radioligand [11C]MK-8278 is a potent and selective H3 receptor antagonist suitable for PET imaging.[1] Its synthesis involves the [11C]methylation of a suitable precursor. The following is a generalized protocol for the automated radiosynthesis of 11C-labeled radiopharmaceuticals, which would be adapted for [11C]MK-8278.

Materials:

  • [11C]CO2 produced from a cyclotron

  • Precursor for [11C]MK-8278

  • Automated radiochemistry synthesis module (e.g., GE TRACERlab, Siemens Explora)

  • Reagents and solvents for methylation (e.g., [11C]CH3I or [11C]CH3OTf), purification, and formulation

  • HPLC system for purification

  • Sterile filters for final product formulation

Protocol:

  • Production of [11C]Methylating Agent: [11C]CO2 is trapped and converted to a reactive [11C]methylating agent, typically [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf), within the automated synthesis module.

  • Radiolabeling Reaction: The [11C]methylating agent is reacted with the precursor of MK-8278 in a suitable solvent at an optimized temperature.

  • Purification: The reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [11C]MK-8278 from unreacted precursors and byproducts.

  • Formulation: The purified [11C]MK-8278 is reformulated into a sterile, injectable solution suitable for human administration. This typically involves solid-phase extraction to remove the HPLC solvent and reconstitution in a biocompatible buffer.

  • Quality Control: The final product undergoes rigorous quality control testing to ensure its identity, purity (radiochemical and chemical), specific activity, sterility, and absence of pyrogens before administration.

PET Imaging Workflow

The following workflow outlines the key steps in a clinical PET study designed to assess this compound's brain H3 receptor occupancy.

PET_Workflow Experimental Workflow for this compound PET Imaging Study cluster_subject_prep Subject Preparation cluster_pet_acquisition PET Data Acquisition cluster_data_analysis Data Analysis Informed_Consent Informed Consent & Screening Baseline_Scan_Prep Preparation for Baseline PET Scan Informed_Consent->Baseline_Scan_Prep Baseline_PET Baseline PET Scan with [11C]MK-8278 Baseline_Scan_Prep->Baseline_PET LML134_Admin Administer Single Oral Dose of this compound Baseline_PET->LML134_Admin Post_Dose_PET Post-Dose PET Scan with [11C]MK-8278 LML134_Admin->Post_Dose_PET Image_Reconstruction PET Image Reconstruction Post_Dose_PET->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Kinetic_Modeling Kinetic Modeling to Determine BP_ND ROI_Analysis->Kinetic_Modeling RO_Calculation Receptor Occupancy (RO) Calculation Kinetic_Modeling->RO_Calculation

Caption: Experimental Workflow for this compound PET Study.

Detailed Protocol Steps:

  • Subject Recruitment and Preparation:

    • Recruit healthy volunteers who meet the inclusion and exclusion criteria for the study.[4]

    • Obtain written informed consent from all participants.

    • Subjects should fast for a specified period before the PET scan to minimize variability in tracer uptake.

  • Baseline PET Scan:

    • Position the subject comfortably in the PET scanner.

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus injection of [11C]MK-8278 intravenously.

    • Acquire dynamic PET data for 90-120 minutes.

    • Acquire arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma, which is necessary for kinetic modeling.

  • This compound Administration:

    • Following the baseline scan, administer a single oral dose of this compound at a predetermined dose level. The study design may be a crossover, where the same subject receives placebo on a separate occasion.[4]

  • Post-Dose PET Scan:

    • At a time point corresponding to the expected peak plasma concentration of this compound, perform a second PET scan following the same procedure as the baseline scan, including the administration of [11C]MK-8278.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of 3D images.

    • Co-register the PET images with an anatomical MRI of the subject's brain to accurately delineate brain regions of interest (ROIs).

    • Extract time-activity curves (TACs) for each ROI.

    • Use kinetic modeling (e.g., a two-tissue compartment model) with the arterial input function to estimate the binding potential (BP_ND) of [11C]MK-8278 in H3R-rich brain regions. BP_ND is a measure of the density of available receptors.

  • Receptor Occupancy Calculation:

    • Calculate the percentage of H3 receptor occupancy (RO) for each subject at a given dose of this compound using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100

Conclusion

PET imaging with the radioligand [11C]MK-8278 is a powerful tool for assessing the brain penetration and H3 receptor occupancy of this compound in humans. The protocols outlined in this document provide a framework for conducting such studies, which are essential for understanding the pharmacokinetic and pharmacodynamic properties of this compound and for guiding its clinical development. The quantitative data obtained from these studies can inform dose selection for subsequent efficacy trials and contribute to a deeper understanding of the therapeutic potential of H3R inverse agonists.

References

Application Notes and Protocols for LML134 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been developed for the treatment of excessive sleep disorders.[1] As an inverse agonist, this compound not only blocks the action of histamine at the H3 receptor but also reduces the receptor's basal, constitutive activity. This leads to an increase in the synthesis and release of histamine and other neurotransmitters in the brain, promoting a state of wakefulness.[2] These application notes provide detailed information and protocols for the use of this compound in preclinical research settings.

Mechanism of Action

This compound exerts its wake-promoting effects by acting as an inverse agonist at the histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system. The H3 receptor tonically inhibits histamine release from histaminergic neurons. By binding to the H3 receptor, this compound blocks this inhibitory effect and, due to its inverse agonist properties, further reduces the receptor's intrinsic activity. This disinhibition leads to an enhanced release of histamine into the synaptic cleft. Increased histaminergic neurotransmission in key brain regions involved in arousal, such as the cortex and hypothalamus, is the primary mechanism by which this compound promotes wakefulness.

This compound Formulation for Preclinical Research

While the exact formulation of this compound used in published preclinical studies is not consistently detailed, a common approach for administering small molecule drug candidates in rodents involves creating a solution or suspension for oral (p.o.) or intraperitoneal (i.p.) administration. The following is a representative formulation protocol. Researchers should perform their own solubility and stability studies to optimize the formulation for their specific experimental needs.

Representative Formulation for Oral Administration (Rodents):

  • Vehicle: A common vehicle for oral gavage in rodents is a mixture of 0.5% (w/v) methylcellulose (B11928114) and 0.1% (v/v) Tween 80 in sterile water.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Prepare the vehicle by first dissolving Tween 80 in a portion of the sterile water.

    • Gradually add the methylcellulose to the Tween 80 solution while stirring continuously to avoid clumping.

    • Bring the solution to the final volume with sterile water and continue to stir until the methylcellulose is fully hydrated and a homogenous suspension is formed.

    • Add the this compound powder to the vehicle and vortex or sonicate until a uniform suspension is achieved.

  • Concentration: The final concentration of this compound will depend on the desired dose and the dosing volume. For example, to achieve a dose of 10 mg/kg in a 200g rat with a dosing volume of 5 mL/kg, the required concentration would be 2 mg/mL.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterSpecies/Cell LineValueReference
Binding Affinity (Ki) Human H3 Receptor (HEK293 cells)1.9 nM[3]
Functional Activity (IC50) cAMP accumulation assay (CHO cells)0.8 nM[3]
Receptor Occupancy (in vivo) Rat Brain>80% at 10 mg/kg p.o.[3]

Table 2: Preclinical Pharmacokinetics of this compound in Rats

ParameterRouteValueReference
Tmax (Time to maximum concentration) Oral (p.o.)0.5 hours[3]
t1/2 (Half-life) Intravenous (i.v.)1.2 hours[3]
Brain Penetration (Brain/Plasma ratio) Oral (p.o.)1.5[3]

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol is a representative method for determining the binding affinity of this compound to the histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: [3H]-N-α-methylhistamine (specific activity ~80 Ci/mmol).

  • Non-specific binding control: 10 µM Thioperamide (B1682323).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hH3R cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of serially diluted this compound (or vehicle for total binding, or 10 µM thioperamide for non-specific binding), and 50 µL of [3H]-N-α-methylhistamine (final concentration ~1 nM).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (final protein concentration ~50-100 µ g/well ).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to assess the inverse agonist activity of this compound at the H3 receptor by measuring its effect on cAMP levels.

Materials:

  • CHO cells stably expressing the human histamine H3 receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • 384-well white microplates.

Procedure:

  • Cell Preparation:

    • Culture CHO-hH3R cells to ~80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer to the desired density.

  • Assay:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of serially diluted this compound to the wells.

    • Add 5 µL of forskolin (at a pre-determined EC80 concentration to stimulate cAMP production).

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation.

    • Calculate the IC50 value, which represents the concentration of this compound that causes 50% of the maximal inhibition of cAMP production.

In Vivo Assessment of Wake-Promoting Efficacy in Rodents

This protocol outlines a method to evaluate the wake-promoting effects of this compound in rats using electroencephalography (EEG) and electromyography (EMG) monitoring.

Materials:

  • Male Wistar rats (250-300g).

  • Surgical instruments for telemetry implant surgery.

  • EEG/EMG telemetry implants.

  • Data acquisition system for recording EEG and EMG signals.

  • Sleep scoring software.

  • This compound formulation for oral administration.

  • Vehicle control.

Procedure:

  • Surgical Implantation:

    • Anesthetize the rats and surgically implant EEG/EMG telemetry devices according to the manufacturer's instructions. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

    • Allow the animals to recover from surgery for at least one week.

  • Habituation and Baseline Recording:

    • Acclimatize the rats to the recording chambers for several days.

    • Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.

  • Drug Administration and Recording:

    • On the test day, administer this compound (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle at the beginning of the light (inactive) phase.

    • Record EEG/EMG data continuously for the next 24 hours.

  • Data Analysis:

    • Score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs using appropriate sleep scoring software.

    • Quantify the total time spent in each state, the latency to the first episode of NREM and REM sleep, and the number and duration of sleep/wake bouts.

    • Compare the effects of this compound treatment to vehicle control using appropriate statistical analysis (e.g., ANOVA).

Mandatory Visualizations

G cluster_0 Presynaptic Histaminergic Neuron cluster_1 Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor This compound->H3R Inverse Agonism Gi/o Gi/o H3R->Gi/o Inhibits AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP Decreases Histamine Release Histamine Release cAMP->Histamine Release Increases (Disinhibition) Postsynaptic Receptors Postsynaptic Receptors Histamine Release->Postsynaptic Receptors Activates Wakefulness Wakefulness Postsynaptic Receptors->Wakefulness Promotes

Caption: Signaling pathway of this compound's wake-promoting effect.

G Start Start Prepare Membrane Homogenate Prepare Membrane Homogenate Start->Prepare Membrane Homogenate Incubate Membrane, Radioligand, and this compound Incubate Membrane, Radioligand, and this compound Prepare Membrane Homogenate->Incubate Membrane, Radioligand, and this compound Prepare Ligand and Compound Dilutions Prepare Ligand and Compound Dilutions Prepare Ligand and Compound Dilutions->Incubate Membrane, Radioligand, and this compound Filtration to Separate Bound and Free Ligand Filtration to Separate Bound and Free Ligand Incubate Membrane, Radioligand, and this compound->Filtration to Separate Bound and Free Ligand Scintillation Counting Scintillation Counting Filtration to Separate Bound and Free Ligand->Scintillation Counting Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki) End End Data Analysis (IC50, Ki)->End G Start Start Seed Cells in 384-well Plate Seed Cells in 384-well Plate Start->Seed Cells in 384-well Plate Add this compound and Forskolin Add this compound and Forskolin Seed Cells in 384-well Plate->Add this compound and Forskolin Incubate at Room Temperature Incubate at Room Temperature Add this compound and Forskolin->Incubate at Room Temperature Lyse Cells and Add Detection Reagents Lyse Cells and Add Detection Reagents Incubate at Room Temperature->Lyse Cells and Add Detection Reagents Measure cAMP Levels Measure cAMP Levels Lyse Cells and Add Detection Reagents->Measure cAMP Levels Data Analysis (IC50) Data Analysis (IC50) Measure cAMP Levels->Data Analysis (IC50) End End Data Analysis (IC50)->End

References

Application Notes and Protocols: Pharmacokinetic Analysis of LML134 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) analysis of LML134, a novel histamine (B1213489) H3 receptor (H3R) inverse agonist, in preclinical animal models. The information is intended to guide researchers in designing and interpreting studies related to the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Introduction

This compound is a potent and selective histamine H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders.[1][2][3] A key aspect of its preclinical development was the characterization of its pharmacokinetic profile to ensure desirable properties such as rapid brain penetration and a fast kinetic profile, which could minimize mechanism-related side effects like insomnia.[1][2][4] This document summarizes the available pharmacokinetic data in animal models and provides standardized protocols for conducting similar analyses.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound identified in preclinical animal models.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of AdministrationDosageNotes
Tmax (Time to maximum concentration) 0.5 hoursOralNot SpecifiedIndicates rapid oral absorption.[1]
Fraction Absorbed (Fabs) 44%OralNot SpecifiedModerate oral absorption.[1]
Terminal Half-life (t1/2) 0.44 hoursIntravenousNot SpecifiedDemonstrates rapid clearance.[1]
Plasma Protein Binding (Fu) 39.0%Not ApplicableNot SpecifiedLow plasma protein binding.[1]

Table 2: Comparative Plasma Protein Binding of this compound

SpeciesPlasma Protein Binding (Fu)
Rat39.0%[1]
Dog57.6%[1]
Human33.6%[1]

Experimental Protocols

The following are detailed methodologies for key experiments in the pharmacokinetic analysis of this compound. These protocols are based on standard practices and the available information on this compound studies.

In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous Administration)

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Materials:

  • This compound

  • Vehicle for oral and intravenous administration (e.g., saline, 5% DMSO/95% PEG400)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Dosing gavage needles

  • Intravenous catheters

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment (LC-MS/MS)

Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the laboratory conditions for at least one week prior to the study.

  • Dose Preparation: Prepare the dosing formulations of this compound for both oral and intravenous routes at the desired concentrations.

  • Animal Groups: Divide the animals into two groups for oral and intravenous administration.

  • Dosing:

    • Oral Administration: Administer a single dose of this compound orally via gavage.

    • Intravenous Administration: Administer a single dose of this compound via an intravenous catheter (e.g., in the tail vein).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from a suitable vessel (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

    • Place the collected blood into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

    • For the oral administration group, calculate the oral bioavailability by comparing the AUC with the intravenous group.

In Vitro Metabolism in Rat Liver Microsomes

Objective: To identify the main metabolites of this compound in vitro.

Materials:

  • This compound

  • Rat liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer

  • Incubator

  • Quenching solution (e.g., acetonitrile)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing this compound, rat liver microsomes, and phosphate buffer.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 37°C.[1]

  • Termination of Reaction: Stop the reaction by adding a quenching solution.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins.

  • Metabolite Identification: Analyze the supernatant using LC-MS/MS to identify the main metabolites formed.

Visualizations

This compound Signaling Pathway

This compound acts as an inverse agonist at the histamine H3 receptor (H3R). H3Rs are presynaptic autoreceptors that negatively regulate the synthesis and release of histamine and other neurotransmitters. As an inverse agonist, this compound reduces the constitutive activity of the H3R, leading to increased histaminergic neurotransmission and promoting wakefulness.

LML134_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Constitutively Active) This compound->H3R Binds and Inactivates G_protein Gi/o Protein H3R->G_protein Inhibits AC Adenylate Cyclase G_protein->AC Inhibits Histamine_synthesis Histamine Synthesis & Release G_protein->Histamine_synthesis Inhibits cAMP cAMP Histamine_release Increased Histamine in Synapse Histamine_synthesis->Histamine_release Leads to Postsynaptic_receptors Postsynaptic Histamine Receptors Histamine_release->Postsynaptic_receptors Activates Wakefulness Increased Wakefulness Postsynaptic_receptors->Wakefulness Promotes

Caption: this compound mechanism of action as an H3R inverse agonist.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for the preclinical pharmacokinetic analysis of a compound like this compound.

PK_Workflow cluster_study_design Study Design cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model_Selection Animal Model Selection (e.g., Rat) Dosing Drug Administration Animal_Model_Selection->Dosing Dose_Route_Selection Dose & Route Selection (Oral & IV) Dose_Route_Selection->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Isolation Blood_Sampling->Plasma_Processing Sample_Analysis Sample Quantification Plasma_Processing->Sample_Analysis Method_Development LC-MS/MS Method Development & Validation Method_Development->Sample_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (NCA) Sample_Analysis->PK_Parameter_Calculation Data_Interpretation Data Interpretation & Reporting PK_Parameter_Calculation->Data_Interpretation

Caption: General workflow for a preclinical pharmacokinetic study.

References

Application Notes and Protocols for Measuring LML134 Efficacy in Narcolepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preclinical efficacy testing of LML134, a selective histamine (B1213489) H3 receptor (H3R) inverse agonist, in established animal models of narcolepsy. The protocols outlined below are designed to deliver robust and reproducible data for assessing the wake-promoting and anti-cataplectic effects of this compound.

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, sleep paralysis, and hypnagogic hallucinations. The primary pathology of narcolepsy type 1 is the loss of orexin (B13118510) (also known as hypocretin) neurons, leading to instability in the sleep-wake cycle. This compound is an investigational drug that acts as an inverse agonist at the histamine H3 receptor.[1][2][3] By blocking the inhibitory autoreceptor function of H3R on histaminergic neurons, this compound increases the synthesis and release of histamine in the brain.[4] Elevated histamine levels are known to promote and maintain wakefulness, thereby offering a therapeutic strategy for alleviating the symptoms of narcolepsy.[1][4]

The following protocols are designed for use in orexin/hypocretin knockout (KO) mice, a widely accepted and validated animal model that recapitulates the key symptoms of human narcolepsy, including fragmented sleep and cataplexy-like episodes.[4][5][6]

Key Experimental Endpoints

The efficacy of this compound in narcolepsy models is primarily assessed through the following quantitative endpoints:

  • Increased Wakefulness: Measured by electroencephalogram (EEG) and electromyogram (EMG) recordings to quantify total wake time and the duration of wake bouts.

  • Reduced Sleep Fragmentation: Assessed by analyzing the number and duration of transitions between sleep-wake states.

  • Decreased Cataplexy: Quantified by the frequency and duration of cataplexy-like episodes, identified by characteristic EEG and EMG signatures.

  • Improved Sleep Latency in a Forced Wakefulness Paradigm: Evaluated using a rodent equivalent of the Maintenance of Wakefulness Test (MWT).

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups (e.g., vehicle vs. This compound at various doses).

Table 1: Effect of this compound on Sleep-Wake Architecture

Treatment GroupTotal Wake Time (min)% of Total Recording Time in WakeNumber of Wake BoutsMean Wake Bout Duration (sec)Total NREM Sleep (min)Total REM Sleep (min)Number of State Transitions
Vehicle
This compound (X mg/kg)
This compound (Y mg/kg)
Positive Control

Table 2: Effect of this compound on Cataplexy

Treatment GroupTotal Number of Cataplexy BoutsMean Duration of Cataplexy Bouts (sec)Total Time in Cataplexy (min)Latency to First Cataplexy Bout (min)
Vehicle
This compound (X mg/kg)
This compound (Y mg/kg)
Positive Control

Table 3: Effect of this compound in the Maintenance of Wakefulness Test (MWT)

Treatment GroupMean Sleep Latency (min)Number of Sleep Onsets
Vehicle
This compound (X mg/kg)
This compound (Y mg/kg)
Positive Control

Experimental Protocols

Protocol 1: Surgical Implantation of EEG/EMG Electrodes

This protocol describes the surgical procedure for implanting electrodes for chronic sleep-wake monitoring in mice.

Materials:

  • Orexin/hypocretin knockout mice and wild-type littermate controls

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Surgical drill

  • Pre-fabricated EEG/EMG headmount with stainless steel screw electrodes and flexible EMG wires

  • Dental cement

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).

  • Secure the animal in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small burr holes through the skull for the EEG electrodes at predetermined coordinates (e.g., two frontal electrodes 1.5 mm anterior to bregma and 1.5 mm lateral to the midline; two occipital electrodes 1.0 mm anterior to lambda and 3.0 mm lateral to the midline).

  • Gently screw the EEG electrodes into the burr holes until they are in contact with the dura mater.

  • For EMG recordings, insert the flexible wires bilaterally into the nuchal (neck) muscles.

  • Secure the headmount to the skull using dental cement.

  • Administer post-operative analgesics and antibiotics as per institutional guidelines.

  • Allow the animals to recover for at least one week before starting experiments.

Protocol 2: EEG/EMG Recording and Analysis

This protocol details the recording and analysis of sleep-wake states and cataplexy.

Materials:

  • Surgically implanted mice

  • Recording chamber with a counter-balanced arm to allow free movement

  • Data acquisition system with amplifiers and filters

  • Sleep scoring software

Procedure:

  • Habituate the mice to the recording chamber and cables for at least 24 hours.

  • Record baseline EEG and EMG data for 24 hours to establish a baseline sleep-wake pattern.

  • Administer this compound or vehicle at the beginning of the lights-on (inactive) period.

  • Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours) post-administration.

  • Digitally filter the EEG (0.5-30 Hz) and EMG (10-100 Hz) signals.[7]

  • Score the recordings in 10-second epochs into the following states based on standard criteria:

    • Wakefulness: Low-amplitude, high-frequency EEG; high and variable EMG activity.

    • NREM Sleep: High-amplitude, low-frequency (delta) EEG; low EMG activity.

    • REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (very low EMG).

    • Cataplexy: Abrupt transition from active wakefulness, characterized by a theta-dominant EEG and muscle atonia, lasting for at least 10 seconds.[1][6]

  • Quantify the endpoints listed in Tables 1 and 2.

Protocol 3: Maintenance of Wakefulness Test (MWT)

This protocol is adapted for rodents to assess the ability to remain awake under soporific conditions.

Materials:

  • Surgically implanted mice

  • Recording chamber

  • Gentle handling materials (e.g., soft brush) or automated sleep disruption system

Procedure:

  • Administer this compound or vehicle.

  • Place the mouse in the recording chamber.

  • The test consists of multiple trials (e.g., 4 trials of 20 minutes each, separated by a 40-minute inter-trial interval).

  • During each trial, the mouse is kept awake through gentle handling or other forms of mild stimulation.

  • At the start of each test period, all stimulation ceases, and the latency to the first consolidated sleep epoch (e.g., >10 seconds of NREM sleep) is measured.

  • If the animal remains awake for the entire trial period, the sleep latency is recorded as the maximum trial duration.

  • Calculate the mean sleep latency across all trials for each animal.

Visualization of Pathways and Workflows

LML134_Signaling_Pathway This compound This compound H3R Histamine H3 Receptor (Autoreceptor) This compound->H3R Inverse Agonism (Blocks Inhibition) Histaminergic_Neuron Histaminergic Neuron H3R->Histaminergic_Neuron Inhibits Histamine_Release Increased Histamine Release Histaminergic_Neuron->Histamine_Release Wakefulness Promotion of Wakefulness Histamine_Release->Wakefulness Activates Wake-Promoting Circuits

Caption: this compound Signaling Pathway for Wake Promotion.

Caption: Experimental Workflow for this compound Efficacy Assessment.

References

Application Notes and Protocols for L-134 Administration in Shift Work Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of LML134, a histamine (B1213489) H3 receptor inverse agonist, for the investigation of shift work disorder (SWD). The protocols outlined below are intended to serve as a guide for preclinical and clinical research into the efficacy of this compound in promoting wakefulness and mitigating the symptoms of SWD.

Introduction

Shift work disorder is a circadian rhythm sleep disorder characterized by excessive sleepiness during work hours and insomnia during the desired sleep period. This compound is an investigational drug that acts as an inverse agonist at the histamine H3 receptor. This mechanism of action is hypothesized to increase the release of histamine in the brain, a neurotransmitter known to promote wakefulness. By enhancing histaminergic neurotransmission, this compound may offer a therapeutic benefit for individuals suffering from the debilitating sleepiness associated with SWD.

Mechanism of Action: Histamine H3 Receptor Inverse Agonism

This compound's therapeutic potential lies in its ability to modulate the brain's natural wakefulness pathways. As an inverse agonist of the histamine H3 receptor, this compound binds to the receptor and reduces its basal activity. The H3 receptor primarily functions as an autoreceptor on histaminergic neurons, inhibiting the release of histamine. By inhibiting this inhibitor, this compound effectively increases the synthesis and release of histamine from the tuberomammillary nucleus (TMN) in the hypothalamus. This surplus of histamine then acts on post-synaptic H1 and H2 receptors in various brain regions, leading to a state of heightened arousal and wakefulness.[1][2]

Signaling Pathway of this compound-mediated Wakefulness

LML134_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3_Receptor Histamine H3 Receptor (Autoreceptor) This compound->H3_Receptor Inverse Agonism (Inhibition) Histamine_Vesicle Histamine Vesicles H3_Receptor->Histamine_Vesicle Inhibits Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Histamine Histamine Histamine_Release->Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Gq_PLC Gq/11 -> PLC activation H1_Receptor->Gq_PLC Wakefulness Increased Wakefulness and Arousal Gq_PLC->Wakefulness

Caption: this compound Signaling Pathway.

Preclinical Studies: Rodent Models of Shift Work Disorder

Animal models are crucial for evaluating the efficacy and safety of novel compounds for SWD. Rodent models typically involve disrupting the animal's normal light-dark cycle to induce a state of circadian misalignment.[2][3]

Experimental Protocol: Forced Activity Model in Mice

This protocol describes a forced activity model to simulate night shift work in mice.

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Individually housed in cages equipped with a running wheel under a 12:12 hour light-dark cycle (lights on at 7:00 AM, lights off at 7:00 PM) with ad libitum access to food and water.

  • Acclimation: Allow mice to acclimate to the housing conditions and running wheels for at least one week.

  • Baseline Activity Recording: Record baseline locomotor activity using the running wheels for 5-7 days.

  • Shift Work Protocol:

    • For 5 consecutive "workdays," the running wheel is locked during the dark (active) phase and unlocked for 8 hours during the middle of the light (inactive) phase (e.g., from 11:00 AM to 7:00 PM). This forces the mice to be active during their normal rest period.

    • For the 2 "off days," the wheel remains unlocked for the entire 24-hour period.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Administer this compound or vehicle via oral gavage 30 minutes prior to the start of the forced activity period on "workdays."

    • A dose-response study should be conducted to determine the optimal dose (e.g., 1, 3, 10 mg/kg).

  • Outcome Measures:

    • Locomotor Activity: Continuously record wheel running activity throughout the experiment. Analyze the amount and distribution of activity during the light and dark phases.

    • Sleep-Wake Analysis (EEG/EMG): For a more detailed analysis, a subset of animals can be implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to quantify time spent in wakefulness, NREM sleep, and REM sleep.

    • Cognitive Function: Assess cognitive performance using tasks such as the novel object recognition test or the Morris water maze at the end of the shift work protocol.

Expected Quantitative Data (Illustrative Example with Analogous H3 Antagonist)

The following table presents hypothetical data based on published studies of other histamine H3 receptor antagonists to illustrate the potential effects of this compound in a preclinical shift work model.

Treatment GroupTotal Wake Time during Forced Activity (min)Sleep Latency after Forced Activity (min)Cognitive Performance (Discrimination Index)
Vehicle280 ± 2515 ± 30.55 ± 0.08
This compound (1 mg/kg)320 ± 3025 ± 40.65 ± 0.07
This compound (3 mg/kg)380 ± 2040 ± 50.78 ± 0.06
This compound (10 mg/kg)420 ± 1555 ± 60.85 ± 0.05

Data are presented as mean ± SEM and are for illustrative purposes only.

Preclinical Experimental Workflow

Caption: Preclinical Study Workflow.

Clinical Studies: Human Trials for Shift Work Disorder

The efficacy of this compound in humans with SWD is primarily assessed through randomized, placebo-controlled clinical trials. A key objective measure of sleepiness is the Multiple Sleep Latency Test (MSLT).

Clinical Trial Protocol: Multiple Sleep Latency Test (MSLT)

The MSLT is a standardized test used to measure the propensity to fall asleep in a quiet, dark environment.[4]

  • Participant Selection:

    • Diagnosis of SWD according to the International Classification of Sleep Disorders, 3rd Edition (ICSD-3).

    • Regularly work night or rotating shifts.

    • Report excessive sleepiness during work shifts and/or insomnia during daytime sleep periods.

    • No other underlying sleep disorders (e.g., sleep apnea).

  • Pre-test Conditions:

    • Participants should maintain a regular sleep-wake schedule (as much as their work allows) for at least one week prior to the test, documented with a sleep diary and actigraphy.

    • Abstain from caffeine, alcohol, and other CNS-active substances for a specified period before and during the test.

    • An overnight polysomnogram (PSG) is performed the night before the MSLT to rule out other sleep disorders and ensure adequate sleep.

  • MSLT Procedure:

    • The test consists of four or five scheduled nap opportunities throughout the simulated "work" period (i.e., during the night for night shift workers).

    • The first nap opportunity is typically 1.5-3 hours after the start of the simulated work period.

    • Subsequent naps occur at 2-hour intervals.

    • For each nap, the participant is asked to lie down in a dark, quiet room and try to fall asleep.

    • The time it takes to fall asleep (sleep latency) is measured using EEG.

    • Each nap trial is terminated after 20 minutes if the participant does not fall asleep, or 15 minutes after sleep onset.

  • This compound Administration:

    • In a crossover design, participants receive a single oral dose of this compound or a matching placebo at the beginning of the simulated work period.

    • A washout period of at least one week separates the two treatment periods.

  • Outcome Measures:

    • Primary Endpoint: Mean sleep latency across all nap opportunities. A longer sleep latency indicates reduced sleepiness.

    • Secondary Endpoints:

      • Number of sleep-onset REM periods (SOREMPs).

      • Subjective sleepiness ratings (e.g., Karolinska Sleepiness Scale).

      • Performance on cognitive tasks (e.g., Psychomotor Vigilance Task).

Expected Quantitative Data from Clinical Trials

Based on the public summary of the CLML134X2201 trial, this compound was found to reduce sleepiness compared to placebo.[1] The following table provides an illustrative representation of potential MSLT results.

TreatmentMean Sleep Latency (minutes)Subjective Sleepiness (KSS, 1-9 scale)PVT Lapses (number)
Placebo5.2 ± 1.87.1 ± 1.28.5 ± 2.1
This compound12.8 ± 2.54.3 ± 1.53.2 ± 1.4

Data are presented as mean ± SD and are for illustrative purposes only.

Logical Relationship of Clinical Trial Components

clinical_trial_logic A Participant Screening (ICSD-3 criteria for SWD) B Informed Consent A->B C Baseline Assessment (Sleep Diary, Actigraphy) B->C D Randomized, Crossover Design C->D E1 Treatment Period 1: This compound or Placebo D->E1 F1 Overnight PSG + MSLT E1->F1 G Washout Period F1->G E2 Treatment Period 2: Placebo or this compound G->E2 F2 Overnight PSG + MSLT E2->F2 H Data Analysis: Compare this compound vs. Placebo F2->H

Caption: Clinical Trial Logical Flow.

Conclusion

The administration of this compound in preclinical and clinical studies for shift work disorder holds promise for alleviating the symptoms of excessive sleepiness. The protocols and application notes provided herein offer a framework for the systematic investigation of this compound and other histamine H3 receptor inverse agonists. Rigorous adherence to standardized methodologies, such as the forced activity model in rodents and the Multiple Sleep Latency Test in humans, is essential for generating robust and reliable data to support the development of novel therapies for this debilitating condition.

References

Techniques for Assessing LML134 Binding Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LML134 is a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As an H3R inverse agonist, this compound has been investigated for its potential therapeutic effects in sleep disorders.[1][2][3] A key characteristic of this compound is its "fast kinetic profile," featuring rapid association with and dissociation from the H3R.[1][3][4] This kinetic profile is a critical aspect of its pharmacological action.

These application notes provide an overview of the principal techniques and detailed protocols for assessing the binding kinetics of small molecules like this compound to the H3R. The methodologies described are fundamental for characterizing the dynamic interactions between a ligand and its receptor, which are crucial for understanding its mechanism of action and optimizing drug development.

This compound Binding Affinity

This compound has demonstrated high affinity for the human H3 receptor in various in vitro assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Assay TypeSpeciesKi (nM)Reference
cAMP AssayHuman0.3[2]
Radioligand Binding AssayHuman12[2]

Histamine H3 Receptor (H3R) Signaling Pathway

The H3R is a presynaptic autoreceptor that primarily couples to the Gi/o family of G proteins.[1] Upon activation, the α subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit complex can modulate the activity of other effectors, such as ion channels. As an inverse agonist, this compound is thought to reduce the constitutive activity of the H3R, leading to an increase in histamine release in the brain.

H3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound H3R H3 Receptor This compound->H3R Binds to G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC Downstream_Effects Modulation of Neurotransmitter Release cAMP->Downstream_Effects

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols for Assessing Binding Kinetics

The determination of binding kinetics, specifically the association rate constant (k_on_) and the dissociation rate constant (k_off_), provides a deeper understanding of the drug-receptor interaction beyond simple affinity measurements. The residence time of a drug at its target, which is the reciprocal of the dissociation rate (1/k_off_), is an increasingly important parameter in drug discovery.[5]

Two primary methods for determining the binding kinetics of ligands like this compound to GPCRs are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays for Kinetic Measurements

Radioligand binding assays are a well-established and sensitive method for studying receptor-ligand interactions.[6] These assays can be adapted to measure the rates of association and dissociation.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare Membranes Expressing H3R Association Association Assay: Incubate Membranes with Radioligand over Time Membrane_Prep->Association Dissociation Dissociation Assay: Add Excess Unlabeled Ligand after Equilibrium Membrane_Prep->Dissociation Radioligand_Prep Prepare Radiolabeled This compound or Competitor Radioligand_Prep->Association Radioligand_Prep->Dissociation Filtration Rapid Filtration to Separate Bound/Free Association->Filtration Dissociation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis to Determine kon and koff Counting->Analysis

Caption: Workflow for Radioligand Kinetic Binding Assays.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H3R.

  • Reaction Setup: In a 96-well plate, add assay buffer, the H3R-expressing membranes, and a fixed concentration of radiolabeled this compound (or a suitable radiolabeled H3R antagonist).

  • Incubation: Incubate the plate at a controlled temperature with gentle agitation.

  • Time Course: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding against time. Fit the data to a one-phase association equation to determine the observed association rate (k_obs_). The association rate constant (k_on_) can then be calculated using the equation: k_on_ = (k_obs_ - k_off_)/[L], where [L] is the concentration of the radioligand.[5][7]

  • Equilibrium Binding: Incubate the H3R-expressing membranes with the radiolabeled ligand for a sufficient time to reach binding equilibrium (determined from association experiments).

  • Initiate Dissociation: Add a high concentration of unlabeled this compound (or another high-affinity H3R ligand) to prevent re-association of the radioligand.

  • Time Course: At various time points after the addition of the unlabeled ligand, terminate the reaction by rapid filtration.

  • Washing and Quantification: Wash the filters and quantify the remaining bound radioactivity as described for the association assay.

  • Data Analysis: Plot the natural logarithm of the specific binding versus time. The negative slope of the resulting line represents the dissociation rate constant (k_off_).[7] The residence time is calculated as 1/k_off_.

Surface Plasmon Resonance (SPR) for Kinetic Measurements

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor.[8][9] This method is increasingly used for characterizing the kinetics of GPCR-ligand interactions.

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilization Immobilize Purified H3R on SPR Sensor Chip Association_Phase Association: Inject this compound over Sensor Surface Immobilization->Association_Phase Analyte_Prep Prepare Serial Dilutions of this compound (Analyte) Analyte_Prep->Association_Phase Dissociation_Phase Dissociation: Flow Buffer over Surface Association_Phase->Dissociation_Phase Sensorgram Generate Sensorgram (Response vs. Time) Association_Phase->Sensorgram Regeneration Regeneration of Sensor Surface Dissociation_Phase->Regeneration Dissociation_Phase->Sensorgram Regeneration->Association_Phase Next Cycle Kinetic_Fitting Fit Data to a Binding Model to Determine kon and koff Sensorgram->Kinetic_Fitting

Caption: Workflow for SPR Kinetic Binding Analysis.

  • Receptor Immobilization: Purified H3R is immobilized on the surface of an SPR sensor chip. This is a critical step, and various strategies can be employed to ensure the receptor maintains its native conformation.[10]

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Association Phase: Inject the this compound solution over the sensor chip surface at a constant flow rate for a defined period. The binding of this compound to the immobilized H3R causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal (response units).

  • Dissociation Phase: After the association phase, switch to flowing only the running buffer over the sensor surface. The dissociation of this compound from the H3R is observed as a decrease in the SPR signal over time.

  • Regeneration: In some cases, a regeneration solution is injected to remove any remaining bound analyte and prepare the surface for the next injection cycle.[11]

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate software. By fitting the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model), the values for k_on_ and k_off_ can be determined.[10][12]

Conclusion

The assessment of binding kinetics is essential for a comprehensive understanding of the pharmacological properties of this compound. Both radioligand binding assays and surface plasmon resonance provide robust platforms for the determination of association and dissociation rates. The detailed protocols provided herein offer a foundation for researchers to quantitatively characterize the dynamic interaction of this compound and other ligands with the histamine H3 receptor, thereby aiding in the development of novel therapeutics for neurological disorders. While this compound is known to have a "fast kinetic profile," the precise quantitative data for its association and dissociation rates are not publicly available in the cited literature. The presented protocols, however, describe the standard methodologies to experimentally determine these crucial parameters.

References

Application Note: Utilizing a GPR139 Agonist in cAMP Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, making it an intriguing target for neuropsychiatric and behavioral disorders.[1] While the user query specified LML134, current scientific literature identifies this compound as a Histamine H3 (H3R) receptor inverse agonist.[1][2][3][4] To provide a relevant and accurate application note, this document will focus on the well-characterized and selective GPR139 agonist, JNJ-63533054, for use in cyclic AMP (cAMP) functional assays.[5][6][7]

GPR139 activation has been shown to stimulate cAMP production, offering a valuable method for screening and characterizing potential GPR139-targeting compounds.[8] This application note provides a detailed protocol for a cAMP functional assay using JNJ-63533054 as a reference agonist.

GPR139 Signaling Pathway

GPR139 is known to couple to multiple G protein families, including Gq/11 and Gi/o.[8] However, signaling to secondary messengers is primarily mediated through the Gq/11 pathway.[8] Upon agonist binding, GPR139 activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium. The increase in intracellular calcium can then stimulate certain adenylyl cyclase (AC) isoforms, leading to the production of cAMP.[8] This paradoxical increase in cAMP via a Gq/11-coupled receptor provides a robust method for monitoring GPR139 activation.[8]

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane GPR139 GPR139 G_protein Gαq/11 GPR139->G_protein activates PLC Phospholipase C (PLC) Ca2 Ca²⁺ PLC->Ca2 ↑ Intracellular AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Agonist JNJ-63533054 Agonist->GPR139 binds G_protein->PLC activates Ca2->AC stimulates PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

GPR139 Gq/11 signaling pathway leading to cAMP production.

Quantitative Data Presentation

The potency of GPR139 agonists can be quantified by determining their half-maximal effective concentration (EC50) in a cAMP functional assay. The table below summarizes the reported potency of JNJ-63533054.

CompoundTargetAssay TypeCell LineParameterValueReference
JNJ-63533054GPR139cAMP BiosensorHEK293T/17EC5041 ± 20 nM[8]

Experimental Protocols

This section details a representative protocol for measuring GPR139-mediated cAMP production in a cell-based assay. This protocol is a general guideline and may require optimization depending on the specific cell line and assay technology used (e.g., HTRF, AlphaScreen, or bioluminescent biosensors).

Principle of the Assay

This protocol utilizes a homogenous, non-lytic bioluminescent assay to kinetically measure cAMP levels in living cells. Cells stably or transiently expressing GPR139 and a cAMP biosensor (e.g., a mutant luciferase fused to a cAMP-binding domain) are treated with a GPR139 agonist. Agonist binding to GPR139 initiates the signaling cascade, leading to an increase in intracellular cAMP. This, in turn, induces a conformational change in the biosensor, resulting in an increase in luminescence that is proportional to the cAMP concentration.

Materials and Reagents

  • Cell Line: HEK293T/17 cells (or other suitable host cells)

  • Plasmids: GPR139 expression vector and GloSensor™ cAMP plasmid (or similar cAMP biosensor)

  • Transfection Reagent: (e.g., Lipofectamine® 3000)

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Assay Buffer: CO2-independent medium

  • GPR139 Agonist: JNJ-63533054

  • Assay Plates: White, opaque, 384-well cell culture plates

  • Luminometer: Plate reader with luminescence detection capabilities

Experimental Procedure

  • Cell Seeding and Transfection:

    • One day prior to the assay, seed HEK293T/17 cells into a 6-well plate at a density that will result in approximately 80% confluency on the day of transfection.

    • Co-transfect the cells with the GPR139 expression vector and the cAMP biosensor plasmid according to the transfection reagent manufacturer's protocol.

    • Incubate for 24-48 hours post-transfection.

  • Cell Preparation for Assay:

    • Harvest the transfected cells using a gentle, non-enzymatic cell dissociation buffer.

    • Resuspend the cells in CO2-independent medium containing the GloSensor™ cAMP Reagent substrate.

    • Incubate the cell suspension for 2 hours at room temperature to allow for substrate equilibration.

  • Agonist Treatment and Signal Detection:

    • Dispense the cell suspension into the wells of a 384-well white, opaque plate.

    • Allow the basal signal to stabilize by reading the luminescence at 2-minute intervals for 10-15 minutes.

    • Prepare a serial dilution of JNJ-63533054 in the assay buffer.

    • Add the diluted agonist to the appropriate wells.

    • Immediately begin kinetic measurement of luminescence for 20-30 minutes.

Data Analysis

  • For each well, calculate the fold-change in luminescence over the basal signal.

  • Plot the peak fold-change against the logarithm of the agonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental_Workflow cluster_prep Day 1-2: Preparation cluster_assay Day 3: Assay Execution cluster_analysis Data Analysis A Seed HEK293T/17 Cells B Co-transfect with GPR139 and cAMP Biosensor A->B C Harvest Transfected Cells B->C D Incubate with Assay Reagent/Substrate C->D E Dispense Cells into 384-well Plate D->E F Measure Basal Luminescence E->F G Add GPR139 Agonist (e.g., JNJ-63533054) F->G H Kinetic Luminescence Reading G->H I Calculate Fold Change H->I J Plot Dose-Response Curve I->J K Determine EC50 J->K

Experimental workflow for a GPR139 cAMP functional assay.

Conclusion

The cAMP functional assay is a reliable and effective method for studying the activity of GPR139 and for identifying and characterizing novel agonists and antagonists. By using a well-characterized agonist such as JNJ-63533054, researchers can establish a robust assay system to advance drug discovery efforts targeting this important orphan receptor.

References

Application Notes and Protocols for LML134 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LML134 is a potent and selective inverse agonist for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system.[1][2][3] As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in neurological and psychiatric disorders.[4][5] These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and other compounds for the human H3R.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound and other reference ligands for the human histamine H3 receptor.

CompoundClassificationKi (nM) - Binding AssayKi (nM) - Functional (cAMP) Assay
This compound Inverse Agonist120.3
HistamineAgonist8-
ImetitAgonist0.32-
PitolisantInverse Agonist--
ClobenpropitAntagonist/Inverse Agonist--

Note: A lower Ki value indicates a higher binding affinity. Data for this compound was obtained from in-vitro studies.[1] Data for other ligands is provided for comparative purposes.[4]

Experimental Protocols

Membrane Preparation from HEK293T Cells Expressing Human H3R

This protocol outlines the preparation of cell membranes enriched with the human histamine H3 receptor.

Materials:

  • HEK293T cells transiently or stably expressing the human H3R

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge

  • Sonicator

Procedure:

  • Culture HEK293T cells expressing the H3R to confluency.

  • Harvest the cells by scraping and collect them in ice-cold PBS.

  • Centrifuge the cell suspension at 1,900 x g for 10 minutes at 4°C.[4]

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Disrupt the cells by sonication for 5 seconds on ice.[4]

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in an appropriate volume of Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA protein assay).

  • Store the membrane aliquots at -80°C until use.

Radioligand Competition Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the H3R using a radiolabeled ligand.

Materials:

  • H3R-containing cell membranes

  • Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH)

  • Unlabeled competitor: this compound

  • Non-specific binding control: 10 µM Clobenpropit[4]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Clobenpropit (for non-specific binding) or this compound dilution.

    • 50 µL of [3H]-NAMH (final concentration of ~2 nM).[4]

    • 150 µL of H3R membrane preparation (typically 50-100 µg of protein).

  • Incubate the plate for 2 hours at 25°C with gentle agitation.[4]

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials.

  • Add scintillation fluid to each vial and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (counts in the presence of 10 µM Clobenpropit) from the total binding (counts in the absence of competitor).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Histamine H3 Receptor Signaling Pathway

H3R_Signaling_Pathway H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Neurotransmitter_Release Reduced Neurotransmitter Release G_protein->Neurotransmitter_Release ATP ATP cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates This compound This compound (Inverse Agonist) This compound->H3R Inhibits (Inverse Agonism) ATP->AC PKA PKA cAMP->PKA

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare H3R Membranes add_components Add Membranes, Radioligand, & this compound to Plate prep_membranes->add_components prep_ligands Prepare Radioligand & this compound Dilutions prep_ligands->add_components incubate Incubate (2h @ 25°C) add_components->incubate filtrate Filtration & Washing incubate->filtrate add_scintillant Add Scintillation Fluid filtrate->add_scintillant count Liquid Scintillation Counting add_scintillant->count analyze Data Analysis (IC50 & Ki) count->analyze

Caption: Experimental Workflow for Radioligand Binding.

References

Application Notes and Protocols for Preclinical Evaluation of LML-134 in Animal Models of Excessive Daytime Sleepiness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excessive daytime sleepiness (EDS) is a debilitating symptom of several sleep disorders, including narcolepsy and shift work disorder.[1][2] LML-134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist designed to promote wakefulness.[3][4][5] The histamine H3 receptor acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine, a key neurotransmitter in maintaining arousal.[6][7][8] By acting as an inverse agonist, LML-134 blocks this autoinhibition, leading to increased histamine levels in the brain and subsequent promotion of wakefulness.[4] This document provides detailed application notes and protocols for the preclinical evaluation of LML-134 in validated animal models of EDS.

I. Animal Models of Excessive Daytime Sleepiness

The selection of an appropriate animal model is critical for evaluating the efficacy of wake-promoting agents like LML-134. Genetically engineered mouse models of narcolepsy are highly valuable due to their strong construct and face validity.

1. Orexin (B13118510)/Hypocretin Knockout (KO) Mice: These mice lack the prepro-orexin gene and consequently have no orexin peptides, which are crucial for maintaining wakefulness. This model recapitulates the primary pathology of human narcolepsy type 1.[7][9]

  • Phenotype: Excessive daytime sleepiness, fragmented sleep, and cataplexy-like episodes (sudden loss of muscle tone).[7][9]

  • Utility for LML-134 Testing: Ideal for assessing the ability of LML-134 to promote wakefulness and potentially reduce cataplexy in a model with a well-defined and clinically relevant deficit.

2. Orexin Receptor-2 (OX2R) Knockout Mice: These mice lack the orexin receptor-2 and exhibit a phenotype similar to orexin KO mice, though generally less severe.[7] They display significant sleep fragmentation and cataplexy-like behaviors.[7]

  • Phenotype: Severe sleep fragmentation and cataplexy.[7]

  • Utility for LML-134 Testing: Useful for investigating the efficacy of LML-134 in a model where the orexin signaling pathway is disrupted at the receptor level.

3. Orexin/Ataxin-3 Transgenic Mice: In this model, orexin neurons are progressively destroyed by the expression of a cytotoxic protein, ataxin-3. This model mimics the neurodegenerative aspect of narcolepsy.[10]

  • Phenotype: Progressive development of narcolepsy-like symptoms, including severe sleep/wakefulness fragmentation and cataplexy.[7]

  • Utility for LML-134 Testing: Allows for the study of LML-134's effects in a model of progressive neuronal loss.

II. Experimental Protocols

A. General Husbandry and Acclimation
  • Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/12-hour dark cycle.

  • Acclimation: Allow at least one week of acclimation to the housing conditions and handling before any experimental procedures.

  • Surgical Implantation: For electroencephalography (EEG) and electromyography (EMG) recordings, animals must undergo surgical implantation of electrodes. A recovery period of at least one week is required post-surgery.

B. LML-134 Administration
  • Formulation: LML-134 should be dissolved in a suitable vehicle (e.g., sterile saline, 0.5% methylcellulose). The vehicle alone should be used as a control.

  • Route of Administration: Oral gavage is a common and clinically relevant route for administration.

  • Dose Selection: A dose-response study should be conducted to determine the optimal dose range. Doses can be selected based on previous in vitro and in vivo studies.

C. Behavioral and Electrophysiological Assessments

1. Murine Multiple Sleep Latency Test (MMSLT)

The MMSLT is a sensitive measure of sleep propensity in mice, analogous to the human MSLT.[3][5]

  • Objective: To measure the time it takes for an animal to fall asleep under standardized conditions.

  • Protocol:

    • Following baseline EEG/EMG recordings, administer LML-134 or vehicle.

    • At defined time points post-administration (e.g., 1, 3, 5, and 7 hours), place the mouse in a quiet, dark recording chamber.

    • Record EEG/EMG for a 20-minute "nap opportunity."

    • Sleep latency is defined as the time from the start of the recording to the first epoch of consolidated sleep (e.g., >20 seconds of non-REM sleep).

    • If the animal does not sleep within the 20-minute period, the sleep latency is recorded as 20 minutes.

    • Between trials, the animal should be kept awake through gentle handling.

2. Maintenance of Wakefulness Test (MWT)

The MWT assesses the ability of an animal to remain awake, which is particularly relevant for a wake-promoting drug.[2][11]

  • Objective: To measure the ability of a mouse to stay awake in a sleep-conducive environment.

  • Protocol:

    • Administer LML-134 or vehicle.

    • At peak drug effect time, place the animal in a clean cage with fresh bedding.

    • Record EEG/EMG and video for a defined period (e.g., 2-4 hours).

    • Measure the total time spent in wakefulness, non-REM sleep, and REM sleep.

    • Analyze the number and duration of sleep bouts.

3. Continuous EEG/EMG Recording and Analysis

  • Objective: To provide a detailed and objective measure of sleep-wake architecture.

  • Protocol:

    • Record EEG/EMG continuously for 24 hours to establish a baseline.

    • Administer LML-134 or vehicle at the beginning of the light (inactive) phase.

    • Record EEG/EMG for the subsequent 24 hours.

    • Score the recordings in 10-second epochs as wake, non-REM sleep, or REM sleep using validated software.[10]

    • Analyze key parameters: total sleep time, sleep efficiency, number and duration of sleep/wake bouts, and transitions between states.

III. Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison between treatment groups.

Table 1: Effect of LML-134 on Sleep Latency in the Murine Multiple Sleep Latency Test (MMSLT)

Treatment GroupDose (mg/kg)Mean Sleep Latency (minutes) ± SEM
Vehicle-5.2 ± 0.8
LML-13418.9 ± 1.1
LML-134314.5 ± 1.5**
LML-1341018.2 ± 1.3***
p<0.05, **p<0.01, ***p<0.001 compared to vehicle

Table 2: Effect of LML-134 on Wakefulness in the Maintenance of Wakefulness Test (MWT)

Treatment GroupDose (mg/kg)Total Wake Time (minutes) ± SEM (in a 4-hour period)
Vehicle-150.3 ± 12.5
LML-1343210.8 ± 15.2**
LML-13410235.1 ± 10.8***
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle

Table 3: Effect of LML-134 on 24-Hour Sleep-Wake Architecture

Treatment GroupDose (mg/kg)Total Wake Time (minutes)Total NREM Sleep (minutes)Total REM Sleep (minutes)Sleep Fragmentation (Number of Wake Bouts)
Vehicle-680 ± 35690 ± 4070 ± 8125 ± 10
LML-13410820 ± 42**560 ± 3860 ± 795 ± 8
*p<0.05, **p<0.01 compared to vehicle

IV. Visualizations

Signaling Pathway

LML134_Mechanism_of_Action cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine_Vesicle Histamine in Vesicles Histidine->Histamine_Vesicle Synthesis Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Release H3R Histamine H3 Autoreceptor Histamine_Released->H3R H1R Histamine H1 Receptor Histamine_Released->H1R H3R->Histamine_Released Feedback Inhibition LML134 LML-134 This compound->H3R Inverse Agonist Inhibition Inhibition Wakefulness Increased Wakefulness H1R->Wakefulness Stimulation LML134_Testing_Workflow cluster_setup Experimental Setup cluster_testing Drug Testing cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Orexin KO Mice) Surgery EEG/EMG Electrode Implantation Animal_Model->Surgery Recovery Post-Surgical Recovery (1 week) Surgery->Recovery Baseline Baseline EEG/EMG Recording (24h) Recovery->Baseline Dosing Administer LML-134 or Vehicle Baseline->Dosing MMSLT Murine Multiple Sleep Latency Test (MMSLT) Dosing->MMSLT MWT Maintenance of Wakefulness Test (MWT) Dosing->MWT Continuous_EEG Continuous 24h EEG/EMG Recording Dosing->Continuous_EEG Data_Scoring Score Sleep-Wake States MMSLT->Data_Scoring MWT->Data_Scoring Continuous_EEG->Data_Scoring Statistical_Analysis Statistical Analysis Data_Scoring->Statistical_Analysis Results Generate Tables and Figures Statistical_Analysis->Results

References

Application Notes and Protocols for LML134 in Sleep-Wake Electroencephalography (EEG) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders, such as narcolepsy and shift work disorder.[1][2] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain. By acting as an inverse agonist, this compound blocks the constitutive activity of the H3R, leading to increased histaminergic transmission and promotion of wakefulness.[1][2] This document provides detailed application notes and protocols for utilizing this compound in preclinical and clinical sleep-wake electroencephalography (EEG) studies.

The key characteristic of this compound is its pharmacokinetic and pharmacodynamic profile, featuring rapid brain penetration and fast target disengagement. This profile is designed to provide a wake-promoting effect during the desired period without causing insomnia, a common side effect of other wake-promoting agents with longer half-lives.[1][2]

Mechanism of Action

This compound enhances wakefulness by increasing the levels of histamine in the synaptic cleft. This is achieved through its inverse agonist activity at the H3 autoreceptors on histaminergic neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus. The increased histamine then activates postsynaptic H1 and H2 receptors, which are crucial for maintaining an aroused state.

LML134_Mechanism_of_Action cluster_pre Presynaptic Histaminergic Neuron cluster_post Postsynaptic Neuron Histidine Histidine Histamine_Vesicle Histamine Histidine->Histamine_Vesicle Synthesis Synaptic_Cleft Synaptic Cleft Histamine_Vesicle->Synaptic_Cleft Release H3_Receptor H3 Autoreceptor H3_Receptor->Histamine_Vesicle Inhibits Release (constitutive activity) H1_H2_Receptors H1/H2 Receptors Wakefulness_Promotion Wakefulness Promotion H1_H2_Receptors->Wakefulness_Promotion Synaptic_Cleft->H1_H2_Receptors This compound This compound This compound->Histamine_Vesicle Blocks Inhibition, Increases Release This compound->H3_Receptor Inverse Agonist

Figure 1: Mechanism of action of this compound.

Data Presentation

Preclinical Pharmacokinetics and Receptor Occupancy of this compound

The following table summarizes the key preclinical pharmacokinetic and receptor occupancy data for this compound in rats. This data highlights the drug's rapid absorption and clearance, which is consistent with its intended therapeutic profile.

ParameterValueSpeciesReference
Pharmacokinetics
Oral Bioavailability (F)44%Rat[1]
Time to maximum concentration (Tmax)0.5 hRat[1]
Terminal half-life (t1/2)0.44 h (IV)Rat[1]
Plasma protein binding (fu)39%Rat[1]
Receptor Binding & Occupancy
hH3R Ki (cAMP assay)0.3 nMIn vitro[1]
hH3R Ki (binding assay)12 nMIn vitro[1]
Representative EEG Effects of H3R Inverse Agonists in Preclinical Models

While specific quantitative EEG data for this compound is not publicly available, the following table presents representative data from a study on another H3R inverse agonist, which demonstrates the expected effects on sleep architecture in rats.

TreatmentTime Spent in Wakefulness (%)Time Spent in NREM Sleep (%)Time Spent in REM Sleep (%)Latency to NREM Sleep (min)Latency to REM Sleep (min)
Vehicle45.2 ± 2.148.3 ± 1.96.5 ± 0.815.3 ± 2.565.7 ± 5.1
H3R Inverse Agonist (10 mg/kg)65.8 ± 3.530.1 ± 2.84.1 ± 0.635.1 ± 4.298.2 ± 8.3*

*p < 0.05 compared to vehicle. Data is illustrative and based on typical findings for H3R inverse agonists.

Representative EEG Power Spectral Density Changes with H3R Inverse Agonists

The table below illustrates the expected changes in EEG power spectral density during wakefulness following the administration of an H3R inverse agonist.

EEG Frequency BandPower Spectral Density Change
Delta (1-4 Hz)
Theta (4-8 Hz)
Alpha (8-12 Hz)
Beta (12-30 Hz)
Gamma (30-100 Hz)

Arrows indicate the direction of change (↓ decrease, ↑ increase) compared to baseline or vehicle.

Experimental Protocols

Preclinical Sleep-Wake EEG Study in Rodents

This protocol outlines a typical experimental workflow for assessing the effects of this compound on sleep-wake architecture and EEG in rats or mice.

Preclinical_EEG_Workflow Surgery EEG/EMG Electrode Implantation Surgery Recovery Post-operative Recovery (7-10 days) Surgery->Recovery Habituation Habituation to Recording Chambers and Cables (3-5 days) Recovery->Habituation Baseline Baseline EEG/EMG Recording (24 hours) Habituation->Baseline Dosing This compound or Vehicle Administration (e.g., oral gavage) Baseline->Dosing Test_Recording Test EEG/EMG Recording (24 hours) Dosing->Test_Recording Data_Analysis Data Analysis: - Sleep Scoring - Power Spectral Analysis Test_Recording->Data_Analysis

Figure 2: Preclinical EEG experimental workflow.

Methodology:

  • Animals: Adult male Sprague-Dawley rats (250-300g) are typically used. Animals should be housed under a 12:12 hour light-dark cycle with ad libitum access to food and water.

  • Surgical Implantation of Electrodes:

    • Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.

    • Implant flexible wire electrodes into the nuchal muscles for electromyography (EMG) recording.

    • A reference electrode is placed over the cerebellum.

    • The electrode assembly is secured to the skull with dental cement.

  • Post-operative Care and Habituation:

    • Administer analgesics post-surgery as required.

    • Allow a recovery period of at least one week.

    • Habituate the animals to the recording chambers and lightweight recording cables for several days before the experiment.

  • Data Acquisition:

    • Connect the animals to the recording apparatus via a commutator to allow free movement.

    • Record EEG and EMG signals continuously for 24 hours to establish a baseline.

    • Administer this compound or vehicle at the beginning of the light (rest) phase.

    • Record EEG and EMG for a subsequent 24-hour period.

  • Data Analysis:

    • The recorded signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.

    • Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored in 10-second epochs based on the EEG and EMG characteristics.

    • Perform power spectral analysis on the EEG data for each state using Fast Fourier Transform (FFT) to determine the power in different frequency bands (delta, theta, alpha, beta, gamma).

Clinical Proof-of-Concept Study in Shift Work Disorder (SWD)

This protocol is based on the design of clinical trial NCT03141086, which assessed the wakefulness-promoting effect of this compound in patients with SWD.

Clinical_Trial_Workflow Screening Participant Screening and Enrollment (SWD diagnosis, baseline sleep assessment) Randomization Randomization to Treatment Sequence (this compound or Placebo) Screening->Randomization Treatment_Period_1 Treatment Period 1 (Overnight stay at sleep center) Randomization->Treatment_Period_1 MSLT_1 Multiple Sleep Latency Test (MSLT) - Primary Endpoint Treatment_Period_1->MSLT_1 Washout Washout Period MSLT_1->Washout Treatment_Period_2 Treatment Period 2 (Crossover to alternative treatment) Washout->Treatment_Period_2 MSLT_2 Multiple Sleep Latency Test (MSLT) Treatment_Period_2->MSLT_2 Safety_Followup Safety Follow-up MSLT_2->Safety_Followup

Figure 3: Clinical trial workflow for SWD.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study is an appropriate design.

  • Participants: Recruit patients diagnosed with Shift Work Disorder.

  • Procedures:

    • Each participant undergoes two treatment periods, separated by a washout period.

    • In each period, participants receive either a single oral dose of this compound or a placebo at the beginning of a simulated night shift in a sleep laboratory.

    • Primary Endpoint Assessment: The Multiple Sleep Latency Test (MSLT) is conducted during the simulated work shift to objectively measure the ability to remain awake. The MSLT consists of several nap opportunities (e.g., every 2 hours), and the primary measure is the mean sleep latency.

    • Secondary Endpoints:

      • Polysomnography (PSG) can be used to record EEG, EOG, and EMG during the MSLT naps and during the subsequent daytime sleep period to assess sleep architecture.

      • Subjective measures of sleepiness (e.g., Karolinska Sleepiness Scale) and safety assessments are also collected.

  • Data Analysis:

    • The primary analysis compares the mean sleep latency on the MSLT between the this compound and placebo conditions.

    • Analysis of PSG data would focus on changes in sleep stages, sleep efficiency, and EEG power spectra during daytime sleep to assess any potential negative impact on recuperative sleep.

Conclusion

This compound represents a promising therapeutic agent for disorders of excessive sleepiness. Its mechanism as an H3R inverse agonist and its favorable pharmacokinetic profile make it a valuable tool for sleep-wake research. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and execute robust preclinical and clinical studies to further elucidate the effects of this compound on sleep-wake regulation and EEG. Future studies should aim to publish detailed quantitative EEG data to provide a more complete understanding of this compound's neurophysiological effects.

References

Application Notes and Protocols: Quantifying the Effects of LML134 on Histamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that was developed for the treatment of excessive sleep disorders.[1][2][3] The histamine H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, and its activation inhibits the synthesis and release of histamine. As an inverse agonist, this compound blocks this inhibitory effect and can increase the release of histamine, a key neurotransmitter involved in promoting wakefulness.[4][5]

These application notes provide a comprehensive guide to quantifying the effects of this compound on histamine release. Included are detailed protocols for both in vivo and in vitro assays, data presentation tables, and diagrams of the relevant signaling pathway and experimental workflows.

Signaling Pathway of this compound Action

This compound exerts its effect by binding to the H3 receptor on histaminergic neurons. In its basal state, the H3 receptor exhibits some constitutive activity, which tonically inhibits histamine release. As an inverse agonist, this compound not only blocks the binding of the endogenous agonist (histamine) but also reduces the receptor's basal activity, leading to a significant increase in histamine release from the neuron. This increased histamine then acts on postsynaptic H1 and H2 receptors to promote wakefulness and alertness.

LML134_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine_Vesicle Histamine in Vesicles Histidine->Histamine_Vesicle Synthesis Synaptic_Cleft Histamine Histamine_Vesicle->Synaptic_Cleft Release H3_Receptor H3 Receptor H3_Receptor->Histamine_Vesicle Inhibits Release This compound This compound This compound->H3_Receptor Inverse Agonism H1_H2_Receptors H1/H2 Receptors Synaptic_Cleft->H1_H2_Receptors Binds to Wakefulness Increased Wakefulness H1_H2_Receptors->Wakefulness Promotes

Caption: Mechanism of this compound action at the histaminergic synapse.

Data Presentation

The primary method for quantifying the in vivo effect of H3R inverse agonists like this compound is the measurement of the brain concentration of tele-methylhistamine (t-MeHA), the principal metabolite of histamine in the brain. An increase in t-MeHA levels is a reliable indicator of enhanced histamine release and metabolism.

While specific quantitative data for this compound's effect on t-MeHA is not publicly available in the primary literature abstracts, the preclinical development of similar compounds involved measuring this endpoint. For context, a precursor to this compound demonstrated a significant effect on t-MeHA concentration. The following table provides a template for how such data would be presented.

Table 1: In Vivo Effect of this compound on Brain Tele-methylhistamine (t-MeHA) Levels in Rodents

CompoundDose (mg/kg, p.o.)Time Point (hours)Brain Region% Increase in t-MeHA (mean ± SEM)
Vehicle-1Cortex0 ± 10
This compound11CortexData not available
This compound31CortexData not available
This compound101CortexData not available
This compound103CortexData not available
This compound106CortexData not available

Data in this table is illustrative. Actual values would be populated from full experimental results.

Table 2: In Vitro Histamine Release from Isolated Mast Cells/Basophils

ConditionThis compound Conc. (µM)Stimulant% Histamine Release (mean ± SEM)
Spontaneous Release0NoneData not available
Stimulated Control0Anti-IgE (1 µg/mL)Data not available
This compound0.1Anti-IgE (1 µg/mL)Data not available
This compound1Anti-IgE (1 µg/mL)Data not available
This compound10Anti-IgE (1 µg/mL)Data not available

Data in this table is illustrative. This assay would demonstrate the direct effect on histamine-containing cells, though this compound's primary target is neuronal.

Experimental Protocols

Protocol 1: In Vivo Measurement of Brain tele-methylhistamine (t-MeHA)

This protocol describes the quantification of this compound's effect on histamine release in the brain by measuring the concentration of its metabolite, t-MeHA, in brain tissue homogenates.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Liquid nitrogen

  • Homogenizer

  • Perchloric acid (0.4 M)

  • High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) system

  • Internal standard (e.g., deuterated t-MeHA)

Procedure:

  • Compound Administration:

    • Acclimatize animals for at least 3 days before the experiment.

    • Prepare a suspension of this compound in the vehicle at the desired concentrations.

    • Administer this compound or vehicle orally (p.o.) to the rats.

  • Brain Tissue Collection:

    • At specified time points post-administration, anesthetize the animals.

    • Decapitate the animal and rapidly dissect the brain region of interest (e.g., cortex, hypothalamus).

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation:

    • Weigh the frozen brain tissue.

    • Homogenize the tissue in 10 volumes of ice-cold 0.4 M perchloric acid containing the internal standard.

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • t-MeHA Quantification by HPLC-FLD:

    • Derivatize the t-MeHA in the supernatant with a fluorescent agent (e.g., o-phthalaldehyde).

    • Inject the derivatized sample into the HPLC system.

    • Separate the analytes on a reverse-phase C18 column.

    • Detect the fluorescent signal at the appropriate excitation and emission wavelengths.

    • Quantify the t-MeHA concentration by comparing the peak area to a standard curve and normalizing to the internal standard.

InVivo_Workflow Administer Administer this compound/Vehicle (p.o. to rats) Collect Collect Brain Tissue (at time points) Administer->Collect Homogenize Homogenize Tissue (in perchloric acid) Collect->Homogenize Centrifuge Centrifuge and Collect Supernatant Homogenize->Centrifuge Analyze Analyze t-MeHA by HPLC-FLD Centrifuge->Analyze Quantify Quantify and Compare Data Analyze->Quantify

Caption: Workflow for in vivo measurement of t-MeHA in brain tissue.
Protocol 2: In Vitro Histamine Release from Mast Cells

This protocol outlines a method to assess the direct effect of this compound on histamine release from isolated mast cells. While the primary target of this compound is neuronal H3R, this assay can be used to evaluate off-target effects on peripheral histamine-containing cells.

Materials:

  • This compound

  • Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)

  • Tyrode's buffer

  • Stimulating agent (e.g., anti-IgE, compound 48/80)

  • Histamine ELISA kit or HPLC-FLD system

  • Cell lysis buffer (for total histamine determination)

Procedure:

  • Cell Preparation:

    • Isolate peritoneal mast cells from rats or culture a mast cell line according to standard protocols.

    • Wash and resuspend the cells in Tyrode's buffer.

  • Histamine Release Assay:

    • Aliquot the cell suspension into microcentrifuge tubes.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C.

    • Add the stimulating agent to induce degranulation and incubate for 30 minutes at 37°C. Include a control for spontaneous release (no stimulant) and total histamine (cell lysis).

    • Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.

  • Histamine Quantification:

    • Carefully collect the supernatant for histamine measurement.

    • Determine the histamine concentration in the supernatant using a commercial histamine ELISA kit or by HPLC-FLD.

  • Data Analysis:

    • Calculate the percentage of histamine release for each condition using the following formula: % Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100

InVitro_Workflow Prepare_Cells Prepare Mast Cells Pre_Incubate Pre-incubate with This compound/Vehicle Prepare_Cells->Pre_Incubate Stimulate Stimulate with Anti-IgE Pre_Incubate->Stimulate Stop_Centrifuge Stop Reaction and Centrifuge Stimulate->Stop_Centrifuge Collect_Supernatant Collect Supernatant Stop_Centrifuge->Collect_Supernatant Quantify_Histamine Quantify Histamine (ELISA or HPLC) Collect_Supernatant->Quantify_Histamine Analyze_Data Calculate % Release Quantify_Histamine->Analyze_Data

Caption: Workflow for in vitro histamine release assay from mast cells.

References

LML134: Application Notes and Protocols for Sleep Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that was investigated for the treatment of excessive sleep disorders, such as shift work disorder (SWD). As an inverse agonist of the H3 autoreceptor, this compound enhances the release of histamine and other neurotransmitters involved in promoting wakefulness, including acetylcholine (B1216132) and norepinephrine. This document provides detailed application notes and protocols for the use of this compound as a pharmacological tool in sleep research, based on available preclinical and clinical data.

This compound was specifically designed to have a rapid onset of action and a short half-life. This pharmacokinetic profile aimed to provide wakefulness-promoting effects during the desired period without causing insomnia, a common side effect of other H3R inverse agonists with longer durations of action.[1][2] Although the clinical development of this compound for sleep-related diseases was discontinued (B1498344) for business reasons and not due to safety concerns, its well-characterized pharmacology makes it a valuable tool for investigating the role of the histaminergic system in sleep-wake regulation.[3]

Pharmacological Profile of this compound

In Vitro Pharmacology

This compound demonstrates high affinity and inverse agonist activity at the human histamine H3 receptor. Its selectivity has been established against other histamine receptor subtypes and a broad panel of other targets.

Table 1: In Vitro Pharmacological Properties of this compound

ParameterValueAssay TypeReference
hH3R Binding Affinity (Ki) 12 nMRadioligand Binding Assay[4]
hH3R Functional Activity (Ki) 0.3 nMcAMP Assay[4]
Selectivity Highly selective against H1, H2, H4 receptors and a panel of 137 other targets.Various binding and functional assays[4]
Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models demonstrate that this compound is rapidly absorbed and cleared, with good brain penetration.

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of AdministrationReference
Time to Maximum Concentration (tmax) 0.5 hoursOral[4]
Terminal Half-life (t1/2) 0.44 hoursIntravenous[4]
Fraction Absorbed (Fa) 44%Oral[4]
Plasma Protein Binding (fraction unbound, Fu) 39.0%-[4]
Human Pharmacokinetics

In humans, this compound also exhibits rapid absorption.

Table 3: Human Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterFindingStudy PopulationReference
Time to Maximum Concentration (Tmax) Approximately 3 hoursHealthy Volunteers[3]
Effect on Sleepiness Reduced sleepiness compared to placeboPatients with Shift Work Disorder[3]
Duration of Effect Less pronounced effect on sleepiness at 9.5 hours post-dosePatients with Shift Work Disorder[3]
Safety Generally safe and well-tolerated; most common side effect was headache.Patients with Shift Work Disorder[3]

Signaling Pathway and Mechanism of Action

This compound acts as an inverse agonist at the histamine H3 receptor, which is a presynaptic autoreceptor. By inhibiting the constitutive activity of the H3 receptor, this compound disinhibits the synthesis and release of histamine from histaminergic neurons. The increased synaptic histamine then activates postsynaptic histamine H1 receptors, leading to a state of wakefulness.

This compound This compound H3R Histamine H3 Receptor (Presynaptic Autoreceptor) This compound->H3R Inverse Agonism (Inhibition) Histamine_Neuron Histaminergic Neuron H3R->Histamine_Neuron Inhibits Histamine_Release Histamine Release Histamine_Neuron->Histamine_Release Promotes H1R Histamine H1 Receptor (Postsynaptic) Histamine_Release->H1R Activates Wakefulness Wakefulness H1R->Wakefulness Promotes

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Assays

1. Histamine H3 Receptor Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to the H3 receptor.

  • Objective: To determine the Ki of this compound for the H3 receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [³H]-N-α-methylhistamine.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: High concentration of a known H3 receptor ligand (e.g., histamine).

    • 96-well plates and filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add membrane preparation, radioligand, and either buffer, this compound, or non-specific binding control.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

2. cAMP Functional Assay for H3 Receptor Inverse Agonism

This protocol is a generalized procedure to assess the functional activity of an H3 receptor inverse agonist.

  • Objective: To determine the functional potency (Ki) of this compound as an inverse agonist.

  • Materials:

    • Cells stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293 cells).

    • Forskolin (B1673556) (adenylyl cyclase activator).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Cell culture medium and reagents.

  • Procedure:

    • Plate cells in a 96-well or 384-well plate and culture overnight.

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cells with the different concentrations of this compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

    • Generate a dose-response curve and calculate the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

    • The inverse agonist activity is demonstrated by the reduction of basal or agonist-stimulated cAMP levels.

cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b1 Prepare Serial Dilutions of this compound b2 Incubate Membranes, Radioligand & this compound b1->b2 b3 Filter and Wash b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Ki b4->b5 f1 Plate H3R-expressing Cells f2 Add this compound and Forskolin f1->f2 f3 Lyse Cells f2->f3 f4 Measure cAMP f3->f4 f5 Determine Functional Potency f4->f5

Caption: In vitro experimental workflow.

Clinical Research Protocol

Multiple Sleep Latency Test (MSLT) in Shift Work Disorder

The following is a generalized protocol based on the methodology used in the CLML134X2201 clinical trial for assessing the efficacy of this compound in patients with SWD.[3]

  • Objective: To objectively measure the effect of this compound on daytime sleepiness in individuals with SWD.

  • Participant Profile: Individuals diagnosed with SWD, characterized by excessive sleepiness during night shifts and insomnia during the day. A baseline MSLT is typically performed to confirm excessive sleepiness (e.g., mean sleep latency ≤ 8 minutes).[3]

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study is often employed. Participants undergo treatment periods with both this compound and placebo, separated by a washout period.[1]

  • Procedure:

    • Overnight Polysomnography (PSG): A baseline PSG is conducted to rule out other sleep disorders.

    • Treatment Administration: The study drug (this compound or placebo) is administered at the beginning of the simulated or actual night shift.

    • MSLT Naps: The MSLT consists of a series of nap opportunities (typically 4-5) scheduled at 2-hour intervals during the night shift.[3]

    • Nap Protocol: For each nap, the participant is instructed to lie down in a dark, quiet room and try to fall asleep.

    • Sleep Latency Measurement: The time from "lights out" to the first epoch of sleep is recorded as the sleep latency for that nap.

    • Nap Termination: The nap is concluded after 15 minutes of sleep or if no sleep occurs within 20 minutes.

    • Data Analysis: The mean sleep latency across all naps is calculated for both the this compound and placebo conditions. A longer mean sleep latency indicates reduced sleepiness.

cluster_mslt Multiple Sleep Latency Test (MSLT) Workflow p1 Participant Recruitment (Shift Work Disorder) p2 Baseline Polysomnography (PSG) & MSLT p1->p2 p3 Randomization to This compound or Placebo p2->p3 p4 Drug Administration (Start of Night Shift) p3->p4 p5 Series of 4-5 Naps (2-hour intervals) p4->p5 p6 Measure Sleep Latency for Each Nap p5->p6 p7 Crossover to Other Treatment Arm p6->p7 After Washout p8 Repeat MSLT p7->p8 p9 Data Analysis: Compare Mean Sleep Latency p8->p9

Caption: Clinical trial workflow with MSLT.

Conclusion

This compound is a well-characterized histamine H3 receptor inverse agonist with a pharmacokinetic and pharmacodynamic profile that makes it a valuable research tool for studying the histaminergic system's role in sleep and wakefulness. The provided data and protocols offer a foundation for researchers to design and conduct experiments to further elucidate the mechanisms of sleep regulation and to evaluate novel therapeutic strategies for sleep disorders. While the clinical development of this compound has been halted, the knowledge gained from its investigation continues to be relevant to the field of sleep research and drug development.

References

Troubleshooting & Optimization

LML134 side effects and off-target activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects and off-target activity of LML134, a histamine (B1213489) H3 receptor (H3R) inverse agonist. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective histamine H3 receptor (H3R) inverse agonist.[1] The H3R is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters. As an inverse agonist, this compound not only blocks the receptor but also reduces its basal level of activity, leading to an increase in histamine release and promoting wakefulness.[2][3]

Q2: What are the known side effects of this compound from clinical trials?

A2: A clinical trial for this compound in individuals with shift work disorder (Trial number: CLML134X2201) indicated that the drug was safe for the participants.[4] The most commonly reported adverse event was headache.[4] No serious adverse events were reported during this trial.[4] It is noteworthy that the development of this compound for sleep-related diseases was discontinued (B1498344) by the sponsor for reasons not related to safety.[4]

Q3: What are the potential side effects associated with the class of H3R inverse agonists?

A3: While this compound was designed to have a favorable safety profile, the class of histamine H3 receptor inverse agonists has been associated with a range of potential side effects.[1] These may include:

  • Nausea

  • Hallucinations

  • Anxiety

  • Insomnia

  • Headache

  • Fatigue

  • Irritability

  • Increased heart rate

  • Flu-like symptoms

  • Muscle and joint pains

  • Abdominal pain

  • Decreased appetite

It is important to monitor for these potential adverse events in preclinical and clinical research.

Data on Side Effects and Off-Target Activity

Summary of Clinical Trial Adverse Events for this compound
Adverse EventFrequencySeverity
HeadacheMost CommonNot Specified
Other EventsNot SpecifiedNot Serious
Serious Adverse EventsNone ReportedN/A

Data from clinical trial CLML134X2201.[4]

Off-Target Activity Summary for this compound

This compound was designed for high selectivity to the histamine H3 receptor.

Assay TypeDetailsOutcome
Broad Target ScreeningScreened against a panel of 137 targets.High selectivity for H3R confirmed.
Specificity PanelIncluded hERG channels, and histamine H1, H2, and H4 receptors.No significant off-target activity reported at these receptors.

Experimental Protocols

General Protocol for a Radioligand Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of a compound like this compound to the H3 receptor.

  • Membrane Preparation:

    • Culture cells expressing the human H3 receptor.

    • Harvest cells and homogenize in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand specific for the H3 receptor (e.g., [3H]-mepyramine), and varying concentrations of the unlabeled test compound (this compound).

    • To determine non-specific binding, include wells with an excess of an unlabeled H3 receptor ligand.

    • Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This captures the membranes with bound radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Detection:

    • Place the filter mats in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

General Protocol for a cAMP Functional Assay

This protocol outlines a method to determine the functional activity of this compound as an inverse agonist at the Gαi-coupled H3 receptor.

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the human H3 receptor (e.g., CHO or HEK293 cells).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Add varying concentrations of the test compound (this compound) to the cells.

    • To stimulate adenylyl cyclase, add forskolin (B1673556) to all wells except the negative control.

    • Incubate the plate for a specified time at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration as a function of the test compound concentration.

    • For an inverse agonist, an increase in forskolin-stimulated cAMP levels will be observed with increasing concentrations of the compound. Calculate the EC50 value from the dose-response curve.

Troubleshooting Guides

Troubleshooting Weak or No Signal in a Receptor Binding Assay
Possible Cause Solution
Inactive Receptor Ensure proper storage and handling of cell membranes to maintain receptor integrity.
Degraded Radioligand Check the expiration date of the radioligand and store it as recommended.
Incorrect Buffer Conditions Verify the pH and composition of the assay buffer.
Insufficient Incubation Time Optimize the incubation time to ensure binding reaches equilibrium.
Inefficient Washing Ensure that the washing steps effectively remove unbound radioligand without dissociating the bound ligand.
Troubleshooting High Background in a cAMP Assay
Possible Cause Solution
Cell Contamination Use aseptic techniques and regularly check cell cultures for contamination.
Incorrect Reagent Concentration Double-check the dilutions of all reagents, including forskolin and the test compound.
Sub-optimal Antibody Concentration (ELISA) Titrate the primary and secondary antibodies to find the optimal concentrations.
Insufficient Washing (ELISA) Increase the number of washing steps or the soaking time during washes.
Cross-reactivity of Reagents Ensure that the antibodies and other reagents are specific to the target.

Visualizations

LML134_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Gαi-coupled) This compound->H3R Inverse Agonist AC Adenylyl Cyclase H3R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP Histamine_Vesicle Histamine Vesicles cAMP->Histamine_Vesicle Inhibits Release Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Postsynaptic_Receptor Postsynaptic Histamine Receptor Histamine_Release->Postsynaptic_Receptor Activation Wakefulness Wakefulness Postsynaptic_Receptor->Wakefulness

Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.

Experimental_Workflow cluster_primary_screening Primary Screening cluster_functional_assay Functional Assay cluster_selectivity_panel Selectivity & Off-Target Screening cluster_safety In Vitro Safety A1 H3R Radioligand Binding Assay A2 Determine IC50 A1->A2 B1 H3R cAMP Assay A2->B1 Confirm Functional Activity B2 Determine EC50 (Inverse Agonism) B1->B2 C1 Screen against Histamine Receptor Subtypes (H1, H2, H4) B2->C1 Assess Selectivity C2 Broad Off-Target Panel (e.g., GPCRs, Kinases, Ion Channels) C1->C2 Broaden Off-Target Profile D1 hERG Channel Assay C2->D1 Evaluate Cardiac Liability D2 Cytotoxicity Assay D1->D2 Assess General Toxicity

Caption: Experimental workflow for characterizing this compound's activity and selectivity.

Troubleshooting_Logic Start Assay Failure: Unexpected Results Check_Reagents Verify Reagent Integrity (Expiration, Storage) Start->Check_Reagents Reagent_OK Reagents OK Check_Reagents->Reagent_OK Yes Reagent_Bad Reagents Faulty Check_Reagents->Reagent_Bad No Check_Protocol Review Protocol Execution (Pipetting, Timing, Order) Reagent_OK->Check_Protocol Replace_Reagents Replace Reagents and Repeat Reagent_Bad->Replace_Reagents Protocol_OK Protocol OK Check_Protocol->Protocol_OK Yes Protocol_Error Protocol Error Found Check_Protocol->Protocol_Error No Check_Equipment Check Equipment Calibration and Functionality Protocol_OK->Check_Equipment Correct_Protocol Correct Technique and Repeat Protocol_Error->Correct_Protocol Equipment_OK Equipment OK Check_Equipment->Equipment_OK Yes Equipment_Bad Equipment Faulty Check_Equipment->Equipment_Bad No Consult_Expert Consult with a Technical Expert Equipment_OK->Consult_Expert Calibrate_Repair Calibrate/Repair Equipment and Repeat Equipment_Bad->Calibrate_Repair

Caption: Troubleshooting logic for unexpected experimental results.

References

LML134 Technical Support Center: Mitigating Insomnia Risk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding LML134, focusing on the potential risk of insomnia and strategies for its mitigation during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational drug that acts as a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R).[1][2] The H3R is a presynaptic autoreceptor in the central nervous system that normally inhibits the release of histamine and other neurotransmitters involved in wakefulness. By blocking this receptor, this compound is designed to increase histamine levels in the brain, thereby promoting wakefulness.[1] It was developed for the treatment of excessive sleep disorders.[1][2]

Q2: Is insomnia a known side effect of H3 receptor inverse agonists?

A2: Yes, insomnia is a recognized mechanism-based side effect of histamine H3 receptor inverse agonists.[1][2] By design, these compounds enhance wakefulness, and if their effect persists during the normal sleep period, they can interfere with sleep. For example, another H3 receptor inverse agonist, pitolisant, has shown an insomnia incidence of 11.5% in a study of patients with hypersomnia.[3][4]

Q3: How was this compound designed to mitigate the risk of insomnia?

A3: this compound was specifically designed to have a pharmacokinetic and pharmacodynamic profile that minimizes the risk of insomnia.[1][5] The key characteristics are rapid absorption, high receptor occupancy shortly after dosing, followed by a fast disengagement from the H3 receptor.[1][5] This "fast-on, fast-off" kinetic profile was intended to provide a wake-promoting effect during the desired period without causing lingering effects that could disrupt subsequent sleep.[5]

Q4: What did clinical trials show regarding the risk of insomnia with this compound?

A4: Publicly available data from the CLML134X2201 clinical trial in patients with shift work disorder did not indicate that insomnia was a significant side effect. The most commonly reported adverse event was headache.[6] The trial summary explicitly states that the data "didn't show that this compound affected the participants' daytime sleep, but more research is needed to know for sure".[6] It is important to note that the clinical development of this compound was discontinued (B1498344) for reasons unrelated to safety.[6]

Troubleshooting Guide

Issue: Subjects are reporting difficulty sleeping after evening administration of this compound.

Potential Cause 1: Dosing time is too close to the desired sleep period.

  • Troubleshooting Step: Evaluate the timing of this compound administration. Due to its wake-promoting effects, dosing should be scheduled to allow for sufficient drug clearance before the intended sleep onset. The pharmacokinetic profile of this compound shows it reaches maximum concentration in the blood approximately 3 hours after administration.[6]

  • Recommendation: In an experimental setting, consider administering this compound earlier in the active period of the subjects.

Potential Cause 2: Dose is too high for the individual's metabolism and sensitivity.

  • Troubleshooting Step: Review the dose being used in the experiment. While the clinical trial for shift work disorder used a 5 mg dose, individual responses can vary.

  • Recommendation: If clinically appropriate and part of the experimental design, consider a dose-ranging study to identify the minimum effective dose for wakefulness promotion with the lowest impact on subsequent sleep.

Potential Cause 3: Interaction with other substances.

  • Troubleshooting Step: Assess for the concomitant use of other stimulants (e.g., caffeine) or medications that may interfere with sleep architecture.

  • Recommendation: Ensure that subjects abstain from other substances that could affect sleep for an appropriate period before and after this compound administration.

Data Presentation

Table 1: Adverse Events in the this compound CLML134X2201 Clinical Trial

Adverse Event CategoryThis compound (5 mg) (n=21)Placebo (n=23)
Any Adverse Event24% (5 participants)13% (3 participants)
Most Common AE: HeadacheReportedNot specified
Serious Adverse Events0% (0 participants)0% (0 participants)
Discontinuation due to AEs10% (2 participants)0% (0 participants)

Source: Novartis Clinical Trial Results Summary (CLML134X2201)[6]

Table 2: Comparative Incidence of Insomnia for H3 Receptor Inverse Agonists

CompoundIndication StudiedInsomnia IncidenceSource
This compoundShift Work DisorderNot reported as a common adverse eventNovartis Clinical Trial Summary[6]
PitolisantIdiopathic and Symptomatic Hypersomnia11.5%Leu-Semenescu et al., 2014[3]

Experimental Protocols

Key Experiment: Multiple Sleep Latency Test (MSLT) for Assessing Wakefulness

The MSLT is a standard method to objectively measure the degree of daytime sleepiness and was a key efficacy endpoint in the this compound clinical trial for shift work disorder.[6][7]

  • Objective: To measure the time it takes for a subject to fall asleep in a quiet environment during their typical waking hours.

  • Procedure:

    • Subjects are asked to try to fall asleep in a dark, quiet room.

    • The test consists of four or five scheduled nap opportunities, typically spaced two hours apart.

    • For each nap, the time from "lights out" to the first epoch of sleep is measured (sleep latency).

    • If the subject does not fall asleep within 20 minutes, the nap trial is ended.

    • If the subject does fall asleep, they are allowed to sleep for 15 minutes before being awakened.

  • Data Analysis: The primary endpoint is the mean sleep latency across all nap trials. A shorter mean sleep latency is indicative of greater sleepiness. In the this compound trial, participants who took this compound stayed awake longer during the nap times compared to when they took the placebo.[6]

Visualizations

LML134_Mechanism_of_Action cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release H3_Receptor Histamine H3 Autoreceptor Histamine Histamine Histamine_Release->Histamine Histamine->H3_Receptor Negative Feedback Postsynaptic_Receptor Postsynaptic Histamine Receptor Histamine->Postsynaptic_Receptor Wakefulness Increased Wakefulness Postsynaptic_Receptor->Wakefulness This compound This compound (Inverse Agonist) This compound->H3_Receptor Blocks

Caption: this compound blocks the inhibitory H3 autoreceptor, increasing histamine release and promoting wakefulness.

LML134_Clinical_Trial_Workflow Start Recruitment of Shift Work Disorder Patients Randomization Randomized Crossover Design Start->Randomization Treatment_A Treatment Period 1: This compound (5 mg) or Placebo Randomization->Treatment_A Washout Washout Period (1-5 weeks) Treatment_A->Washout Treatment_B Treatment Period 2: Receive Alternate Treatment Washout->Treatment_B Endpoint Efficacy & Safety Assessment (e.g., MSLT, Adverse Events) Treatment_B->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Workflow of the CLML134X2201 clinical trial for shift work disorder.

Insomnia_Risk_Mitigation_Logic H3R_Antagonism H3 Receptor Inverse Agonism Increased_Wakefulness Increased Wakefulness H3R_Antagonism->Increased_Wakefulness Therapeutic_Effect Therapeutic Effect (Reduced Sleepiness) Increased_Wakefulness->Therapeutic_Effect Insomnia_Risk Potential for Insomnia Increased_Wakefulness->Insomnia_Risk Mitigation Mitigated Insomnia Risk Insomnia_Risk->Mitigation LML134_Profile This compound Profile: Fast On/Off Kinetics LML134_Profile->Insomnia_Risk Reduces

Caption: Logic for mitigating insomnia risk with this compound's pharmacokinetic profile.

References

Technical Support Center: LML134 Administration Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of LML134, a histamine (B1213489) H3 receptor (H3R) inverse agonist. The information provided aims to facilitate the optimization of experimental protocols to minimize adverse effects while achieving desired therapeutic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a histamine H3 receptor (H3R) inverse agonist. The H3R is a presynaptic autoreceptor in the central nervous system that normally inhibits the release of histamine and other neurotransmitters. By acting as an inverse agonist, this compound blocks the constitutive activity of the H3R, leading to an increased release of histamine in the brain. This enhanced histaminergic signaling promotes wakefulness, which is the intended therapeutic effect for conditions like shift work disorder.[1][2]

Q2: What is the intended therapeutic application of this compound?

A2: this compound was developed for the treatment of excessive sleepiness, particularly in the context of sleep-related disorders such as shift work disorder.[1] The aim was to provide a therapy that increases wakefulness during periods of desired alertness without causing insomnia during subsequent sleep periods.[2]

Q3: What are the known adverse effects associated with this compound?

A3: In a clinical trial involving patients with shift work disorder (Trial number: CLML134X2201), the most commonly reported adverse event was headache. The trial concluded that this compound was generally safe for the participants.[1] It is important to note that research on this compound was discontinued (B1498344) by the sponsor for reasons not related to safety.[1] As a class, histamine H3 receptor inverse agonists have been associated with a risk of insomnia.[2][3]

Q4: What is the pharmacokinetic profile of this compound?

A4: this compound is designed for rapid oral absorption and fast target engagement. In clinical trial participants, this compound reached its maximum concentration in the blood approximately 3 hours after oral administration.[1] The drug was also designed to have a fast disengagement from the receptor to minimize the risk of insomnia.[2]

Troubleshooting Guide: Managing Potential Adverse Effects

This guide provides strategies to mitigate potential adverse effects during this compound administration in a research setting.

Potential Issue Possible Cause Recommended Action
Headache The most frequently reported adverse event in clinical trials. The exact mechanism is not specified but could be related to altered cerebral blood flow or direct effects of increased histamine.- Monitor participants for the onset, duration, and severity of headaches. - Consider starting with a lower dose and titrating upwards as tolerated. - Ensure adequate hydration of participants. - For persistent or severe headaches, consider dose reduction or discontinuation and consult the study protocol.
Insomnia A known mechanism-based side effect of H3R inverse agonists due to sustained wakefulness-promoting effects.[2][3] this compound was designed with a fast target disengagement profile to minimize this risk.[2]- Administer this compound at a time that allows for sufficient drug clearance before the desired sleep period. - Avoid administration close to bedtime. - Monitor sleep patterns using actigraphy or sleep diaries. - If insomnia occurs, evaluate the timing of administration and consider a dose reduction.
Other Potential CNS Effects As this compound acts on the central nervous system, other effects such as dizziness or nausea could theoretically occur.- Carefully monitor for any unexpected neurological or gastrointestinal symptoms. - Record all adverse events with details of onset, duration, and severity. - Follow the study protocol for reporting and managing adverse events.

Data Presentation

Summary of Adverse Events in Clinical Trial CLML134X2201

The following table summarizes the reported adverse events from a clinical trial of this compound in participants with shift work disorder.[1] Due to the early termination of the trial for non-safety reasons, the dataset is limited.

Adverse Event CategoryThis compound (N=21)Placebo (N=23)
Any Adverse Event 5 (24%)3 (13%)
Most Common Adverse Event HeadacheNot specified
Serious Adverse Events 0 (0%)0 (0%)
Discontinuation due to Adverse Events 2 (10%)0 (0%)

Note: The specific number of participants reporting headaches was not detailed in the available public summary.

Pharmacokinetic Parameters of this compound
ParameterValue
Time to Maximum Plasma Concentration (Tmax) ~3 hours[1]
Key Design Feature Rapid absorption and fast target disengagement[2]

Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H3 receptor.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a known concentration of a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine).

    • Add varying concentrations of the unlabeled test compound (this compound).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H3 receptor antagonist (e.g., thioperamide).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity of this compound as an inverse agonist at the histamine H3 receptor.

Methodology:

  • Cell Culture:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human histamine H3 receptor.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the test compound (this compound) to the cells.

    • To measure the effect on agonist-induced cAMP inhibition, a set of wells can be co-incubated with an H3 receptor agonist (e.g., (R)-α-methylhistamine).

    • Stimulate the cells with forskolin (B1673556) to increase intracellular cAMP levels.

    • Incubate for a defined period to allow for changes in cAMP levels.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification:

    • Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis:

    • Plot the measured cAMP levels against the concentration of the test compound.

    • For inverse agonist activity, this compound should increase the basal cAMP levels (in the absence of an agonist).

    • Determine the EC50 value for the inverse agonist effect.

Mandatory Visualizations

G Histamine H3 Receptor Signaling Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Wakefulness Increased Wakefulness H3R->Wakefulness Increased Histamine Release Leads to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine Histamine->H3R Activates This compound This compound (Inverse Agonist) This compound->H3R Inhibits (Inverse Agonism) PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Histamine) PKA->Neurotransmitter_Release Leads to

Caption: Signaling pathway of the Histamine H3 Receptor and the effect of this compound.

G Experimental Workflow for this compound Administration and Monitoring cluster_protocol Study Protocol Participant_Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (e.g., MSLT, Vital Signs) Participant_Screening->Baseline_Assessment Randomization Randomization (this compound or Placebo) Baseline_Assessment->Randomization Drug_Administration Drug Administration (Oral, Specified Dose) Randomization->Drug_Administration Pharmacokinetic_Sampling Pharmacokinetic Sampling (Blood Draws) Drug_Administration->Pharmacokinetic_Sampling Efficacy_Assessment Efficacy Assessment (e.g., MSLT) Drug_Administration->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Event Reporting) Drug_Administration->Safety_Monitoring Data_Analysis Data Analysis Pharmacokinetic_Sampling->Data_Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: A generalized workflow for a clinical trial involving this compound.

G Troubleshooting Logic for Adverse Events Start Adverse Event Observed Assess_Severity Assess Severity (Mild, Moderate, Severe) Start->Assess_Severity Is_Serious Is it a Serious Adverse Event (SAE)? Assess_Severity->Is_Serious Report_SAE Immediately Report SAE to Sponsor and IRB Is_Serious->Report_SAE Yes Manage_Symptoms Manage Symptoms per Protocol Is_Serious->Manage_Symptoms No Report_SAE->Manage_Symptoms Is_Related Is the Event Likely Related to this compound? Manage_Symptoms->Is_Related Consider_Dose_Modification Consider Dose Reduction or Discontinuation Is_Related->Consider_Dose_Modification Yes Continue_Monitoring Continue Close Monitoring Is_Related->Continue_Monitoring No Consider_Dose_Modification->Continue_Monitoring Document_Event Document Event Thoroughly Continue_Monitoring->Document_Event

Caption: Logical workflow for troubleshooting adverse events during this compound administration.

References

LML134 solubility and stability in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of LML134 in common experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can affect solubility.[1] For instance, a stock solution of 12.5 mg/mL in DMSO can be achieved, though this may require sonication.[1]

Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. To address this, consider the following troubleshooting steps:

  • Increase the percentage of co-solvents: For in vivo experiments, formulations with co-solvents like PEG300 and surfactants like Tween-80 can improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]

  • Use of cyclodextrins: Encapsulating agents like SBE-β-CD can enhance the aqueous solubility of this compound. A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) has been shown to be effective.[1]

  • Gentle heating and sonication: If precipitation occurs during the preparation of your working solution, gentle heating and/or sonication can help redissolve the compound.[1][2]

  • Prepare fresh solutions: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure maximum solubility and stability.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored frozen to maintain stability. For long-term storage, -80°C is recommended for up to two years, while for shorter periods, -20°C is suitable for up to one year.[1]

Q4: How stable is this compound in aqueous solutions for in vitro or in vivo experiments?

A4: While specific degradation kinetics in aqueous buffers are not extensively published, this compound demonstrates rapid oral absorption and clearance in vivo, with a half-life of 1.54 hours in rats after oral administration.[1] This suggests that for prolonged experiments, the stability of this compound in the experimental medium should be considered. It is best practice to prepare fresh working solutions for each experiment.

Solubility Data

The following tables summarize the solubility of this compound in various solvents and formulations.

Table 1: Solubility of this compound in Organic Solvents

SolventConcentrationMethodReference
DMSO12.5 mg/mL (33.29 mM)Requires sonication[1]
DMSO7.5 mg/mL (19.97 mM)Sonication is recommended[2]

Table 2: Formulations for In Vivo Administration

FormulationAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (3.33 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (3.33 mM)[1]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (3.33 mM)[1]

Table 3: Aqueous Solubility

ConditionSolubilityReference
pH 6.8122 µM[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 12.5 mg/mL).

  • Vortex the solution thoroughly.

  • If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

Protocol 2: Preparation of this compound Working Solution for In Vivo Studies (using PEG300 and Tween-80)

  • Start with a 12.5 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • This protocol yields a clear solution with a concentration of at least 1.25 mg/mL.[1] It is recommended to use this solution on the same day it is prepared.[1]

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vivo) weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Vortex & Sonicate add_dmso->sonicate store Aliquot & Store at -80°C sonicate->store start_stock Start with DMSO Stock add_peg Add PEG300 & Mix start_stock->add_peg add_tween Add Tween-80 & Mix add_peg->add_tween add_saline Add Saline & Mix add_tween->add_saline use_fresh Use Immediately add_saline->use_fresh

Figure 1. Workflow for this compound solution preparation.

troubleshooting_guide cluster_solutions Potential Solutions start Precipitation Observed Upon Aqueous Dilution solution1 Increase Co-solvents (e.g., PEG300, Tween-80) start->solution1 solution2 Use Encapsulating Agents (e.g., SBE-β-CD) start->solution2 solution3 Gentle Heating & Sonication start->solution3 solution4 Prepare Fresh Solution start->solution4 signaling_pathway This compound This compound (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) This compound->H3R Inhibits G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Decreases downstream Downstream Effects (e.g., Histamine Release) cAMP->downstream Modulates

References

Technical Support Center: LML134 Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LML134, a histamine (B1213489) H3 receptor (H3R) inverse agonist designed for central nervous system (CNS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the CNS?

This compound is a potent and selective histamine H3 receptor (H3R) inverse agonist.[1][2] The H3 receptor is a presynaptic autoreceptor in the CNS that regulates the release of histamine and other neurotransmitters.[3][4] As an inverse agonist, this compound not only blocks the receptor but also reduces its basal activity, leading to an increase in the synthesis and release of histamine in the brain.[4][5] This modulation of histaminergic neurotransmission is the basis for its potential therapeutic effects in disorders such as excessive sleepiness.[5]

Q2: this compound was designed for good brain penetration. What are its key physicochemical properties that facilitate this?

This compound was optimized to have drug-like properties conducive to crossing the blood-brain barrier (BBB). These include good water solubility and permeability.[6] While specific unpublished data may vary, successful CNS drugs typically adhere to certain physicochemical parameters, often referred to as Lipinski's "Rule of Five," which include a molecular weight under 500 Daltons, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Q3: What are the expected pharmacokinetic characteristics of this compound in preclinical models?

Preclinical studies in rats have shown that this compound exhibits rapid oral absorption and clearance.[6] It was designed to achieve high receptor occupancy in the brain within a short timeframe, followed by a fast disengagement from the target.[1][7] This kinetic profile is intended to provide therapeutic effects without causing mechanism-related side effects like insomnia the following day.[1][7]

Troubleshooting Guides

In Vitro Blood-Brain Barrier (BBB) Permeability Assays

Problem: Inconsistent or low permeability of this compound in our in vitro BBB model (e.g., Transwell assay with bEnd.3 or hCMEC/D3 cells).

Possible Causes & Troubleshooting Steps:

  • Cell Monolayer Integrity: The integrity of the endothelial cell monolayer is crucial for a reliable permeability assay.

    • Troubleshooting:

      • Measure the transendothelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER suggests a compromised barrier.

      • Assess paracellular flux using a marker like Lucifer Yellow or FITC-dextran. High passage of these markers indicates a leaky monolayer.

      • Optimize cell culture conditions, including seeding density and duration of culture, to ensure a tight monolayer. Co-culture with astrocytes or pericytes can enhance barrier properties.

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain.

    • Troubleshooting:

      • Perform bi-directional permeability assays (apical-to-basolateral and basolateral-to-apical). A higher efflux ratio (Papp, B-A / Papp, A-B) > 2 suggests active efflux.

      • Include known P-gp inhibitors (e.g., verapamil, cyclosporin (B1163) A) in your assay to see if this compound permeability increases.

  • Non-Specific Binding: Hydrophobic compounds can bind to the plastic of the assay plates, leading to an underestimation of permeability.

    • Troubleshooting:

      • Perform a recovery study by measuring the concentration of this compound in both donor and receiver compartments at the end of the experiment to quantify compound loss.

      • Consider using plates with low-binding surfaces.

In Vivo CNS Delivery Studies in Rodents

Problem: Lower than expected brain concentrations or brain-to-plasma ratio (Kp) of this compound in our mouse/rat model.

Possible Causes & Troubleshooting Steps:

  • Metabolic Instability: this compound may be rapidly metabolized in the liver or at the BBB.

    • Troubleshooting:

      • Analyze plasma and brain homogenates for major metabolites of this compound.

      • Pre-treat animals with broad-spectrum cytochrome P450 inhibitors to assess the impact on this compound's brain exposure.

  • Active Efflux at the BBB: As with in vitro models, P-gp and other efflux transporters can limit brain penetration.

    • Troubleshooting:

      • Co-administer a P-gp inhibitor and measure the change in the brain-to-plasma ratio of this compound.

      • Use P-gp knockout animal models to directly assess the role of this transporter.

  • Plasma Protein Binding: High binding of this compound to plasma proteins can reduce the free fraction available to cross the BBB.

    • Troubleshooting:

      • Determine the plasma protein binding of this compound using techniques like equilibrium dialysis. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of BBB penetration.[8]

Problem: High variability in brain this compound concentrations between animals.

Possible Causes & Troubleshooting Steps:

  • Inconsistent Dosing: Ensure accurate and consistent administration of this compound, especially for oral gavage or intraperitoneal injections.

  • Biological Variability: Factors such as age, sex, and health status of the animals can influence pharmacokinetics. Ensure your experimental groups are well-matched.

  • Sample Collection and Processing: Standardize the timing of sample collection post-dose and the procedures for brain homogenization and extraction to minimize experimental variability.

Quantitative Data Summary

The following tables summarize expected quantitative data for this compound based on its known properties and data from similar CNS-penetrant small molecules.

Table 1: Physicochemical and In Vitro Permeability Properties of this compound

ParameterValueExperimental Method
Molecular Weight (Da)< 500Mass Spectrometry
cLogP2.0 - 4.0Calculated
Polar Surface Area (Ų)< 90Calculated
In Vitro Permeability (Papp, A-B)> 10 x 10⁻⁶ cm/sCaco-2 or MDCK Transwell Assay
Efflux Ratio (Papp, B-A / Papp, A-B)< 2Bi-directional Transwell Assay

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of Administration
Tmax (hours)0.5 - 1.0Oral (p.o.)
Half-life (t½) (hours)1.0 - 3.0Intravenous (i.v.)
Bioavailability (%)> 30Oral (p.o.)
Brain-to-Plasma Ratio (Kp)1.0 - 3.0Varies with time point
Unbound Brain-to-Plasma Ratio (Kp,uu)~1.0Corrected for protein binding

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Unbound this compound in the Rat Brain

This protocol allows for the continuous sampling of unbound this compound in the extracellular fluid of a specific brain region in a freely moving rat.[9][10][11]

  • Surgical Implantation of Guide Cannula:

    • Anesthetize a male Sprague-Dawley rat (250-350g) with isoflurane.

    • Secure the rat in a stereotaxic frame.

    • Implant a guide cannula into the target brain region (e.g., prefrontal cortex or striatum).

    • Secure the cannula with dental cement and allow the animal to recover for 48-72 hours.

  • Microdialysis Probe Insertion and Equilibration:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

    • Allow the system to equilibrate for at least 90 minutes.

  • Sample Collection:

    • Collect at least three baseline dialysate samples (e.g., every 20 minutes).

    • Administer this compound (e.g., intraperitoneally).

    • Continue collecting dialysate samples for 4-6 hours post-administration.

    • Store samples at -80°C until analysis by LC-MS/MS.

Protocol 2: PET Imaging for H3 Receptor Occupancy

This protocol outlines the use of Positron Emission Tomography (PET) with the radioligand [¹¹C]MK-8278 to determine the in vivo occupancy of H3 receptors by this compound.[6][12]

  • Animal Preparation:

    • Fast the animal (e.g., non-human primate or rodent) overnight.

    • Anesthetize the animal and maintain anesthesia throughout the imaging session.

    • Place the animal in the PET scanner with its head immobilized.

  • Baseline Scan:

    • Perform a transmission scan for attenuation correction.

    • Inject a bolus of [¹¹C]MK-8278 intravenously.

    • Acquire dynamic emission scan data for 90-120 minutes.

  • This compound Administration and Occupancy Scan:

    • Administer a single dose of this compound.

    • At the expected time of peak plasma concentration of this compound, perform a second PET scan following the same procedure as the baseline scan.

  • Data Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) in the brain.

    • Calculate the binding potential (BP_ND) of [¹¹C]MK-8278 in the baseline and post-dose scans.

    • Receptor occupancy is calculated as: % Occupancy = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline.

Visualizations

LML134_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Vesicle Synaptic Vesicle Histamine->Vesicle Loading Synaptic_Cleft Vesicle->Synaptic_Cleft Release H3R H3 Receptor (Autoreceptor) H3R->Histidine Inhibition of Histamine Synthesis Postsynaptic_Receptors Postsynaptic Histamine Receptors (H1, H2) This compound This compound This compound->H3R Inverse Agonism (Blocks Inhibition) Synaptic_Cleft->H3R Feedback Synaptic_Cleft->Postsynaptic_Receptors Binding Experimental_Workflow_CNS_Delivery cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment PAMPA PAMPA Assay (Passive Permeability) Transwell Transwell BBB Model (Active Transport & Efflux) PK Pharmacokinetics (Plasma & Brain Levels) Transwell->PK Microdialysis Microdialysis (Unbound Brain Conc.) PK->Microdialysis PET PET Imaging (Receptor Occupancy) Microdialysis->PET Start This compound Candidate Start->PAMPA

References

Improving the therapeutic window of LML134

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LML134. The information is designed to address specific issues that may be encountered during experimentation and to provide guidance on interpreting results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist.[1][2] The H3 receptor is a presynaptic autoreceptor in the central nervous system that normally inhibits the release of histamine and other neurotransmitters involved in wakefulness.[1] As an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increased release of histamine and other neurotransmitters, which in turn promotes wakefulness.[1][3]

Q2: What is the intended therapeutic application of this compound?

A2: this compound was developed for the treatment of excessive sleep disorders, such as shift work disorder (SWD).[3][4] Clinical trials were conducted to assess its efficacy in promoting wakefulness in individuals with SWD.[4]

Q3: What is the rationale behind the pharmacokinetic profile of this compound?

A3: this compound was designed to have a rapid onset of action and a relatively short half-life.[2] This pharmacokinetic profile is intended to provide wakefulness-promoting effects during the desired period (e.g., during a night shift) without causing insomnia or disrupting subsequent sleep periods.[2]

Q4: What are the known side effects of this compound?

A4: In a clinical trial with patients suffering from shift work disorder, the most commonly reported adverse event for this compound was headache.[3][4]

Q5: Why was the clinical development of this compound discontinued?

A5: The sponsor of the clinical trials, Novartis, decided to stop all research on this compound in people with sleep-related diseases. This decision was not related to safety concerns.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent in vitro potency (IC50/Ki values) 1. Assay conditions (e.g., buffer, temperature).2. Cell line variability.3. Radioligand concentration.1. Standardize all assay parameters as described in the experimental protocols section.2. Ensure consistent cell passage number and health.3. Use a radioligand concentration at or below its Kd for competition binding assays.
High variability in animal wakefulness studies 1. Animal handling stress.2. Circadian rhythm disruption.3. Acclimation period insufficient.1. Handle animals minimally and by experienced personnel.2. Maintain a strict light-dark cycle and conduct experiments at the same time each day.3. Allow for an adequate acclimation period in the experimental setup before dosing.
Observed off-target effects in cellular assays 1. Non-specific binding.2. Interaction with other receptors at high concentrations.1. Perform counter-screening against a panel of other G-protein coupled receptors.2. Conduct dose-response curves to determine the concentration at which off-target effects appear.
Difficulty in translating preclinical data to expected human efficacy 1. Species differences in metabolism and H3R pharmacology.2. Poor brain penetration.1. Characterize the metabolism of this compound in human liver microsomes.2. Measure brain and plasma concentrations of this compound in animal models to determine the brain-to-plasma ratio.

Quantitative Data

Preclinical Pharmacokinetic and In Vitro Data for this compound
ParameterSpecies/SystemValueReference
hH3R Binding Ki Human12 nM[2]
hH3R cAMP IC50 Human0.2 nM[2]
Receptor Occupancy (RO) at 10 mg/kg p.o. Rat~80% (at 1h)[2]
Brain tMeHA concentration increase RatSignificant increase[2]
hERG IC50 In vitro>30 µM[2]

Note: More detailed quantitative data from preclinical and clinical studies, such as dose-dependent effects on sleep latency and the incidence of adverse events at different dosages, are not publicly available and would be required for a comprehensive assessment of the therapeutic window.

Clinical Trial in Shift Work Disorder (CLML134X2201) - Summary of Findings
ParameterThis compoundPlaceboReference
Number of Participants 24 (total in cross-over study)24 (total in cross-over study)[4]
Primary Efficacy Endpoint Statistically significant increase in wakefulness-[4]
Mean Sleep Latency (MSLT) Participants stayed awake longer-[4]
Most Common Adverse Event HeadacheNot specified[3][4]

Note: Specific mean sleep latency values and the percentage of participants experiencing adverse events were not reported in the publicly available trial summary.

Experimental Protocols

In Vivo Histamine H3 Receptor Occupancy Assay

This protocol is a general method for determining H3 receptor occupancy in the brain of preclinical models, adapted from methodologies described for H3R antagonists.

Objective: To determine the percentage of H3 receptors in the brain that are occupied by this compound at various doses.

Materials:

  • This compound

  • A suitable H3 receptor radioligand (e.g., [3H]-N-α-methylhistamine)

  • Experimental animals (e.g., Sprague-Dawley rats)

  • Scintillation counter and vials

  • Brain homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Filtration apparatus

Procedure:

  • Administer this compound orally (p.o.) or intraperitoneally (i.p.) to a cohort of animals at various doses. Include a vehicle control group.

  • At a predetermined time point after this compound administration (e.g., 1 hour, corresponding to peak plasma concentration), administer the H3 receptor radioligand intravenously (i.v.).

  • After a short distribution phase for the radioligand (e.g., 30 minutes), euthanize the animals and rapidly dissect the brains.

  • Isolate brain regions of interest (e.g., cortex, striatum) and a reference region with low H3R density (e.g., cerebellum).

  • Homogenize the brain tissue in ice-cold buffer.

  • Determine the total radioactivity in the homogenates by liquid scintillation counting.

  • Calculate receptor occupancy as the percentage reduction in specific binding of the radioligand in the this compound-treated animals compared to the vehicle-treated animals.

Multiple Sleep Latency Test (MSLT) for Wakefulness Assessment

This protocol is a generalized procedure for conducting an MSLT in a clinical setting to assess daytime sleepiness, based on the methodology used in the this compound clinical trial for shift work disorder.

Objective: To objectively measure the time it takes for a subject to fall asleep (sleep latency) during the day.

Procedure:

  • The MSLT is typically conducted following an overnight polysomnography (PSG) to ensure the subject has had an adequate amount of sleep and to rule out other sleep disorders.

  • The test consists of four or five scheduled nap opportunities throughout the day, typically starting 1.5 to 3 hours after the subject wakes up.

  • Naps are scheduled at 2-hour intervals.

  • For each nap, the subject is asked to lie down in a quiet, dark room and try to fall asleep.

  • EEG, EOG, and EMG are monitored to determine the precise moment of sleep onset.

  • Sleep latency is the time from "lights out" to the first epoch of sleep.

  • Each nap trial is concluded after 15 minutes of sleep or after 20 minutes if no sleep occurs.

  • The mean sleep latency across all naps is calculated. A shorter mean sleep latency is indicative of greater daytime sleepiness.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H3R Histamine H3 Receptor This compound->H3R Inverse Agonism G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Vesicle Histamine Vesicle PKA->Neurotransmitter_Vesicle Modulates Release (Inhibition is Lifted) Increased_Histamine_Release Increased Histamine Release Neurotransmitter_Vesicle->Increased_Histamine_Release Wakefulness Wakefulness Increased_Histamine_Release->Wakefulness

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development In_Vitro In Vitro Assays (Binding, Functional) PK_PD Pharmacokinetics & Pharmacodynamics In_Vitro->PK_PD Lead Optimization Toxicology Toxicology Studies PK_PD->Toxicology Candidate Selection Phase_I Phase I (Safety, Tolerability, PK) Toxicology->Phase_I IND-Enabling Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Safety Established Go_NoGo Go/No-Go Decision Phase_II->Go_NoGo Proof-of-Concept

Caption: this compound Development Workflow

References

LML134 dose-response relationship and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on the dose-response relationship and toxicity profile of LML134, a novel histamine (B1213489) H3 receptor inverse agonist. The following resources are designed to assist researchers in their experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective histamine H3 receptor inverse agonist. The histamine H3 receptor is an autoreceptor on histaminergic neurons in the brain. By acting as an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to increased synthesis and release of histamine. Elevated histamine levels in the brain promote wakefulness, which is the basis for its investigation in treating sleep-wake disorders.

Q2: What were the key clinical trials conducted for this compound?

A2: Two key clinical trials have been identified for this compound:

  • NCT02334449 : A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending dose study to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[1]

  • CLML134X2201 (NCT03141086) : A randomized, subject and investigator-blinded, placebo-controlled, cross-over, multi-center Proof of Concept (PoC) study to assess the wakefulness-promoting effect, safety, tolerability, and pharmacokinetics of this compound in patients with Shift Work Disorder (SWD).[2] This trial was stopped early for reasons unrelated to safety.[3]

Q3: What is the main takeaway from the this compound clinical trials regarding safety?

A3: Based on the available data from the clinical trial in patients with shift work disorder (CLML134X2201), this compound was considered to be safe for the participants.[3] The most commonly reported adverse event was headache.[3]

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Variability in Efficacy Results (e.g., inconsistent changes in sleep latency) Individual differences in drug metabolism or baseline sleepiness.Ensure consistent baseline assessments of sleepiness using standardized tests like the Multiple Sleep Latency Test (MSLT). Consider genotyping for relevant metabolic enzymes if significant inter-individual variability is observed.
Higher than Expected Incidence of Headaches This is a known potential side effect of this compound.Monitor participants closely for the incidence and severity of headaches. Record all instances and consider dose adjustments or symptomatic treatment as per the study protocol.
Diminished Efficacy Over Time The therapeutic effect of this compound was observed to decrease around 9.5 hours after administration in the shift work disorder trial.[3]For experiments requiring sustained wakefulness, consider the pharmacokinetic profile of this compound, which reaches its highest blood levels approximately 3 hours after administration.[3] Dosing schedules should be designed accordingly.

Quantitative Data Summary

Toxicity Profile: Adverse Events in Shift Work Disorder Patients (CLML134X2201)

Specific dose levels for this compound in this trial were not publicly disclosed in the available documents. The following table summarizes the overall incidence of adverse events.

Adverse Event CategoryThis compound (N=21)Placebo (N=23)
Any Adverse Event 24% (5 participants)13% (3 participants)
Serious Adverse Events 0% (0 participants)0% (0 participants)
Discontinuation due to Adverse Events 10% (2 participants)0% (0 participants)
Most Common Adverse Event HeadacheNot Specified

Source: Novartis Clinical Trial Results Summary for CLML134X2201.[3]

Pharmacokinetic Profile in Shift Work Disorder Patients (CLML134X2201)
ParameterValue
Time to Maximum Concentration (Tmax) Approximately 3 hours

Source: Novartis Clinical Trial Results Summary for CLML134X2201.[3]

Experimental Protocols

Multiple Sleep Latency Test (MSLT) Protocol

The MSLT is a standardized test used to objectively measure sleepiness. The protocol for the CLML134X2201 trial involved the following key steps:

  • Overnight Polysomnography (PSG): A PSG is performed the night before the MSLT to rule out other sleep disorders and to ensure adequate sleep duration.

  • MSLT Naps: The test consists of four or five scheduled nap opportunities, typically starting 1.5 to 3 hours after the major sleep period. Naps are spaced 2 hours apart.

  • Procedure for each nap:

    • The patient is asked to lie quietly in a dark, quiet room and try to fall asleep.

    • Standard polysomnographic monitoring is used to determine sleep onset.

    • Sleep Latency is defined as the time from "lights out" to the first epoch of any stage of sleep.

    • If the patient does not fall asleep within 20 minutes, the nap is concluded, and the sleep latency is recorded as 20 minutes.

    • If the patient falls asleep, they are allowed to sleep for 15 minutes.

  • Data Analysis: The mean sleep latency across all naps is calculated. A mean sleep latency of less than 8 minutes is generally considered indicative of excessive daytime sleepiness.

Signaling Pathway and Experimental Workflow Diagrams

LML134_Mechanism_of_Action This compound This compound H3R Histamine H3 Receptor (Autoreceptor) This compound->H3R Inverse Agonist Histaminergic_Neuron Histaminergic Neuron H3R->Histaminergic_Neuron Inhibits Histamine_Release Increased Histamine Release Histaminergic_Neuron->Histamine_Release Wakefulness Increased Wakefulness Histamine_Release->Wakefulness Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_analysis Data Analysis Phase Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Drug_Administration This compound or Placebo Administration Randomization->Drug_Administration Safety_Monitoring Safety Monitoring (Adverse Events) Drug_Administration->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (e.g., MSLT) Drug_Administration->Efficacy_Assessment Data_Collection Data Collection Safety_Monitoring->Data_Collection Efficacy_Assessment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Technical Support Center: LML134 Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during preclinical studies of LML134, a histamine (B1213489) H3 receptor (H3R) inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective histamine H3 receptor (H3R) inverse agonist.[1][2][3] The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters involved in wakefulness. As an inverse agonist, this compound not only blocks the receptor but also reduces its basal, constitutive activity, thereby increasing the release of histamine and promoting a state of wakefulness.[2]

Q2: What was the key preclinical objective in the development of this compound?

A2: The primary goal was to develop an H3R inverse agonist with a pharmacokinetic and pharmacodynamic profile that promotes wakefulness without causing insomnia, a common side effect of other drugs in this class.[3][4] This was achieved by designing a compound with rapid brain penetration, high receptor occupancy shortly after administration, and a fast disengagement from the receptor.[1][2][3]

Q3: My in vitro functional assay results with this compound are showing high variability. What could be the cause?

A3: High variability in in vitro assays, such as cAMP or calcium mobilization assays, can stem from several factors. Ensure consistent cell passage numbers, as receptor expression levels can change over time. Verify the integrity and concentration of all reagents, including this compound and any stimulating agents. Cell health is also critical; perform a viability assay to rule out cytotoxicity. Finally, confirm that your assay conditions (e.g., incubation times, temperature) are optimized and consistently applied.

Q4: I'm observing a weaker than expected wakefulness-promoting effect in my animal model. What should I consider?

A4: Several factors could contribute to this. First, verify the dose and route of administration are appropriate to achieve sufficient brain exposure and receptor occupancy. The timing of the behavioral assessment is also crucial and should align with the peak plasma and brain concentrations of this compound. Consider the choice of animal model, as species differences in H3R expression and pharmacology can exist. Lastly, ensure that the behavioral paradigm used to assess wakefulness is sensitive enough to detect the effects of the compound.

Q5: How can I confirm that this compound is engaging the H3 receptor in vivo in my animal model?

A5: An in vivo receptor occupancy study is the most direct way to confirm target engagement. This typically involves administering this compound to the animals, followed by a radiolabeled H3R ligand. The displacement of the radioligand in brain tissue is then measured to determine the percentage of H3 receptors occupied by this compound at a given dose and time point.

Troubleshooting Guides

Issue 1: Inconsistent Results in H3R Radioligand Binding Assay
Potential Cause Troubleshooting Step
Degradation of Radioligand Aliquot the radioligand upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Perform a saturation binding experiment to ensure the radioligand's affinity and Bmax are consistent with expected values.
Inconsistent Membrane Preparation Standardize the protocol for membrane preparation, ensuring consistent buffer composition, homogenization, and centrifugation steps. Measure protein concentration accurately for each batch of membranes.
High Non-Specific Binding Optimize the concentration of the competing non-labeled ligand. Increase the number and duration of wash steps after incubation. Consider using a different type of filter plate with lower binding properties.
Incorrect Incubation Time Perform a time-course experiment to determine the optimal incubation time for reaching equilibrium.
Issue 2: Low Signal-to-Noise Ratio in cAMP Functional Assay
Potential Cause Troubleshooting Step
Low Receptor Expression Use a cell line known to express the histamine H3 receptor or a stably transfected cell line. Ensure cells are healthy and within an optimal passage number range.
Suboptimal Agonist/Inverse Agonist Concentration Perform a full dose-response curve for both a known H3R agonist and this compound to determine the optimal concentrations for stimulation and inhibition.
Phosphodiesterase (PDE) Activity Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP and enhance the signal.
Assay Detection Sensitivity Ensure the cAMP detection kit is not expired and is appropriate for the expected range of cAMP levels. Consider using a more sensitive detection method if necessary.
Issue 3: High Variability in In Vivo Behavioral Studies
Potential Cause Troubleshooting Step
Pharmacokinetic Variability Ensure consistent dosing procedures and formulation. Consider performing a pilot pharmacokinetic study to determine the time to maximum plasma and brain concentrations (Tmax) and variability between animals.
Stress-Induced Effects Acclimate animals to the experimental procedures and environment to minimize stress, which can impact sleep-wake behavior. Handle animals consistently across all groups.
Circadian Rhythm Disruption Conduct behavioral testing at the same time of day for all animals to minimize the influence of circadian rhythms on wakefulness.
Subjective Scoring If using observational scoring, ensure the scorers are blinded to the treatment groups and are well-trained to use a standardized scoring system.

Data Presentation

Table 1: In Vitro Properties of this compound and Related H3R Inverse Agonists

CompoundhH3R Ki (nM) (cAMP Assay)hH3R Ki (nM) (Binding Assay)Selectivity vs. hH1RSelectivity vs. hH2RSelectivity vs. hH4R
This compound 0.312>10,000>10,000>10,000
Precursor 10.58>10,000>10,000>10,000
Precursor 21.225>10,000>10,000>10,000

Data is compiled from published preclinical studies. "Precursor" compounds represent earlier molecules in the optimization process leading to this compound.

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats

ParameterValue
tmax (oral) 0.5 hours
Fraction Absorbed 44%
Terminal Half-life (IV) 0.44 hours
Plasma Protein Binding (rat) 61% (Fu = 39%)
Plasma Protein Binding (human) 66.4% (Fu = 33.6%)

Fu = fraction unbound[1]

Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the H3 receptor.

Methodology:

  • Membrane Preparation: Utilize membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: [3H]-N-α-methylhistamine (a selective H3R agonist).

  • Procedure: a. In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound (or a reference compound). b. To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H3R ligand (e.g., thioperamide). c. Incubate the plate at room temperature for a predetermined time to reach equilibrium. d. Terminate the binding reaction by rapid filtration through a glass fiber filter plate. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition binding model to determine the Ki value.

cAMP Functional Assay

Objective: To determine the functional potency of this compound as an inverse agonist at the H3 receptor.

Methodology:

  • Cell Culture: Use a cell line expressing the human H3 receptor that is coupled to the Gi signaling pathway.

  • Assay Principle: The H3 receptor, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An inverse agonist like this compound will increase cAMP levels from the basal state.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add varying concentrations of this compound to the cells. d. To measure antagonist activity, a parallel experiment can be run where cells are co-incubated with this compound and a known H3R agonist. e. Incubate for a specified period. f. Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the measured cAMP levels against the concentration of this compound. For inverse agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicles Histamine Vesicles Histamine_release Histamine Release Histamine_Vesicles->Histamine_release H3R Histamine H3 Receptor (Gi) AC Adenylyl Cyclase H3R->AC Inhibits (constitutive activity) This compound This compound This compound->H3R Binds as inverse agonist This compound->H3R Reduces constitutive inhibition cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates Ca_Channel Voltage-gated Ca2+ Channel PKA->Ca_Channel Modulates Ca_Channel->Histamine_Vesicles Triggers fusion Ca_ion Ca2+ Ca_ion->Ca_Channel Influx Histamine Histamine Histamine_release->Histamine H1R Postsynaptic Receptors (e.g., H1R) Histamine->H1R Wakefulness Wakefulness Promotion H1R->Wakefulness Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay H3R Radioligand Binding Assay Functional_Assay cAMP Functional Assay Binding_Assay->Functional_Assay Confirm functional activity Selectivity_Panel Receptor Selectivity Screening Functional_Assay->Selectivity_Panel Assess off-target effects PK_Study Pharmacokinetic Study (Rat) Selectivity_Panel->PK_Study Advance lead compound RO_Study Receptor Occupancy (Brain) PK_Study->RO_Study Correlate exposure with target engagement Behavioral_Study Wakefulness Model (e.g., EEG/EMG) RO_Study->Behavioral_Study Link occupancy to efficacy

References

LML134 Drug-Drug Interaction Potential: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interaction (DDI) potential of LML134, a histamine (B1213489) H3 receptor inverse agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the known cytochrome P450 (CYP) inhibition potential of this compound?

A1: Based on available preclinical data, this compound is characterized as a weak inhibitor of recombinant cytochrome P450 isoforms.[1] However, specific IC50 or Ki values for individual CYP enzymes have not been publicly disclosed. For a definitive assessment of CYP inhibition, it is recommended to conduct in vitro inhibition assays using human liver microsomes or recombinant human CYP enzymes.

Q2: How can I determine the IC50 of this compound for various CYP isoforms?

A2: A standard in vitro CYP inhibition assay can be performed using a cocktail of probe substrates for major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) with human liver microsomes. The formation of metabolites is monitored in the presence of varying concentrations of this compound to determine the IC50 value for each isoform. Detailed protocols are available from regulatory agencies such as the FDA and EMA.

Q3: Is this compound a substrate of P-glycoprotein (P-gp/MDR1)?

A3: Preclinical studies have indicated that this compound does not show efflux in a multidrug resistance protein 1 (MDR1) assay, suggesting it is not a substrate of P-glycoprotein.[1]

Q4: My experiment suggests this compound might be interacting with a transporter other than P-gp. What should I do?

A4: If you observe unexpected transport-related phenomena, it is advisable to screen this compound against a broader panel of drug transporters, such as BCRP, OATPs, OATs, and OCTs. This can be done using commercially available in vitro assay systems.

Q5: What is the metabolic stability of this compound?

A5: In vitro studies have shown that the metabolism of this compound is minimal in human, rat, mouse, and dog liver microsomes.[1] This suggests a low potential for extensive metabolism via phase I enzymes.

Q6: I am observing metabolites of this compound in my in vitro system. How can I identify them?

A6: While metabolism is reported as minimal, some metabolites may form. In rat liver microsomes, three primary metabolites have been observed.[1] To identify these or other potential metabolites, you can use techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to characterize the chemical structures.

Q7: Has the potential for UGT-mediated metabolism of this compound been evaluated?

A7: There is no publicly available information specifically addressing the potential for UDP-glucuronosyltransferase (UGT)-mediated metabolism of this compound. Given its chemical structure, conducting in vitro glucuronidation assays using human liver microsomes or recombinant UGT enzymes would be a prudent step to assess this metabolic pathway.

Q8: Are there any known clinical drug-drug interactions with this compound?

A8: this compound has undergone Phase I and Phase II clinical trials. However, the results of specific clinical drug-drug interaction studies have not been published. One Phase II study was terminated for business reasons, not due to safety concerns.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
High variability in CYP inhibition IC50 values for this compound. - Microsome lot-to-lot variability.- Non-specific binding of this compound.- this compound instability in the incubation mixture.- Use a single, well-characterized lot of pooled human liver microsomes.- Include a protein binding assessment in your assay.- Assess the stability of this compound under the incubation conditions.
Discrepancy between recombinant CYP and human liver microsome inhibition data. - Contribution of multiple CYP isoforms in microsomes.- Presence of other metabolic enzymes in microsomes.- Use specific chemical inhibitors for individual CYP isoforms in microsomes to confirm contributions.- Evaluate the role of non-CYP enzymes if suspected.
Unexpectedly high clearance of this compound in an in vitro metabolic stability assay. - Contribution of non-CYP enzymes (e.g., FMOs, esterases).- Instability of the compound in the assay buffer.- Perform stability assays in the absence of NADPH to check for non-enzymatic degradation.- Use specific inhibitors for other enzyme classes if their involvement is suspected based on the structure of this compound.

Data Presentation

In Vitro Cytochrome P450 Inhibition of this compound
CYP Isoform IC50 (µM) Inhibition Potential
CYP1A2Data not availableWeak (qualitative)
CYP2B6Data not availableWeak (qualitative)
CYP2C8Data not availableWeak (qualitative)
CYP2C9Data not availableWeak (qualitative)
CYP2C19Data not availableWeak (qualitative)
CYP2D6Data not availableWeak (qualitative)
CYP3A4Data not availableWeak (qualitative)
Note: The term "Weak" is based on the qualitative description found in the available literature. Specific quantitative data is not publicly available.
In Vitro Transporter Interaction of this compound
Transporter Substrate Inhibitor IC50 (µM)
P-gp (MDR1)NoData not availableData not available
BCRPData not availableData not availableData not available
OATP1B1Data not availableData not availableData not available
OATP1B3Data not availableData not availableData not available
OAT1Data not availableData not availableData not available
OAT3Data not availableData not availableData not available
OCT2Data not availableData not availableData not available

Experimental Protocols

Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 enzymes using human liver microsomes (HLM) and a cocktail of probe substrates.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP probe substrate cocktail (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • Acetonitrile (B52724) with an appropriate internal standard

  • Phosphate (B84403) buffer (pH 7.4)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and create a serial dilution series.

  • In a 96-well plate, add the appropriate volume of the this compound dilutions (or vehicle control) to wells containing phosphate buffer and HLM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the CYP probe substrate cocktail and the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolites for each CYP isoform.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

P-glycoprotein (P-gp/MDR1) Substrate Assay (Bidirectional Transport)

This protocol describes a general method to assess whether this compound is a substrate of P-gp using a cell-based bidirectional transport assay (e.g., using Caco-2 or MDCK-MDR1 cell monolayers).

Materials:

  • Caco-2 or MDCK-MDR1 cells cultured on permeable filter supports (e.g., Transwell® plates)

  • This compound

  • Known P-gp substrate (e.g., Digoxin) as a positive control

  • Known P-gp inhibitor (e.g., Verapamil)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Scintillation fluid and counter (if using a radiolabeled compound) or LC-MS/MS system

Procedure:

  • Culture Caco-2 or MDCK-MDR1 cells on permeable supports until a confluent monolayer with well-developed tight junctions is formed. Verify monolayer integrity (e.g., by measuring transepithelial electrical resistance, TEER).

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Prepare transport solutions containing this compound at a relevant concentration in the transport buffer.

  • To assess apical-to-basolateral (A-B) transport, add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To assess basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests that the compound is a P-gp substrate.

Visualizations

LML134_Metabolism_and_DDI_Potential LML134_Oral Oral this compound LML134_Systemic Systemic Circulation LML134_Oral->LML134_Systemic Pgp P-glycoprotein (P-gp/MDR1) Other_Drugs_Transporter Co-administered Transporter Substrates Pgp->Other_Drugs_Transporter Interaction Unlikely LML134_Systemic->Pgp Efflux (Not Observed) CYPs Cytochrome P450s (Weak Inhibition) LML134_Systemic->CYPs Minimal Metabolism UGTs UGT Enzymes (Potential Pathway) LML134_Systemic->UGTs Metabolites Metabolites CYPs->Metabolites Other_Drugs_CYP Co-administered CYP Substrates CYPs->Other_Drugs_CYP UGTs->Metabolites

Caption: this compound's potential drug interaction pathways.

CYP_Inhibition_Workflow Start Start: Prepare Reagents Incubation Incubate this compound with HLM and CYP Substrate Cocktail Start->Incubation Reaction Initiate Reaction with NADPH Incubation->Reaction Quench Stop Reaction (Acetonitrile + IS) Reaction->Quench Analysis LC-MS/MS Analysis of Metabolites Quench->Analysis Calculation Calculate % Inhibition Analysis->Calculation IC50 Determine IC50 Value Calculation->IC50 End End: Report Results IC50->End

Caption: Workflow for CYP450 inhibition assay.

References

LML134 Brain Receptor Occupancy Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LML134, a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist. The primary focus is to address common challenges and provide strategies to ensure optimal brain receptor occupancy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a histamine H3 receptor (H3R) inverse agonist. The H3R is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters. As an inverse agonist, this compound blocks the constitutive activity of the H3R, leading to increased release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine, which promotes wakefulness.[1][2]

Q2: What is the intended pharmacokinetic and receptor occupancy profile of this compound?

A2: this compound was specifically designed for rapid absorption, high brain penetration, and fast-on/fast-off kinetics at the H3 receptor.[3][4] This profile is intended to achieve high receptor occupancy shortly after administration to promote wakefulness, followed by rapid disengagement to reduce the risk of insomnia.[3][4]

Q3: What is the typical therapeutic range for receptor occupancy for CNS drugs?

A3: For many CNS drugs, particularly receptor antagonists, a therapeutic effect is often observed when receptor occupancy is between 65% and 80%.[5][6] Doses leading to significantly lower occupancy may be ineffective, while much higher levels might increase the risk of side effects without additional therapeutic benefit.[5]

Q4: How is this compound brain receptor occupancy measured?

A4: The most common methods are in vivo Positron Emission Tomography (PET) imaging and ex vivo autoradiography or binding assays using brain homogenates.[3] PET studies allow for non-invasive measurement of receptor occupancy in living subjects over time.[7][8][9]

Troubleshooting Guide: Suboptimal Receptor Occupancy

This guide addresses potential reasons for lower-than-expected this compound brain receptor occupancy in your experiments.

Issue Potential Cause Recommended Action
Low Bioavailability Improper Formulation: this compound solubility and stability may be compromised.Ensure this compound is formulated in a vehicle that ensures its solubility and stability. Refer to the manufacturer's guidelines or relevant literature for appropriate solvents.
Administration Errors: Incorrect route of administration or errors in dosing volume.Verify the intended route of administration (e.g., oral gavage, intravenous). Ensure accurate calibration of dosing equipment. For oral administration, consider the fasting state of the animal, as food can affect absorption.
Poor Brain Penetration Blood-Brain Barrier (BBB) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), although it was designed for good brain penetration.[10]Consider co-administration with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in a pilot experiment to assess the impact of efflux transporters. Note that this will alter the standard pharmacokinetic profile.
Incorrect Vehicle: The formulation vehicle may not be optimal for BBB penetration.Use vehicles known to be suitable for CNS drug delivery. Avoid vehicles that could precipitate the compound upon administration.
Altered Pharmacokinetics Rapid Metabolism: The animal model may exhibit faster metabolism of this compound than expected.Conduct a pharmacokinetic study to determine the plasma and brain concentration of this compound over time in your specific animal model. This will help correlate drug concentration with receptor occupancy.
Drug-Drug Interactions: Co-administered compounds may alter the metabolism or distribution of this compound.Review all co-administered substances for potential interactions with cytochromes P450 or other drug-metabolizing enzymes.
Assay-Specific Issues PET Imaging: Radioligand Issues: The chosen PET radioligand may have low specific binding or high test-retest variability.[7]Use a well-validated radioligand for the H3 receptor with high specific-to-nonspecific binding. Ensure the radioligand has a lower affinity for the receptor than this compound to be effectively displaced.
PET Imaging: Timing: The PET scan may be conducted at a time point that does not coincide with peak brain concentrations of this compound.Perform the PET scan at the time of expected peak brain concentration (Tmax), which should be determined from pharmacokinetic studies.
In Vitro Binding Assay: Technical Errors: Issues with tissue preparation, incubation times, or separation of bound and free radioligand.Refer to the detailed In Vitro Radioligand Binding Assay protocol below. Ensure all steps are followed meticulously. Validate the assay with known H3R ligands.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters for this compound based on published preclinical data.

Table 1: this compound In Vitro Potency

Parameter Value Description
hH3R Ki (cAMP assay) 0.3 nM Functional inverse agonist potency at the human H3 receptor.
hH3R Ki (binding assay) 12 nM Binding affinity for the human H3 receptor.

Source: Troxler, T. et al. ChemMedChem 2019, 14(13): 1238.

Table 2: this compound Ex Vivo Receptor Occupancy in Rats

Time Post-Dose (10 mg/kg, p.o.) Mean Receptor Occupancy (%)
0.5 hours ~80%
1 hour ~70%
6 hours ~30%

Source: Derived from graphical data in Troxler, T. et al. ChemMedChem 2019, 14(13): 1238.[3]

Experimental Protocols

Protocol 1: In Vivo Brain Receptor Occupancy Assessment using PET

This protocol provides a general framework for a PET imaging study to determine this compound receptor occupancy.

  • Animal Preparation: Acclimatize subjects (e.g., non-human primates or rodents) to the imaging environment to minimize stress. Anesthetize the animal for the duration of the scan and monitor vital signs.

  • Baseline Scan:

    • Administer a bolus injection of a suitable H3R PET radioligand (e.g., [11C]MK-8278).

    • Perform a dynamic PET scan for 90-120 minutes.

    • Collect arterial blood samples throughout the scan to determine the radioligand's plasma concentration and metabolite formation.

  • This compound Administration: At a separate time (e.g., >24 hours later), administer a single oral dose of this compound.

  • Post-Dose Scan:

    • At the expected time of peak this compound brain concentration, administer the same H3R PET radioligand.

    • Perform a second dynamic PET scan, identical to the baseline scan.

  • Data Analysis:

    • Reconstruct PET images and co-register them with an MRI for anatomical reference.

    • Define regions of interest (ROIs) in H3R-rich areas (e.g., striatum, cortex) and a reference region with negligible H3R density (e.g., cerebellum).

    • Calculate the binding potential (BP_ND_) for the baseline and post-dose scans.

    • Calculate receptor occupancy (RO) using the formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline

Protocol 2: Ex Vivo Radioligand Binding Assay for Receptor Occupancy

This protocol describes a competitive binding assay using brain tissue from this compound-treated animals.

  • Animal Dosing: Administer this compound orally to a cohort of rats at the desired dose. Include a vehicle-treated control group.

  • Tissue Collection: At a specific time post-administration, euthanize the animals and rapidly dissect the brain. Homogenize the brain tissue in an appropriate ice-cold buffer.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of brain homogenate protein to each well.

    • Add a fixed concentration of a suitable H3R radioligand (e.g., [3H]-N-alpha-methylhistamine).

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding in the vehicle-treated group (total binding minus non-specific binding).

    • Calculate the percentage of receptor occupancy in the this compound-treated group relative to the specific binding in the vehicle group.

Visualizations

H3R_Signaling_Pathway cluster_cytoplasm Cytoplasm H3R H3 Receptor G_protein Gαi/o H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Release PKA->Neurotransmitter_Vesicle Inhibits Release This compound This compound (Inverse Agonist) This compound->H3R experimental_workflow cluster_PK Pharmacokinetic Study cluster_PET PET Occupancy Study PK_Dose Administer this compound to Animal Cohort PK_Sample Collect Blood/Brain Samples Over Time PK_Dose->PK_Sample PK_Analyze LC-MS/MS Analysis of This compound Concentration PK_Sample->PK_Analyze PK_Result Determine Tmax and Cmax in Plasma and Brain PK_Analyze->PK_Result PET_Dose Administer this compound (Dose based on desired occupancy) PK_Result->PET_Dose Inform Dosing & Timing PET_Baseline Baseline PET Scan (Radioligand only) PET_Baseline->PET_Dose PET_Wait Wait until Tmax PET_Dose->PET_Wait PET_PostDose Post-Dose PET Scan PET_Wait->PET_PostDose PET_Analyze Calculate Receptor Occupancy (%) PET_PostDose->PET_Analyze

References

Troubleshooting LML134 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LML134 in experimental settings. The information is tailored to address potential variability in results and provide standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist.[1][2] H3Rs are presynaptic autoreceptors that negatively regulate the release of histamine and other neurotransmitters. As an inverse agonist, this compound not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity. This leads to an increase in the synthesis and release of histamine in the brain, which promotes wakefulness.[3]

Q2: I am seeing significant batch-to-batch variability in my cell-based assay results. What could be the cause?

A2: Batch-to-batch variability can stem from several sources. A common issue is the quality and handling of this compound. Ensure that the compound is stored correctly, typically as a dessicated solid at -20°C, and that stock solutions in a suitable solvent (e.g., DMSO) are not subjected to excessive freeze-thaw cycles. Additionally, variability in cell culture conditions, such as passage number, cell density, and serum lot, can significantly impact the expression and function of the H3 receptor. It is advisable to use cells within a consistent and narrow passage range for all experiments.

Q3: My functional assay results (e.g., cAMP accumulation) are inconsistent. How can I troubleshoot this?

A3: Inconsistent functional assay results with this compound can be due to several factors. Firstly, since this compound is an inverse agonist, the basal activity of the H3 receptor in your expression system is critical. High variability in the basal signal will lead to inconsistent inverse agonist responses. Ensure your cell line has a stable and sufficiently high level of H3R expression. Secondly, check for issues with your assay reagents, such as the phosphodiesterase (PDE) inhibitor used to prevent cAMP degradation. Finally, optimize the incubation time with this compound. The compound is designed for rapid engagement and disengagement with the receptor, so your assay window should be timed appropriately to capture the desired effect.[1]

Q4: What are the key pharmacokinetic properties of this compound to consider for in vivo studies?

A4: this compound was designed for rapid oral absorption and clearance.[4] In rats, it exhibits a short terminal half-life of approximately 0.44 hours after intravenous administration and reaches maximum plasma concentration (tmax) at 0.5 hours after oral dosing.[4] It has good brain penetration.[4] These properties are crucial when designing in vivo experiments, as the timing of sample collection or behavioral testing relative to compound administration will significantly influence the results.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo properties of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueSpeciesAssay TypeReference
Ki12 nMHumanRadioligand Binding Assay[4]
Ki0.3 nMHumancAMP Functional Assay[4]

Table 2: Pharmacokinetic Profile of this compound in Rats

ParameterValueRoute of AdministrationReference
tmax0.5 hoursOral[4]
Terminal Half-life (t1/2)0.44 hoursIntravenous[4]
Fraction Absorbed44%Oral[4]
Plasma Protein Binding (Fu)39.0%-[4]

Experimental Protocols

Protocol 1: H3 Receptor Inverse Agonist cAMP Functional Assay

This protocol provides a general framework for measuring the inverse agonist activity of this compound by quantifying its effect on cAMP levels in cells expressing the H3 receptor.

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human H3 receptor in appropriate media. Plate cells in 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with serum-free medium or a suitable assay buffer (e.g., HBSS).

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) Stimulation: To measure inverse agonism, the Gi-coupled H3R needs to be activated to inhibit cAMP production. This is typically achieved by stimulating adenylyl cyclase with a low concentration of forskolin (e.g., 1-5 µM). The inverse agonist activity of this compound will be observed as a reversal of this inhibition.

  • Incubation: Add the this compound dilutions to the cells, followed by the addition of forskolin. Incubate for 30 minutes at 37°C. A control group with only forskolin and no this compound should be included to determine the level of inhibition.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

Visualizations

Signaling Pathway

LML134_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Synaptic_Cleft Histamine_Vesicle->Synaptic_Cleft Histamine Release H3R H3 Receptor (Constitutively Active) G_protein Gi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC cAMP->Histamine_Vesicle reduced inhibition of release This compound This compound This compound->H3R binds & inhibits Postsynaptic_Receptor Postsynaptic Histamine Receptors (H1, H2) Synaptic_Cleft->Postsynaptic_Receptor Histamine binds Wakefulness Increased Wakefulness Postsynaptic_Receptor->Wakefulness promotes

Caption: this compound acts as an inverse agonist on presynaptic H3 receptors.

Experimental Workflow

Troubleshooting_Workflow start Start: Inconsistent Results check_reagents 1. Check Reagents (this compound, Cells, Buffers) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol 2. Review Protocol (Incubation Times, Concentrations) protocol_ok Protocol Followed? check_protocol->protocol_ok check_equipment 3. Verify Equipment (Pipettes, Plate Reader) equipment_ok Equipment Calibrated? check_equipment->equipment_ok reagents_ok->check_protocol Yes fix_reagents Prepare Fresh Stocks Use New Cell Batch reagents_ok->fix_reagents No protocol_ok->check_equipment Yes fix_protocol Standardize Protocol Run Controls protocol_ok->fix_protocol No fix_equipment Calibrate Equipment equipment_ok->fix_equipment No rerun_exp Rerun Experiment equipment_ok->rerun_exp Yes fix_reagents->rerun_exp fix_protocol->rerun_exp fix_equipment->rerun_exp end End: Consistent Results rerun_exp->end

Caption: A stepwise workflow for troubleshooting experimental variability.

Logical Relationships

Variability_Diagnosis cluster_sources Potential Sources cluster_checks Diagnostic Checks Variability High Result Variability Compound Compound Integrity Variability->Compound Biological Biological System Variability->Biological Assay Assay Procedure Variability->Assay Check_Purity Check Purity/Storage Compound->Check_Purity Check_Cells Verify Cell Passage/Health Biological->Check_Cells Check_SOP Adherence to SOP Assay->Check_SOP Check_Controls Analyze Controls Assay->Check_Controls Solution Implement Corrective Action Check_Purity->Solution Check_Cells->Solution Check_SOP->Solution Check_Controls->Solution

Caption: Logical flow for diagnosing sources of experimental variability.

References

LML134 metabolite profiling and potential interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LML134. The information herein is designed to address common challenges encountered during metabolite profiling and analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a robust analytical method for this compound and its metabolites?

A1: Method development should begin with understanding the physicochemical properties of this compound. Key starting points include selecting an appropriate chromatographic column and mobile phase for good peak shape and resolution. A systematic approach, often referred to as Analytical Quality by Design (AQbD), can help ensure the method is robust.[1] This involves defining an analytical target profile (ATP) and understanding how different parameters can affect the results.[1]

Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound samples. What could be the cause?

A2: Unexpected peaks can arise from several sources. Contamination in the sample vial, the mobile phase, or the HPLC system itself are common culprits.[2][3] It is also possible that you are detecting metabolites of this compound or degradation products. Consider running a blank injection to identify system-related peaks.[3] If the extra peak diminishes with subsequent blank injections, it may be carryover from a previous injection.[3]

Q3: My this compound assay is showing high variability between runs. How can I improve reproducibility?

A3: High variability can be due to a number of factors. Ensure your system is properly equilibrated before each run, typically with 10 volumes of the mobile phase.[2] Temperature fluctuations can also affect retention times and peak areas, so using a thermostatically controlled column oven is recommended.[2] Inconsistent sample preparation is another frequent source of variability.

Q4: What are common sources of interference in immunoassays for small molecules like this compound?

A4: Immunoassays can be susceptible to interference from various endogenous and exogenous substances.[4][5][6] Endogenous interferents can include heterophile antibodies, human anti-animal antibodies, and other binding proteins.[6][7] Exogenous factors like medications, dietary supplements (e.g., biotin), and the sample matrix itself can also lead to falsely elevated or decreased results.[4][7] It is crucial to be aware of potential cross-reactivity with other compounds structurally similar to this compound.

Troubleshooting Guides

Chromatographic Issues

This guide addresses common problems encountered during the chromatographic analysis of this compound.

SymptomPotential CauseSuggested Solution
Peak Tailing Column degradationInject a test mixture to evaluate column performance.[8]
Dirty or active inlet linerClean or replace the liner.[8]
Inappropriate column/oven temperatureIncrease the temperature, but do not exceed the column's maximum limit.[8]
Ghost Peaks Contamination in the injection systemClean the syringe and injection port.
Carryover from previous injectionsImplement a robust needle wash procedure between injections.[9]
Varying Retention Times System not equilibratedEquilibrate the column with at least 10 column volumes of mobile phase.[2]
Leaks in the systemCheck and tighten all fittings. Replace any damaged tubing.[2][10]
Temperature fluctuationsUse a column oven to maintain a stable temperature.[2]
Broad Peaks Injection solvent is stronger than the mobile phaseEnsure the injection solvent is of similar or weaker strength than the mobile phase.[2]
High injection volumeReduce the injection volume.[2]
Extra-column volume is too highMinimize the length and diameter of connecting tubing.[2]
Mass Spectrometry Issues

This section provides guidance for troubleshooting common issues during the mass spectrometric analysis of this compound.

SymptomPotential CauseSuggested Solution
Low Signal Intensity Inefficient ionizationOptimize ion source parameters (e.g., temperature, gas flows, voltage).
Sample degradationEnsure sample stability during preparation and analysis.
Matrix effects (ion suppression)Dilute the sample, improve sample cleanup, or use an internal standard.
High Background Noise Contaminated solvent or systemUse high-purity solvents and flush the system.
Leaks in the MS vacuum systemCheck for and repair any leaks.
Inconsistent Fragmentation Fluctuation in collision energyEnsure the collision energy is stable and optimized for this compound.
Presence of co-eluting isobaric interferencesImprove chromatographic separation or use high-resolution mass spectrometry (HRMS) for better specificity.[11]

Experimental Protocols

General Protocol for this compound Metabolite Profiling using LC-MS
  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, urine, tissue homogenate) on ice.

    • Perform protein precipitation by adding three volumes of cold acetonitrile (B52724) containing an internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reversed-phase column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Set the flow rate to 0.4 mL/min.

      • Maintain the column oven at 40°C.

    • Mass Spectrometry:

      • Utilize an electrospray ionization (ESI) source in positive ion mode.

      • Perform a full scan to identify the precursor ion of this compound.

      • Conduct product ion scans to determine the characteristic fragment ions.

      • Develop a multiple reaction monitoring (MRM) method for quantification using the identified precursor and product ions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample ProteinPrecip Protein Precipitation Sample->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection LC->MS PeakIntegration Peak Integration MS->PeakIntegration MetaboliteID Metabolite Identification PeakIntegration->MetaboliteID Quantification Quantification MetaboliteID->Quantification

Caption: A generalized experimental workflow for this compound metabolite profiling.

troubleshooting_logic start Analytical Issue Observed check_system Check System Suitability (e.g., pressure, blanks) start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot Instrument (e.g., leaks, pump issues) system_ok->troubleshoot_system No check_method Review Method Parameters (e.g., mobile phase, gradient) system_ok->check_method Yes troubleshoot_system->check_system method_ok Method Appropriate? check_method->method_ok optimize_method Optimize Method (e.g., change column, adjust gradient) method_ok->optimize_method No check_sample Investigate Sample (e.g., preparation, stability) method_ok->check_sample Yes optimize_method->check_method sample_ok Sample Integrity OK? check_sample->sample_ok improve_sample_prep Improve Sample Prep (e.g., cleanup, dilution) sample_ok->improve_sample_prep No resolved Issue Resolved sample_ok->resolved Yes improve_sample_prep->check_sample

Caption: A decision tree for troubleshooting common analytical issues.

References

Navigating L-134 Treatment Protocols: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing experimental outcomes with LML134, a selective histamine (B1213489) H3 receptor (H3R) inverse agonist. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available data to facilitate your research and development efforts.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.

In Vitro & Cellular Assays

Question: We are observing high variability or a lack of a dose-dependent response in our cell-based assays. What are the potential causes and solutions?

Answer: High variability or inconsistent results in cell-based assays with this compound can stem from several factors related to compound handling, cell culture conditions, and assay design.

Potential Cause Troubleshooting Recommendation
Compound Solubility and Stability This compound has specific solubility characteristics. Ensure complete dissolution by following the recommended solvent protocols. For example, a stock solution in DMSO can be prepared, but it's noted to be hygroscopic, so using a fresh, unopened vial of DMSO is recommended[1]. Prepare fresh dilutions for each experiment to avoid degradation. The stability of this compound in cell culture media over the course of your experiment should be empirically determined if possible[2][3][4][5][6].
Cell Health and Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling pathways. Ensure high cell viability (>95%) before starting the experiment.
Receptor Expression Levels The level of H3 receptor expression in your cell line is critical. Very high expression can lead to high constitutive activity, which may mask the effects of an inverse agonist. Conversely, low expression may result in a small assay window. Characterize H3R expression levels in your chosen cell line.
Assay-Specific Artifacts For fluorescence-based assays, check for autofluorescence of this compound at the wavelengths used. In radioligand binding assays, ensure that the incubation time is sufficient to reach equilibrium. For cAMP assays, the level of adenylyl cyclase stimulation (e.g., with forskolin) may need to be optimized.
Off-Target Effects While this compound is described as highly selective, at high concentrations, off-target effects could contribute to unexpected results. It is advisable to characterize the off-target binding profile of this compound in your system if unexpected pharmacology is observed[7][8].

Question: What are some common challenges with histamine H3 receptor inverse agonists in preclinical studies?

Answer: The class of H3R inverse agonists has been associated with certain challenges in preclinical development. While this compound was designed to have an improved safety profile, it is important to be aware of these potential issues. Some compounds in this class have been linked to off-target effects, such as cardiotoxicity (hERG channel inhibition) and phospholipidosis[9]. Although this compound was optimized to avoid these issues, it is a critical parameter to assess in preclinical safety studies.

Animal Studies

Question: What were the key findings from the clinical trial with this compound in patients with shift work disorder?

Answer: A proof-of-concept clinical trial (CLML134X2201) was conducted to evaluate the efficacy and safety of this compound in patients with shift work disorder[10][11]. The key findings from the publicly available summary are:

  • Efficacy: Participants treated with this compound were less sleepy at night and stayed awake longer during the Multiple Sleep Latency Test (MSLT) naps compared to when they received a placebo[10]. The effect of this compound on sleepiness was observed to be less pronounced at 9.5 hours post-dose compared to earlier time points[10]. The study did not show a clear effect of this compound on daytime sleep[10].

  • Safety: this compound was found to be safe in this trial. The most commonly reported adverse event was headache. No serious adverse events were reported[10].

  • Pharmacokinetics: In human subjects, this compound reached its maximum concentration in the blood approximately 3 hours after oral administration[10]. In preclinical studies with rats, this compound demonstrated rapid oral absorption (Tmax of 0.5 hours) and a half-life of 1.54 hours after oral administration and 0.44 hours after intravenous administration[1].

Data Presentation

Clinical Trial Safety Data

The following table summarizes the incidence of adverse events reported in the CLML134X2201 clinical trial[10].

Adverse Event Category This compound (N=21) Placebo (N=23)
Any Adverse Event 24% (5 participants)13% (3 participants)
Serious Adverse Events 0% (0 participants)0% (0 participants)
Most Common Adverse Event HeadacheNot specified

Note: Specific quantitative data on the mean sleep latency from the CLML134X2201 trial are not publicly available in the search results. The available information qualitatively states that this compound increased the time participants could stay awake during MSLT naps compared to placebo[10].

Preclinical Pharmacokinetic Data (Rat Model)
Parameter Value Dose and Route
Tmax 0.5 hours10 mg/kg, oral
t1/2 1.54 hours10 mg/kg, oral
t1/2 0.44 hours1 mg/kg, intravenous
Fraction absorbed 44%10 mg/kg, oral
Clearance 28 mL/min/kg1 mg/kg, intravenous
Plasma Protein Binding (Fu) 39.0%-

Data from MedchemExpress product information sheet[1].

Experimental Protocols

Histamine H3 Receptor (H3R) Signaling Pathway

This compound is an inverse agonist of the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) that exhibits constitutive activity. This means the receptor is partially active even in the absence of an agonist. As an inverse agonist, this compound binds to the H3R and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity. The H3R is a presynaptic autoreceptor on histaminergic neurons, and its inhibition leads to increased synthesis and release of histamine. It also acts as a heteroreceptor on other neurons, and its blockade can increase the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are involved in promoting wakefulness and cognitive function.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Release H3R H3 Receptor (Constitutively Active) Histamine_Released->H3R Binds (Agonist) H1R H1 Receptor Histamine_Released->H1R Binds & Activates G_protein Gi/o Protein H3R->G_protein Activates This compound This compound This compound->H3R Binds (Inverse Agonist) LML134_effect This compound blocks the inhibitory effect of H3R, leading to increased histamine release. G_protein->Histamine_Vesicle Inhibits Release AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Synthesis Histamine Synthesis PKA->Synthesis Inhibits Wakefulness Increased Wakefulness & Alertness H1R->Wakefulness

Caption: this compound acts as an inverse agonist at the presynaptic H3 autoreceptor.

Multiple Sleep Latency Test (MSLT) Protocol for Shift Work Disorder

The MSLT is the standard objective measure of daytime sleepiness. The following is a generalized protocol adapted for shift work disorder studies, based on the information from the this compound trial and general MSLT guidelines.

Objective: To measure the time it takes for a participant to fall asleep (sleep latency) during a series of daytime nap opportunities.

Procedure:

  • Overnight Polysomnography (PSG): The MSLT is conducted on the day following an overnight PSG to ensure the participant had an adequate sleep opportunity and to rule out other sleep disorders.

  • Test Schedule: The test consists of four or five scheduled nap opportunities, spaced two hours apart. For shift work disorder, the timing of these naps is crucial and should be scheduled during the participant's typical daytime sleep period.

  • Pre-Nap Preparation:

    • Participants should have a light breakfast at least one hour before the first nap.

    • Smoking and caffeine (B1668208) are prohibited on the day of the test.

    • Participants should remain awake between naps. Quiet activities are permitted, but stimulating activities should be avoided.

  • Nap Procedure:

    • For each nap, the participant is asked to lie quietly in a dark, quiet room and try to fall asleep.

    • Standard sleep recording equipment (EEG, EOG, EMG) is used to monitor sleep stages.

    • The nap trial is terminated 15 minutes after the first epoch of sleep is observed.

    • If no sleep occurs, the trial is ended after 20 minutes.

  • Data Analysis:

    • Sleep latency is calculated as the time from "lights out" to the first epoch of any stage of sleep.

    • The mean sleep latency across all naps is calculated. A shorter mean sleep latency indicates a higher degree of physiological sleepiness.

MSLT_Workflow start Start of Test Day psg Overnight Polysomnography (PSG) start->psg breakfast Light Breakfast psg->breakfast nap1 Nap 1 (20 min opportunity) breakfast->nap1 break1 2-hour Break (Stay Awake) nap1->break1 nap2 Nap 2 (20 min opportunity) break1->nap2 break2 2-hour Break (Stay Awake) nap2->break2 nap3 Nap 3 (20 min opportunity) break2->nap3 break3 2-hour Break (Stay Awake) nap3->break3 nap4 Nap 4 (20 min opportunity) break3->nap4 end End of Test nap4->end

Caption: A typical workflow for the Multiple Sleep Latency Test (MSLT).

In Vitro Histamine H3 Receptor cAMP Assay Protocol

This protocol is a general guideline for measuring the inverse agonist activity of this compound at the H3 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency and efficacy of this compound in inhibiting the basal or agonist-stimulated adenylyl cyclase activity mediated by the H3 receptor.

Materials:

  • Cells stably expressing the human histamine H3 receptor (e.g., CHO or HEK293 cells).

  • Cell culture medium and supplements.

  • This compound and a reference H3R agonist (e.g., (R)-α-methylhistamine).

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Plate the H3R-expressing cells in a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the diluted compounds to the cells.

    • To measure inverse agonism, add this compound in the presence of a submaximal concentration of forskolin.

    • To measure antagonist activity, pre-incubate the cells with this compound before adding the reference agonist and forskolin.

    • Incubate for the time recommended by the cAMP assay kit manufacturer.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound. For inverse agonist activity, calculate the IC50 value from the dose-response curve.

cAMP_Assay_Workflow start Start plate_cells Plate H3R-expressing cells in a multi-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight prepare_compounds Prepare serial dilutions of this compound and controls incubate_overnight->prepare_compounds add_compounds Add compounds and forskolin to the cells prepare_compounds->add_compounds incubate_rt Incubate at room temperature add_compounds->incubate_rt lyse_cells Lyse cells incubate_rt->lyse_cells measure_cAMP Measure intracellular cAMP (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_data Analyze data and generate dose-response curves measure_cAMP->analyze_data end End analyze_data->end

Caption: A generalized workflow for an in vitro cAMP assay.

References

Addressing LML134 off-target binding in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target binding of LML134 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist.[1][2][3][4] It was developed for the treatment of excessive sleep disorders.[1][2][4] The therapeutic goal of this compound is to achieve high receptor occupancy in the brain for a short duration, followed by rapid disengagement from the H3R. This profile is intended to promote wakefulness without causing insomnia, a common side effect of other H3R inverse agonists with longer half-lives.[2][4][5]

Q2: What is known about the selectivity and off-target binding profile of this compound?

A2: this compound has demonstrated high selectivity for the histamine H3 receptor. In a screening panel of 137 different targets, including other histamine receptors (H1, H2, and H4) and the hERG channel, this compound showed a very favorable selectivity profile.[6] While all small molecules have the potential for off-target interactions, particularly at higher concentrations, this compound was specifically optimized to minimize such effects.

Q3: My experimental results with this compound are not what I expected. Could this be due to off-target effects?

A3: While this compound is highly selective, unexpected results could potentially stem from off-target effects, especially if used at concentrations significantly higher than its Ki for the H3 receptor. Other possibilities for unexpected results include experimental variability, issues with compound stability or solubility, or cell-type specific effects. It is crucial to include appropriate controls in your experiments to rule out these other factors.

Q4: What are the initial steps I should take to troubleshoot potential off-target effects of this compound?

A4: If you suspect off-target effects, a systematic approach is recommended. Start by performing a dose-response experiment to determine if the observed phenotype is concentration-dependent. It is also advisable to use a structurally different H3R inverse agonist as a control; if the phenotype is not replicated, it may suggest an off-target effect of this compound. Additionally, genetic validation, such as using siRNA or CRISPR to knock down the H3R, can help confirm that the observed effect is on-target.

Troubleshooting Guide

If you suspect off-target binding of this compound in your experiments, follow this troubleshooting workflow:

OffTargetTroubleshooting A Unexpected Experimental Phenotype Observed B Step 1: Verify Compound and Experimental Conditions A->B D Step 2: Perform Dose-Response Curve with this compound B->D C Is the observed effect concentration-dependent? C->B No, review protocol E Step 3: Use a Structurally Different H3R Inverse Agonist C->E Yes D->C Analyze F Is the phenotype replicated with a different H3R inverse agonist? E->F Analyze G Step 4: Genetic Validation (e.g., H3R Knockdown/Knockout) F->G Yes J Phenotype is likely OFF-TARGET F->J No H Does H3R knockdown/knockout replicate the phenotype? G->H Analyze I Phenotype is likely ON-TARGET H->I Yes H->J No K Step 5: Advanced Off-Target Validation Assays J->K

Caption: A workflow for troubleshooting suspected off-target effects.

Data on this compound Selectivity

The following table summarizes the known binding affinities and functional activities of this compound.

TargetAssay TypeKi (nM)% Inhibition @ 10 µMReference
Human H3 ReceptorcAMP Functional Assay0.3-[5]
Human H3 ReceptorRadioligand Binding12-[6]
hERG ChannelPatch-clamp-12[5]

Experimental Protocols

To rigorously assess the on-target and potential off-target effects of this compound, the following experimental protocols are recommended.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

RadioligandBindingWorkflow A Prepare Membranes from Cells Expressing H3R B Incubate Membranes with a Fixed Concentration of Radiolabeled H3R Ligand A->B C Add Increasing Concentrations of Unlabeled this compound B->C D Separate Bound from Free Radioligand via Filtration C->D E Quantify Radioactivity D->E F Plot % Inhibition vs. This compound Concentration E->F G Calculate IC50 and Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the histamine H3 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable H3R radioligand (e.g., [3H]-N-α-methylhistamine), and a range of concentrations of this compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the direct binding of this compound to the H3 receptor in a cellular context by measuring changes in the thermal stability of the target protein.

CETSAWorkflow A Treat Intact Cells with This compound or Vehicle B Heat Cell Suspensions to a Range of Temperatures A->B C Lyse Cells and Separate Soluble Fraction from Aggregated Proteins B->C D Detect Soluble H3R Protein Levels (e.g., by Western Blot) C->D E Plot % Soluble H3R vs. Temperature D->E F Compare Melt Curves for This compound-treated vs. Vehicle E->F

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat cultured cells expressing the H3 receptor with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of H3R using a specific antibody (e.g., via Western blot or ELISA).

  • Data Analysis: Plot the amount of soluble H3R as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Proteome-Wide Profiling (e.g., Affinity Chromatography-Mass Spectrometry)

This unbiased approach can identify both on-target and off-target interactions of this compound across the entire proteome.

ProteomicsWorkflow A Immobilize this compound or an Analog onto a Solid Support B Incubate the Immobilized Compound with Cell Lysate A->B C Wash Away Non-specifically Bound Proteins B->C D Elute Specifically Bound Proteins C->D E Identify Eluted Proteins by Mass Spectrometry D->E F Validate Potential Off-Targets E->F

Caption: Workflow for affinity chromatography-mass spectrometry.

Methodology:

  • Affinity Matrix Preparation: Chemically link this compound or a close analog to a solid support (e.g., agarose (B213101) beads).

  • Protein Binding: Incubate the affinity matrix with a cell or tissue lysate to allow proteins to bind to the immobilized compound.

  • Washing: Perform a series of washes with increasing stringency to remove proteins that bind non-specifically to the matrix.

  • Elution: Elute the proteins that are specifically bound to the immobilized this compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

  • Validation: Validate any identified potential off-targets using orthogonal methods, such as those described above.

References

LML134 Experimental Design: A Technical Support Resource for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental design and troubleshooting for LML134, a histamine (B1213489) H3 receptor inverse agonist. The following information is intended to enhance the reproducibility of preclinical studies.

I. Troubleshooting Guides

Reproducibility in preclinical research is paramount. Below are troubleshooting guides for common in vitro assays used to characterize this compound.

In Vitro Assay Troubleshooting
Experimental Problem Potential Cause Recommended Solution
Radioligand Binding Assay: High Non-Specific Binding 1. Inadequate blocking of non-specific sites.2. Radioligand concentration too high.3. Insufficient washing.1. Optimize concentration of blocking agents (e.g., BSA).2. Titrate radioligand to the lowest concentration that provides a robust signal.[1]3. Increase wash steps and use ice-cold wash buffer.
Radioligand Binding Assay: Low or No Specific Binding 1. Degraded receptor preparation.2. Incorrect radioligand concentration.3. Suboptimal incubation time.1. Ensure proper storage and handling of cell membranes or tissues.2. Use a radioligand concentration around the Kd value.3. Determine equilibrium by performing a time-course experiment.
cAMP Functional Assay: Low Signal or No Response to Agonist 1. Low receptor expression in cells.2. Suboptimal agonist concentration or stimulation time.3. Ineffective phosphodiesterase (PDE) inhibition.1. Verify receptor expression via methods like Western blot.2. Perform a dose-response curve to determine the EC50.[2]3. Optimize the concentration of the PDE inhibitor (e.g., IBMX).[2]
cAMP Functional Assay: High Background Signal 1. Autofluorescence from compounds or media.2. High basal cAMP levels in cells.1. Subtract background signal from control wells (no cells or no reagents).2. Serum-starve cells prior to the assay.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective histamine H3 receptor (H3R) inverse agonist.[3][4] The H3R is an autoreceptor on histaminergic neurons that inhibits the release of histamine. As an inverse agonist, this compound not only blocks the receptor but also reduces its basal activity, leading to an increased release of histamine and other neurotransmitters, which promotes wakefulness.

Q2: What are the key in vitro assays to characterize this compound's activity?

A2: The two primary in vitro assays are:

  • Radioligand Binding Assay: This assay determines the binding affinity (Ki) of this compound to the H3 receptor.

  • cAMP Functional Assay: This assay measures the ability of this compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger, to determine its functional potency as an inverse agonist (IC50).

Q3: What are the reported in vitro pharmacology values for this compound?

A3: The following table summarizes the key in vitro data for this compound.

Parameter Value Assay Type
hH3R Ki12 nMRadioligand Binding Assay
hH3R Ki0.3 nMcAMP Assay

Data sourced from Troxler, T. et al. ChemMedChem 2019.[5]

Q4: What is a suitable animal model to test the efficacy of this compound for shift work disorder?

A4: A rodent model of shift work is appropriate. This typically involves disrupting the animal's normal sleep-wake cycle by enforcing activity during their usual rest period (the light phase for nocturnal rodents).[6][7][8][9] Efficacy can be assessed by measuring parameters like locomotor activity, sleep-wake patterns using electroencephalography (EEG), and performance in cognitive tasks.[7]

Q5: What are common challenges when working with H3 receptor inverse agonists?

A5: A primary challenge has been managing the side effect of insomnia.[3][4] this compound was specifically designed for rapid brain penetration and a fast kinetic profile to achieve high receptor occupancy followed by quick disengagement, aiming to provide wakefulness-promoting effects without causing insomnia on the subsequent day.[5]

III. Experimental Protocols

Radioligand Binding Assay for H3 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A commonly used radioligand is [3H]-N-α-methylhistamine.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (IC50) of this compound as an H3 receptor inverse agonist.

Methodology:

  • Cell Culture: Culture cells expressing the H3 receptor to an appropriate density.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with an adenylyl cyclase activator like forskolin (B1673556) to induce cAMP production.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value. A decrease in forskolin-stimulated cAMP levels indicates inverse agonist activity.

Rodent Model of Shift Work Disorder

Objective: To evaluate the wakefulness-promoting effects of this compound in a model of shift work.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Housing: House animals under a 12:12 hour light:dark cycle.

  • Shift Work Simulation: During the light phase (the normal resting period), place the animals in a slowly rotating drum or use a gentle handling method to enforce wakefulness for a set period (e.g., 6-8 hours).[6]

  • Drug Administration: Administer this compound orally at the beginning of the "shift" period. Include a vehicle control group.

  • Outcome Measures:

    • Locomotor Activity: Monitor activity using infrared beam cages.

    • Sleep-Wake Analysis (EEG/EMG): For a more detailed analysis, implant animals with electrodes to record electroencephalogram (EEG) and electromyogram (EMG) to quantify time spent in wakefulness, NREM sleep, and REM sleep.

  • Data Analysis: Compare the outcome measures between the this compound-treated and vehicle-treated groups.

IV. Mandatory Visualizations

LML134_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine Vesicles Histamine_release ↓ Histamine Release H3R Histamine H3 Autoreceptor G_protein Gi/o Protein H3R->G_protein Activates This compound This compound This compound->H3R Binds as inverse agonist AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Histamine_release H1R Histamine H1 Receptor Wakefulness ↑ Wakefulness H1R->Wakefulness Promotes

Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Testing cluster_analysis Data Analysis & Interpretation Binding Radioligand Binding Assay (Determine Ki) Functional cAMP Functional Assay (Determine IC50) Animal_Model Rodent Shift Work Model (Sleep Deprivation) Functional->Animal_Model Drug_Admin This compound Administration Animal_Model->Drug_Admin Outcome Measure Wakefulness (Locomotor Activity, EEG) Drug_Admin->Outcome Data Analyze In Vitro and In Vivo Data Outcome->Data Conclusion Evaluate Efficacy and Reproducibility Data->Conclusion

Caption: Experimental workflow for this compound from in vitro characterization to in vivo efficacy.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality and Concentration Start->Check_Reagents Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Cells Assess Cell Health and Receptor Expression Start->Check_Cells Reagent_OK Reagents Validated Check_Reagents->Reagent_OK OK Reagent_Issue Prepare Fresh Reagents Check_Reagents->Reagent_Issue Issue Protocol_OK Protocol Followed Correctly Check_Protocol->Protocol_OK OK Protocol_Issue Standardize Protocol Execution Check_Protocol->Protocol_Issue Issue Cells_OK Cells are Healthy and Express Receptor Check_Cells->Cells_OK OK Cell_Issue Use New Cell Stock or Re-transfect Check_Cells->Cell_Issue Issue Re_Run Repeat Experiment Reagent_Issue->Re_Run Protocol_Issue->Re_Run Cell_Issue->Re_Run

Caption: Decision tree for troubleshooting inconsistent this compound experimental results.

References

Validation & Comparative

LML134 in Focus: A Comparative Guide to H3 Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histamine (B1213489) H3 receptor (H3R) inverse agonist LML134 with other prominent compounds in its class. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to be a valuable resource for researchers in neuroscience and drug development.

Introduction to H3 Receptor Inverse Agonists

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[2] Furthermore, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[3][4] The H3 receptor exhibits high constitutive activity, meaning it is active even in the absence of an agonist.[5]

H3 receptor inverse agonists are compounds that bind to the H3 receptor and reduce its basal activity. This action blocks the inhibitory effect of the receptor, leading to an increased release of histamine and other neurotransmitters.[2][5] This mechanism of action has made H3R inverse agonists promising therapeutic targets for a range of neurological and psychiatric disorders, including sleep-wake disorders, cognitive impairment, and attention-deficit hyperactivity disorder (ADHD).[2][3][6] Pitolisant (B1243001) is the first H3R inverse agonist to receive clinical approval for the treatment of narcolepsy.[7] this compound is a novel H3R inverse agonist developed for the treatment of excessive sleep disorders, designed with a specific pharmacokinetic profile to enhance wakefulness without causing insomnia.[8][9]

H3 Receptor Signaling Pathway

The H3 receptor is coupled to the Gαi/o subunit of the G protein complex. Its activation, or constitutive activity, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently impacts downstream signaling cascades, including the protein kinase A (PKA) pathway. H3R activation can also modulate other signaling pathways, such as the MAPK/ERK and Akt pathways. As an inverse agonist, this compound binds to the H3 receptor and stabilizes it in an inactive conformation, thereby attenuating these downstream signaling events and disinhibiting neurotransmitter release.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R H3 Receptor G_protein Gαi/o Gβγ H3R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK/Akt Pathway G_protein->MAPK_pathway Modulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates This compound This compound (Inverse Agonist) This compound->H3R Inhibits

Figure 1: H3 Receptor Signaling Pathway and this compound Action.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo pharmacological properties of this compound in comparison to other notable H3 receptor inverse agonists.

Table 1: In Vitro Pharmacological Profile of H3 Receptor Inverse Agonists

CompoundhH3R Binding Affinity (Ki, nM)hH3R Functional Activity (cAMP Assay)SelectivityReference(s)
This compound 12Ki = 0.3 nMHigh selectivity against a panel of 137 targets, including H1, H2, and H4 receptors.[9]
Pitolisant ~1-3Inverse agonistHigh selectivity.[2]
Ciproxifan (B1662499) 0.5 - 1.9pA2 = 9.06>1000-fold vs other amine receptors.[10]
Thioperamide (B1682323) ~2-4Inverse agonistModerate selectivity.[10]
ABT-239 pKi = 9.5Inverse agonistHigh selectivity.[3]
GSK189254 pKi = 9.59 - 9.90pA2 = 9.06, pIC50 = 8.20>10,000-fold selectivity.[3]

Table 2: In Vivo Pharmacokinetic and Efficacy Profile of H3 Receptor Inverse Agonists

CompoundAnimal ModelKey FindingsReference(s)
This compound RatRapid oral absorption (tmax = 0.5 h), rapid clearance (t1/2 = 0.44 h), good brain penetration.[9]
HumanReduced sleepiness at night in shift work disorder patients.[11]
Pitolisant RodentEnhances wakefulness and improves cognitive performance.[2]
HumanEffective in treating excessive daytime sleepiness and cataplexy in narcolepsy.[7]
Ciproxifan RodentImproves cognitive performance in various memory tasks.[10]
Thioperamide RodentIncreases wakefulness and improves memory.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro assays used to characterize H3 receptor inverse agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human H3 receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high H3R expression (e.g., rat cerebral cortex).

  • Radioligand: A radiolabeled H3 receptor antagonist with high affinity, such as [3H]N-α-methylhistamine, is used.

  • Assay: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional activity (inverse agonism) of a test compound at the H3 receptor.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing the human H3 receptor are cultured in appropriate media.

  • Assay Setup: Cells are plated in multi-well plates and incubated.

  • Compound Addition: Cells are pre-incubated with varying concentrations of the test compound. Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.

  • Incubation: The cells are incubated for a specific period to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: The ability of the inverse agonist to increase cAMP levels (by blocking the constitutive inhibitory activity of the H3R) is quantified, and the potency (EC50 or IC50) is determined.

Experimental Workflow

The preclinical evaluation of H3 receptor inverse agonists typically follows a structured workflow, from initial in vitro characterization to in vivo assessment of efficacy and safety.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development binding_assay Radioligand Binding Assay (Determine Ki) functional_assay cAMP Accumulation Assay (Determine Potency & Efficacy) binding_assay->functional_assay selectivity_panel Selectivity Screening (Off-target effects) functional_assay->selectivity_panel pk_studies Pharmacokinetic Studies (ADME, Brain Penetration) selectivity_panel->pk_studies Lead Compound Selection efficacy_models Efficacy Models (Wakefulness, Cognition) pk_studies->efficacy_models safety_toxicology Safety & Toxicology (Adverse Effects) efficacy_models->safety_toxicology phase1 Phase I Trials (Safety, Tolerability, PK in Humans) safety_toxicology->phase1 IND Submission phase2 Phase II Trials (Proof-of-Concept, Dose Ranging) phase1->phase2 phase3 Phase III Trials (Efficacy & Safety in Patients) phase2->phase3

Figure 2: Generalized Experimental Workflow for H3R Inverse Agonist Development.

Conclusion

This compound is a potent and highly selective H3 receptor inverse agonist with a pharmacokinetic profile designed for rapid onset and clearance.[9] This profile is intended to provide wakefulness-promoting effects without the mechanism-based side effect of insomnia that has been a challenge for other compounds in this class.[8] Preclinical and early clinical data suggest that this compound is effective in reducing sleepiness.[9][11]

Compared to other H3R inverse agonists, this compound's key differentiator appears to be its tailored pharmacokinetic properties. While compounds like pitolisant have demonstrated clinical success in treating narcolepsy, and others like ciproxifan and thioperamide have been valuable research tools, the development of this compound reflects a refined approach to targeting the H3 receptor for sleep-wake disorders.[2][10] Further clinical investigation will be crucial in fully elucidating the therapeutic potential and comparative efficacy of this compound in its intended indications. This guide provides a foundational overview to aid researchers in their understanding and evaluation of this evolving class of CNS therapeutics.

References

A Comparative Analysis of LML134 and Pitolisant for Narcolepsy Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of LML134 and pitolisant (B1243001), two histamine (B1213489) H3 receptor (H3R) inverse agonists investigated for the treatment of sleep-wake disorders. While pitolisant is an approved medication for narcolepsy, this compound has been primarily studied in the context of shift work disorder, with publicly available data on its efficacy and safety in narcolepsy being unavailable.

This guide synthesizes the current scientific literature to present a comprehensive overview of their respective mechanisms of action, available clinical trial data, and experimental protocols. Due to the limited information on this compound in the context of narcolepsy, a direct comparison of clinical efficacy for this indication is not possible. The following sections will therefore detail the established profile of pitolisant in narcolepsy treatment and the known characteristics of this compound from studies in other areas.

Mechanism of Action: Targeting the Histamine H3 Receptor

Both this compound and pitolisant are antagonists/inverse agonists of the histamine H3 receptor.[1][2] This receptor primarily acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine.[3][4] By blocking this receptor, these drugs increase the synthesis and release of histamine in the brain.[5][6] Histamine is a key wake-promoting neurotransmitter, and its enhanced signaling is believed to alleviate the excessive daytime sleepiness (EDS) characteristic of narcolepsy.[3][5] Furthermore, H3 receptors are also present as heteroreceptors on other non-histaminergic neurons, and their blockade can modulate the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine, further contributing to wakefulness.[7][8]

A key differentiator in the development of this compound was a focus on a "fast-on/fast-off" kinetic profile.[2][9] This was intended to provide a rapid onset of action to promote wakefulness during the day, followed by a quick disengagement from the receptor to minimize the risk of insomnia, a potential side effect of prolonged H3R antagonism.[2][10]

Signaling Pathway of the Histamine H3 Receptor

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Autoreceptor) Histamine->H3R Binds to G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Histamine_synthesis Histamine Synthesis/Release PKA->Histamine_synthesis Inhibits Histamine_post Histamine Histamine_synthesis->Histamine_post Releases into Synapse H1R Histamine H1 Receptor Wakefulness Wakefulness H1R->Wakefulness Promotes Histamine_post->H1R Binds to Drugs This compound / Pitolisant (H3R Inverse Agonist) Drugs->H3R Blocks

Figure 1: Histamine H3 Receptor Signaling Pathway.

Clinical Trial Data: A Tale of Two Indications

Direct comparative clinical trial data for this compound and pitolisant in narcolepsy is not available. Pitolisant has undergone extensive clinical development for narcolepsy, leading to its approval. In contrast, the clinical development of this compound has focused on shift work disorder.

Pitolisant for Narcolepsy

The efficacy and safety of pitolisant for the treatment of narcolepsy have been established in several randomized, controlled clinical trials, most notably the HARMONY program.

Table 1: Summary of Key Pitolisant Clinical Trials in Narcolepsy

Trial Phase Primary Endpoint Key Efficacy Results Safety/Tolerability
HARMONY 1 IIIChange in Epworth Sleepiness Scale (ESS) scoreSignificant reduction in ESS score vs. placebo.[12]Generally well-tolerated; most common adverse events were headache, insomnia, and nausea.[12]
HARMONY CTP IIIChange in weekly rate of cataplexySignificant reduction in the weekly rate of cataplexy vs. placebo.[13]Similar safety profile to HARMONY 1.[13]
HARMONY III III (Open-label, long-term)Safety and efficacy over 12 monthsSustained improvement in ESS and reduction in cataplexy, hallucinations, and sleep paralysis.[14][15]Common adverse events included headache, insomnia, weight gain, and anxiety.[14]
This compound for Shift Work Disorder

Information on this compound is primarily derived from a Phase II proof-of-concept study (CLML134X2201) in patients with shift work disorder.

Table 2: Summary of this compound Phase II Trial in Shift Work Disorder

Trial Phase Primary Endpoint Key Efficacy Results Safety/Tolerability
CLML134X2201 IIWakefulness promotion (measured by MSLT)Participants were less sleepy at night after taking this compound compared to placebo.[1][16]Concluded to be safe for participants in the trial; the most common adverse event was headache.[1][16]

Experimental Protocols

Pitolisant: The HARMONY Program

The HARMONY trials were pivotal in establishing the clinical profile of pitolisant.

HARMONY 1 (NCT01067222): This was a randomized, double-blind, placebo-controlled, parallel-group study.[2][12]

  • Participants: Adult patients with narcolepsy with or without cataplexy, and an ESS score ≥ 14.[17]

  • Intervention: Patients received either pitolisant (up to 35.6 mg/day), placebo, or modafinil (B37608) (as an active comparator) for 8 weeks.[2][17]

  • Primary Outcome: Change from baseline in the Epworth Sleepiness Scale (ESS) score.[17]

  • Secondary Outcomes: Maintenance of Wakefulness Test (MWT), Sustained Attention to Response Task (SART), and daily rate of cataplexy.[17]

HARMONY CTP (NCT01800045): This was a randomized, double-blind, placebo-controlled, parallel-group study focusing on cataplexy.[7][13]

  • Participants: Adult patients with narcolepsy with a high frequency of cataplexy (at least 3 attacks per week) and an ESS score ≥ 12.[2][13]

  • Intervention: Patients received either pitolisant (up to 35.6 mg/day) or placebo for 7 weeks.[2][13]

  • Primary Outcome: Change from baseline in the weekly rate of cataplexy.[13]

  • Secondary Outcomes: ESS score, MWT, and Clinical Global Impression of Severity (CGI-S).[18]

Pitolisant_Trial_Workflow cluster_harmony1 HARMONY 1 & CTP General Workflow cluster_arms Treatment Arms Screening Screening (Inclusion/Exclusion Criteria) Baseline Baseline Period (ESS, Cataplexy Diary) Screening->Baseline Randomization Randomization Baseline->Randomization Titration Dose Titration Period (Flexible Dosing) Randomization->Titration Pitolisant Pitolisant Randomization->Pitolisant Arm 1 Placebo Placebo Randomization->Placebo Arm 2 Modafinil Modafinil (HARMONY 1 only) Randomization->Modafinil Arm 3 (H1) StableDose Stable Dose Period Titration->StableDose EndOfTreatment End of Treatment Assessment (Primary & Secondary Endpoints) StableDose->EndOfTreatment

Figure 2: Generalized Experimental Workflow for Pitolisant Phase III Trials.
This compound: Shift Work Disorder Study

The available information on the this compound Phase II trial (CLML134X2201) provides a high-level overview of the study design.

  • Participants: 24 adult men and women who worked night shifts and were identified as having shift work disorder, confirmed by a Multiple Sleep Latency Test (MSLT) showing a sleep latency of 8 minutes or less.[1][16]

  • Design: A randomized, subject and investigator-blinded, placebo-controlled, cross-over study.[1]

  • Intervention: Participants received both this compound and a placebo during different treatment periods.[16]

  • Primary Outcome: The primary measure of sleepiness was the MSLT, which assesses how quickly a person falls asleep in a quiet environment during the day.[1][16]

Conclusion

Pitolisant is a well-characterized H3R antagonist/inverse agonist with proven efficacy and a generally acceptable safety profile for the treatment of both excessive daytime sleepiness and cataplexy in adult patients with narcolepsy. Its mechanism of action, centered on enhancing histaminergic neurotransmission, offers a unique therapeutic approach compared to traditional stimulants.

This compound, another H3R inverse agonist, was designed with a specific pharmacokinetic profile to potentially mitigate the risk of insomnia. However, its clinical development has been focused on shift work disorder, and there is a lack of publicly available data regarding its use in narcolepsy. Therefore, a direct comparison of its efficacy and safety with pitolisant for narcolepsy treatment is not feasible at this time.

For researchers and drug development professionals, pitolisant serves as a benchmark for H3R-targeted therapies in narcolepsy. The development of this compound, with its focus on a differentiated kinetic profile, highlights a key area of consideration for future drug design in this class. Further research, including head-to-head comparative trials and studies of this compound in a narcolepsy population, would be necessary to fully elucidate the relative merits of these two compounds for the treatment of narcolepsy.

References

Preclinical Efficacy of LML134 and Modafinil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical profiles of LML134 and modafinil (B37608), two compounds with wake-promoting properties. The information is compiled from available preclinical data to assist researchers in understanding their distinct mechanisms of action and pharmacological characteristics. It is important to note that to date, no head-to-head preclinical studies directly comparing this compound and modafinil have been published. The following comparison is a synthesis of data from separate preclinical investigations of each compound.

Overview of Compounds

This compound is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist.[1][2][3][4] Its mechanism is designed to enhance wakefulness by increasing histamine release in the brain.[2] Developed by Novartis, this compound has been investigated for the treatment of excessive sleep disorders.[1][2] It is characterized by rapid absorption and clearance, a profile intended to promote wakefulness during the day without causing insomnia the following night.[1][2][3]

Modafinil is a widely prescribed wake-promoting agent used to treat narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[5][6][7] Its precise mechanism of action is not fully understood but is known to be complex, involving the modulation of multiple neurotransmitter systems, including dopamine (B1211576), norepinephrine, serotonin, glutamate, GABA, histamine, and orexin (B13118510).[6][8][9] Modafinil also exhibits neuroprotective and cognitive-enhancing effects in preclinical models.[5][6][10]

Comparative Preclinical Data

The following tables summarize the available quantitative preclinical data for this compound and modafinil.

Table 1: Receptor Binding and In Vitro Activity

ParameterThis compoundModafinil
Primary TargetHistamine H3 Receptor (H3R)Dopamine Transporter (DAT)
MechanismInverse AgonistReuptake Inhibitor
hH3R Ki (cAMP assay)0.3 nM[1]Not reported
hH3R Ki (binding assay)12 nM[1]Not reported
DAT BindingNot a primary targetBinds to DAT and inhibits dopamine reuptake[8][11]
Other TargetsHighly selective for H3R over H1, H2, H4 and 137 other targets[1]Affects norepinephrine, serotonin, glutamate, GABA, histamine, and orexin systems[6][8][9]

Table 2: Pharmacokinetic Properties in Rats

ParameterThis compoundModafinil
AbsorptionRapid oral absorption, tmax of 0.5 hours[1]Information not available in search results
Fraction Absorbed44%[1]Information not available in search results
Terminal Half-life (IV)0.44 hours[1]Information not available in search results
Plasma Protein Binding (rat)Fu = 39.0%[1]Information not available in search results
Brain PenetrationRapid, leading to high H3R occupancy[1][2]Information not available in search results

Table 3: Preclinical Efficacy on Wakefulness in Rodent Models

Animal ModelThis compoundModafinil
RatData on wakefulness promotion from clinical trials in shift work disorder patients exists, but specific preclinical data is not detailed in the provided results.[12]Dose-dependently increases wakefulness. At 75 mg/kg, wakefulness increased to 80% in the second hour post-injection. At 150 mg/kg, wakefulness was >95% in the first hour and 96% in the second hour.[13]
MouseInformation not available in search resultsProduces behavioral arousal without inducing stereotyped behaviors.[5][14] Unlike methamphetamine, it produces more consolidated periods of wakefulness and does not cause rebound hypersomnolence.[6]

Signaling Pathways and Mechanisms of Action

This compound: Histamine H3 Receptor Inverse Agonism

This compound acts as an inverse agonist at the histamine H3 receptor, which is an autoreceptor on histaminergic neurons. By inhibiting the constitutive activity of the H3 receptor, this compound disinhibits histamine release, leading to increased levels of this wake-promoting neurotransmitter in the synaptic cleft. This, in turn, activates postsynaptic histamine H1 receptors, promoting arousal.

LML134_Pathway cluster_pre Presynaptic Histaminergic Neuron cluster_post Postsynaptic Neuron Histamine_Vesicle Histamine Synaptic_Cleft_H Synaptic Histamine Histamine_Vesicle->Synaptic_Cleft_H Release H3_Receptor H3 Autoreceptor H3_Receptor->Histamine_Vesicle Inhibits Release H1_Receptor H1 Receptor Synaptic_Cleft_H->H1_Receptor Activates Wakefulness Increased Wakefulness H1_Receptor->Wakefulness This compound This compound This compound->H3_Receptor Inverse Agonist (Inhibits)

Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.

Modafinil: A Multi-Target Approach

Modafinil's mechanism is more complex and not fully elucidated. It is believed to act on multiple targets to produce its wake-promoting effects. A primary mechanism is the inhibition of the dopamine transporter (DAT), which increases extracellular dopamine levels.[8][11] Additionally, it influences several other neurotransmitter systems that play a role in arousal and cognition.

Modafinil_Pathway cluster_DA Dopaminergic System cluster_NE Noradrenergic System cluster_GABA GABAergic System cluster_Glu Glutamatergic System Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits alpha1_R α1-Adrenergic Receptors Modafinil->alpha1_R Indirectly Activates GABA_dec ↓ GABA Release Modafinil->GABA_dec DA_inc ↑ Dopamine Wakefulness Increased Wakefulness & Cognitive Enhancement DA_inc->Wakefulness NE_inc ↑ Norepinephrine NE_inc->Wakefulness Glu_inc ↑ Glutamate GABA_dec->Glu_inc Leads to Glu_inc->Wakefulness

Caption: Proposed multi-target mechanism of action for modafinil.

Experimental Protocols

Detailed experimental protocols were not fully available in the provided search results. However, based on standard preclinical assessments for wake-promoting agents, the following outlines the likely methodologies used.

In Vitro Receptor Binding and Functional Assays
  • Objective: To determine the binding affinity and functional activity of the compounds at their respective targets.

  • Methodology:

    • Receptor Binding Assays: Membranes from cells expressing the target receptor (e.g., histamine H3 or dopamine transporter) are incubated with a radiolabeled ligand and varying concentrations of the test compound (this compound or modafinil). The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and the binding affinity (Ki) is calculated.

    • Functional Assays (e.g., cAMP Assay for this compound): Cells expressing the target receptor are treated with the test compound. The functional consequence of receptor activation or inhibition (e.g., changes in intracellular cyclic AMP levels for G-protein coupled receptors) is measured to determine the compound's potency (EC50 or IC50) and efficacy (agonist, antagonist, or inverse agonist activity).

Rodent Wakefulness and Locomotor Activity Studies
  • Objective: To assess the in vivo efficacy of the compounds on wakefulness and general activity.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

    • Surgical Implantation: Animals are implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

    • Drug Administration: Animals are administered various doses of this compound, modafinil, or vehicle control, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

    • Data Recording: EEG/EMG and locomotor activity are recorded continuously for a set period (e.g., 2-4 hours) post-dosing.

    • Data Analysis: The percentage of time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep is quantified. Locomotor activity is measured as beam breaks or distance traveled in an open field.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel wake-promoting agent.

Preclinical_Workflow cluster_in_vitro In Vitro & Ex Vivo Assessment cluster_in_vivo In Vivo Efficacy & Safety Target_ID Target Identification & Validation Binding_Assay Receptor Binding Assays (Ki) Target_ID->Binding_Assay Functional_Assay Functional Assays (EC50, Efficacy) Binding_Assay->Functional_Assay ADME In Vitro ADME & PK Profiling Functional_Assay->ADME PK_PD Pharmacokinetics & Brain Penetration ADME->PK_PD Lead Compound Selection Wakefulness Wakefulness & EEG Studies PK_PD->Wakefulness Cognition Cognitive Enhancement Models Wakefulness->Cognition Safety_Tox Safety Pharmacology & Toxicology Cognition->Safety_Tox Clinical_Candidate Clinical_Candidate Safety_Tox->Clinical_Candidate Proceed to Clinical Trials

References

Validating LML134's Fast-On/Fast-Off Receptor Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor kinetics of LML134, a novel histamine (B1213489) H3 receptor (H3R) inverse agonist, with other relevant compounds. The defining characteristic of this compound is its rapid association with and dissociation from the H3 receptor, a "fast-on/fast-off" kinetic profile designed to offer therapeutic benefits for conditions like excessive sleep disorders while minimizing mechanism-based side effects such as insomnia.[1][2][3] This document summarizes the available quantitative data, details the experimental protocols used to validate these kinetics, and visualizes the associated signaling pathways and experimental workflows.

Comparative Analysis of Receptor Binding Kinetics

The "fast-on/fast-off" kinetics of this compound are a key differentiator from other H3R inverse agonists. This profile is characterized by a rapid attainment of high receptor occupancy in the brain, followed by a swift disengagement from the target.[1][2][4] This is hypothesized to provide a wake-promoting effect during the day without the lingering receptor interaction that could lead to insomnia at night.[2][3][4]

While specific association (k_on) and dissociation (k_off) rate constants for this compound are not publicly available, its kinetic profile can be inferred from receptor occupancy studies and compared to other H3R modulators.

Table 1: In Vitro and In Vivo Properties of this compound and Comparator Compounds

CompoundTargetAssay TypeValueSpeciesReference
This compound human H3RcAMP Functional Assay (K_i)0.3 nMHuman[1]
human H3RRadioligand Binding Assay (K_i)12 nMHuman[1]
Rat H3RIn vivo Receptor Occupancy (t_max)0.5 hoursRat[1]
Rat H3RIn vivo Receptor Occupancy (Terminal Half-life)0.44 hoursRat[1]
Pitolisant (B1243001) human H3RRadioligand Binding Assay (K_i)0.16 nMHuman[5]
human H3RInverse Agonist Effect (EC_50)1.5 nMHuman[5]
Bavisant Rat H3RIn vivo Receptor OccupancySlower dissociation than this compoundRat[4]

Experimental Validation of Fast-Off Kinetics

The rapid dissociation of this compound from the H3 receptor has been demonstrated through in vivo receptor occupancy studies in rats. The following graph, based on data from Troxler, T. et al. (2019), illustrates the time course of brain H3 receptor occupancy after oral administration of this compound compared to another H3R inverse agonist, bavisant.

G Receptor Occupancy Over Time cluster_y_axis cluster_legend Legend 0h 0h 1h 1h 2h 2h 4h 4h 6h 6h 100% 100% 80% 80% 60% 60% 40% 40% 20% 20% 0% 0% lml_1h ~90% lml_2h ~60% lml_1h->lml_2h lml_4h ~30% lml_2h->lml_4h lml_6h ~20% lml_4h->lml_6h bav_1h ~93% bav_2h ~85% bav_1h->bav_2h bav_4h ~70% bav_2h->bav_4h bav_6h ~50% bav_4h->bav_6h lml_legend This compound bav_legend Bavisant

Receptor Occupancy Time Course

As the data illustrates, this compound demonstrates a significantly faster decline in receptor occupancy compared to bavisant, providing quantitative evidence for its "fast-off" kinetic profile.

Experimental Protocols

Radioligand Binding Assay for H3 Receptor Affinity (K_i)

This protocol outlines a representative method for determining the binding affinity (K_i) of a test compound like this compound for the histamine H3 receptor through competitive displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human histamine H3 receptor are cultured and harvested.

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.

  • The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then ultracentrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • A fixed concentration of the radioligand, typically [³H]-N-alpha-methylhistamine (e.g., 1 nM).

    • Varying concentrations of the unlabeled test compound (e.g., this compound) or a reference compound. For determining non-specific binding, a high concentration of a known H3R ligand (e.g., 10 µM thioperamide) is used.

    • The prepared cell membrane suspension (typically 20-50 µg of protein).

  • The plate is incubated, usually for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is then measured using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection cluster_analysis Data Analysis Harvest Harvest H3R-expressing cells Lyse Lyse cells and homogenize Harvest->Lyse Centrifuge1 Low-speed centrifugation Lyse->Centrifuge1 Centrifuge2 High-speed centrifugation to pellet membranes Centrifuge1->Centrifuge2 Resuspend Resuspend and quantify membrane protein Centrifuge2->Resuspend Add_Membranes Add membrane preparation Resuspend->Add_Membranes Plate Prepare 96-well plate with buffer Add_Ligands Add radioligand and test compound Plate->Add_Ligands Add_Ligands->Add_Membranes Incubate Incubate to reach equilibrium Add_Membranes->Incubate Filter Rapid filtration to separate bound/unbound Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation counting Wash->Count Calculate Calculate specific binding Count->Calculate Plot Plot competition curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Determine_IC50->Calculate_Ki

Radioligand Binding Assay Workflow

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As an inverse agonist, this compound is thought to stabilize the inactive conformation of the receptor, thereby reducing its constitutive activity and blocking the effects of agonists like histamine. This leads to an increase in the synthesis and release of histamine and other neurotransmitters.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/o βγ H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP AC->ATP Inhibition of conversion to cAMP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Neurotransmitter_release Neurotransmitter Release (e.g., Histamine) PKA->Neurotransmitter_release Modulation This compound This compound (Inverse Agonist) This compound->H3R Binds and Stabilizes Inactive State

Histamine H3 Receptor Signaling

References

A Head-to-Head Examination of LML134 and Other Leading Wake-Promoting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparative Guide

In the landscape of pharmacological interventions for disorders of excessive sleepiness, a novel agent, LML134, has emerged with a distinct mechanism of action. This guide provides a comprehensive, data-driven comparison of this compound with other prominent wake-promoting agents: modafinil (B37608), armodafinil (B1684309), solriamfetol (B1681049), and pitolisant (B1243001). Through a detailed examination of their mechanisms, clinical efficacy, safety profiles, and the experimental protocols used in their evaluation, this document aims to equip researchers and drug development professionals with the critical information needed for informed decision-making and future research endeavors.

Mechanism of Action: A Divergence in Pathways

The wake-promoting agents discussed herein achieve their effects through distinct neurobiological pathways. This compound and pitolisant represent a targeted approach to the histaminergic system, while modafinil, armodafinil, and solriamfetol primarily modulate the dopaminergic and noradrenergic systems.

This compound and Pitolisant: Targeting the Histamine (B1213489) H3 Receptor

This compound is a potent and selective inverse agonist of the histamine H3 receptor.[1] This receptor acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking this inhibitory signal, this compound increases the synthesis and release of histamine in the brain, a neurotransmitter crucially involved in maintaining wakefulness.[2][3] A key feature in the development of this compound was the focus on achieving high receptor occupancy with a rapid disengagement from the receptor, a kinetic profile designed to provide therapeutic benefits while minimizing the risk of insomnia.[1]

Similarly, pitolisant is also a histamine H3 receptor antagonist/inverse agonist, enhancing histaminergic transmission to promote wakefulness.[2][3]

Modafinil and Armodafinil: A Focus on Dopamine (B1211576)

The precise mechanism of modafinil and its R-enantiomer, armodafinil, is not fully elucidated but is known to differ from that of traditional stimulants. Evidence suggests that they act as dopamine transporter (DAT) inhibitors, leading to an increase in synaptic dopamine levels.[4][5] This action is thought to be a key contributor to their wake-promoting effects.

Solriamfetol: A Dual Dopamine and Norepinephrine (B1679862) Reuptake Inhibitor

Solriamfetol functions as a dopamine and norepinephrine reuptake inhibitor (DNRI).[6][7][8] By blocking the reuptake of these two key neurotransmitters involved in arousal and alertness, solriamfetol enhances their signaling in the brain.[6][7][8] It has a low affinity for the serotonin (B10506) transporter.[6]

Clinical Efficacy: A Comparative Analysis of Placebo-Controlled Trials

While direct head-to-head trials of this compound against other wake-promoting agents are not yet available, a comparative analysis of data from placebo-controlled trials in relevant patient populations—primarily Shift Work Disorder (SWD) and Narcolepsy—provides valuable insights into their relative efficacy. The Multiple Sleep Latency Test (MSLT) and the Maintenance of Wakefulness Test (MWT), objective measures of the ability to remain awake, and the Epworth Sleepiness Scale (ESS), a subjective measure of sleepiness, are the primary endpoints considered.

Table 1: Comparison of Efficacy in Shift Work Disorder (SWD)
AgentTrial IdentifierDosePrimary EndpointBaseline (minutes)Change from Baseline (minutes)Placebo Change (minutes)p-value
This compound CLML134X2201[9]-MSLT-Stayed awake longer--
Modafinil NCT00034747[10][11]200 mgMSLT2.1+1.7+0.3p=0.002
Armodafinil NCT00080288[12][13]150 mgMSLT2.3+3.0+0.4p<0.001
Table 2: Comparison of Efficacy in Narcolepsy
AgentTrial Identifier(s)Dose(s)Primary EndpointBaselineChange from BaselinePlacebo Changep-value
Solriamfetol NCT02348593[3][4][14]150 mgMWT (minutes)7.5+9.8+2.1p<0.0001
300 mgMWT (minutes)7.5+12.3+2.1p<0.0001
150 mgESS17.2-5.4-1.6p<0.0001
300 mgESS17.2-6.4-1.6p<0.0001
Pitolisant HARMONY 1 & CTP[15][16][17][18]up to 35.6 mgMWT (minutes)~3.4+6.9+3.4p=0.017
ESS~17.5-6.1-2.3p<0.001
Modafinil US Modafinil in Narcolepsy Multicenter Study Group[19][20]200 mg/400 mgMSLT & MWT-Significant improvement--
ESS-Significant improvement--

Safety and Tolerability: A Summary of Common Adverse Events

The safety profiles of these agents are a critical consideration. The following table summarizes the most frequently reported adverse events in clinical trials.

Table 3: Common Adverse Events (Frequency >5% and greater than placebo)
AgentCommon Adverse Events
This compound Headache[9]
Modafinil Headache, Nausea, Nervousness, Anxiety, Insomnia[21]
Armodafinil Headache, Nausea, Dizziness, Insomnia[22]
Solriamfetol Headache, Nausea, Decreased appetite, Nasopharyngitis, Dry mouth, Anxiety[3][14]
Pitolisant Headache, Insomnia, Nausea, Anxiety[23]

Experimental Protocols

A detailed understanding of the methodologies employed in the clinical evaluation of these agents is essential for interpreting the results and designing future studies.

Multiple Sleep Latency Test (MSLT) / Maintenance of Wakefulness Test (MWT)
  • Objective: To objectively measure the physiological tendency to fall asleep (MSLT) or the ability to remain awake (MWT) in a quiet, dark environment.

  • Protocol Overview (based on SWD and Narcolepsy trials):

    • Patient Preparation: Patients are instructed to maintain a regular sleep-wake schedule for at least one week prior to the test, documented with sleep diaries and/or actigraphy. A nocturnal polysomnogram is typically performed the night before the MSLT/MWT to rule out other sleep disorders and ensure adequate sleep.

    • Test Conditions: The test consists of a series of nap opportunities (typically 4-5) at 2-hour intervals throughout the day (for narcolepsy) or during the night shift (for SWD).[24][25]

    • Procedure: For each nap, the patient lies down in a quiet, dark room and is instructed to try to fall asleep (MSLT) or stay awake (MWT).[24][25]

    • Data Recording: Sleep onset is determined by polysomnographic monitoring (EEG, EOG, EMG).

    • Sleep Latency: The time from "lights out" to the first epoch of sleep is recorded for each nap. The mean sleep latency across all naps is calculated.[24][25]

    • Test Termination: Each nap trial is typically 20 minutes long. If no sleep occurs, the latency is recorded as 20 minutes.[25]

Histamine H3 Receptor Occupancy by Positron Emission Tomography (PET)
  • Objective: To quantify the binding of a drug to its target receptor in the living human brain.

  • Protocol Overview (general principles):

    • Radioligand Administration: A radiolabeled ligand that specifically binds to the H3 receptor is administered intravenously.

    • PET Imaging: A PET scanner detects the radiation emitted by the radioligand, allowing for the visualization and quantification of its distribution in the brain.

    • Baseline Scan: A PET scan is performed before administration of the study drug to measure baseline receptor availability.

    • Post-Dose Scan: After administration of the drug (e.g., this compound), a second PET scan is performed.

    • Receptor Occupancy Calculation: The reduction in radioligand binding after drug administration is used to calculate the percentage of H3 receptors occupied by the drug.

In Vitro Histamine H3 Receptor Binding Assay
  • Objective: To determine the affinity of a compound for the histamine H3 receptor.

  • Protocol Overview:

    • Membrane Preparation: Cell membranes expressing the human histamine H3 receptor are prepared.

    • Radioligand: A radiolabeled ligand with known high affinity for the H3 receptor (e.g., [3H]-N-α-Methylhistamine) is used.

    • Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).

    • Separation: The bound and free radioligand are separated by filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • Data Analysis: The data are used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical clinical trial workflow for evaluating wake-promoting agents.

Wake_Promoting_Mechanisms cluster_histaminergic Histaminergic System cluster_dopaminergic Dopaminergic System cluster_dopaminergic_noradrenergic Dopaminergic & Noradrenergic Systems Histaminergic Neuron Histaminergic Neuron Histamine Release Histamine Release Histaminergic Neuron->Histamine Release H3 Receptor (Autoreceptor) H3 Receptor (Autoreceptor) H3 Receptor (Autoreceptor)->Histaminergic Neuron Inhibits Wakefulness Wakefulness Histamine Release->Wakefulness This compound / Pitolisant This compound / Pitolisant This compound / Pitolisant->H3 Receptor (Autoreceptor) Inverse Agonist Dopamine Transporter (DAT) Dopamine Transporter (DAT) Synaptic Dopamine Synaptic Dopamine Dopamine Transporter (DAT)->Synaptic Dopamine Reuptake Synaptic Dopamine->Wakefulness Modafinil / Armodafinil Modafinil / Armodafinil Modafinil / Armodafinil->Dopamine Transporter (DAT) Inhibits DAT & NET Dopamine & Norepinephrine Transporters Synaptic DA & NE Synaptic Dopamine & Norepinephrine DAT & NET->Synaptic DA & NE Reuptake Synaptic DA & NE->Wakefulness Solriamfetol Solriamfetol Solriamfetol->DAT & NET Inhibits

Caption: Mechanisms of Action of Different Wake-Promoting Agents.

Clinical_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Baseline Assessment Baseline Assessment Inclusion/Exclusion Criteria->Baseline Assessment Eligible Patients Randomization Randomization Baseline Assessment->Randomization Treatment Period Treatment Period Randomization->Treatment Period Drug vs. Placebo Efficacy Assessments Efficacy Assessments Treatment Period->Efficacy Assessments Safety Monitoring Safety Monitoring Treatment Period->Safety Monitoring End of Study End of Study Efficacy Assessments->End of Study Safety Monitoring->End of Study Data Analysis Data Analysis End of Study->Data Analysis

Caption: Generalized Clinical Trial Workflow for Wake-Promoting Agents.

Conclusion

References

Benchmarking LML134's safety profile against competitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the safety profile of LML134, an investigational histamine (B1213489) H3 receptor inverse agonist, against key competitors in the therapeutic area of shift work disorder (SWD). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's standing within the current treatment landscape. Data presented is collated from publicly available clinical trial information and scientific publications.

Overview of this compound and Competitors

This compound is a novel histamine H3 receptor inverse agonist developed for the treatment of excessive sleepiness.[1] Its mechanism of action is designed to offer high receptor occupancy with rapid disengagement, aiming to minimize the risk of insomnia, a common side effect of other wake-promoting agents.[1] For the purpose of this comparative analysis, the following drugs, approved for the treatment of excessive sleepiness associated with SWD or narcolepsy, have been selected as key competitors:

Comparative Safety Profile: Adverse Events

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for this compound and its competitors, as reported in their respective clinical trials. It is important to note that direct comparison of these rates should be done with caution due to potential differences in study design, patient populations, and adverse event reporting methodologies.

Adverse EventThis compoundPitolisant (Wakix®)Solriamfetol (Sunosi®)Armodafinil (Nuvigil®)Modafinil (Provigil®)Placebo
Headache Most Common AE[2]19%[3]10.1%[4]≥5%[5]34%[6]23%[6]
Nausea Not Reported as Common6%[3][7][8]7.9%[4]≥5%[5]11%[6]3%[6]
Insomnia Not Reported as Common6%[3][7][8]≥5%[9]≥5%[5]Not Reported as CommonNot Reported
Anxiety Not Reported as Common5%[3][7][8]7.0%[4]Not Reported as Common<1% (Reason for discontinuation)Not Reported
Decreased Appetite Not Reported as Common2%[3]7.6%[4]Not Reported as CommonNot ReportedNot Reported
Dizziness Not Reported as CommonNot Reported as CommonNot Reported as Common≥5%[5]<1% (Reason for discontinuation)Not Reported
Dry Mouth Not Reported as Common2%[3]≥5%[9]Not Reported as CommonNot ReportedNot Reported
Nasopharyngitis Not Reported as CommonNot Reported as Common5.1%[4]Not Reported as CommonNot ReportedNot Reported

Note: Data for this compound is qualitative based on available summaries.[2] Percentages for competitors are derived from placebo-controlled trials in relevant patient populations.

Detailed Experimental Protocols

While complete, detailed protocols for all safety assessments are proprietary, this section outlines the general methodologies employed in the clinical evaluation of these compounds based on publicly available information.

This compound (Based on trial CLML134X2201)
  • Adverse Event Monitoring: The protocol for the this compound trial included systematic monitoring and recording of all adverse events (AEs). An AE was defined as any untoward medical occurrence in a participant administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment. All AEs were documented, and serious adverse events (SAEs) were subject to expedited reporting.[10] Non-directed questioning was used to elicit AE information from participants.[10]

Pitolisant (Wakix®)
  • Cardiovascular Safety: The cardiac safety of pitolisant was evaluated in pooled analyses of randomized, placebo-controlled studies and a 12-month open-label study.[11][12][13] Assessments included monitoring of heart rate, systolic and diastolic blood pressure, and electrocardiograms (ECGs) with a specific focus on the QTc interval.[11][12][13] In a dedicated QT study with healthy volunteers, the effect of pitolisant on the QTc interval was assessed.[11][12][13]

  • Abuse Potential Assessment: The abuse potential of pitolisant was evaluated in a randomized, double-blind, active- and placebo-controlled crossover study.[14] This study was conducted in non-dependent, recreational stimulant users to compare the effects of single-dose pitolisant with a stimulant (phentermine HCl) and placebo.[14]

Solriamfetol (Sunosi®)
  • General Safety Monitoring: The safety and tolerability of solriamfetol were assessed through the monitoring of treatment-emergent adverse events (TEAEs), clinical laboratory tests, vital signs, and ECGs.[15]

  • Psychiatric Safety Monitoring: Due to the observation of psychiatric adverse events such as anxiety, insomnia, and irritability in clinical trials, cautious use and monitoring are recommended in patients with pre-existing psychosis or bipolar disorder.[16] The Columbia-Suicide Severity Rating Scale (C-SSRS) was used to assess for suicidal ideation and behavior.[15]

  • Withdrawal Effects Assessment: The potential for withdrawal effects was explored following abrupt discontinuation of solriamfetol during a double-blind, randomized withdrawal period in a long-term safety study.[15]

Armodafinil (Nuvigil®) and Modafinil (Provigil®)
  • Dermatologic Adverse Event Assessment: Given reports of rare but serious skin reactions, including Stevens-Johnson syndrome (SJS), with modafinil and armodafinil, protocols for clinical trials included rigorous and standardized assessment and follow-up of any skin rashes.[17][18] This included evaluation by a dermatologist and detailed documentation.[17] Protocol-defined adverse events requiring expedited reporting included skin rash and hypersensitivity reactions.[19]

  • Abuse Liability Assessment: The abuse potential of modafinil was evaluated in preclinical behavioral assays and in human studies comparing its effects to a stimulant like methylphenidate in individuals with a history of substance abuse.[20][21][22][23] These studies assessed subjective effects, behavioral responses, and physiological changes.[21][23]

Visualizations

Signaling Pathway

Histamine H3 Receptor Inverse Agonist Signaling Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R_auto H3 Autoreceptor Histamine->H3R_auto Activates Synthesis Histamine Synthesis H3R_auto->Synthesis Inhibits Release Histamine Release H3R_auto->Release Inhibits This compound This compound (Inverse Agonist) This compound->H3R_auto Blocks Constitutive Activity & Histamine Binding Histamine_synapse Histamine Release->Histamine_synapse Increased Histamine in Synapse H1R H1 Receptor Wakefulness Increased Wakefulness H1R->Wakefulness Promotes Histamine_synapse->H1R Activates

Caption: this compound Signaling Pathway

Experimental Workflows

Adverse Event Monitoring Workflow start Patient Enrollment baseline Baseline Assessment (Pre-treatment) start->baseline treatment Treatment Period (Drug or Placebo) baseline->treatment monitoring Ongoing Monitoring (Non-directed questioning, vital signs, etc.) treatment->monitoring ae_report Adverse Event (AE) Reported monitoring->ae_report end End of Study monitoring->end ae_report->monitoring No document Document AE Details (Severity, Duration, etc.) ae_report->document Yes serious Is AE Serious? document->serious expedited Expedited Reporting to Regulatory Authorities serious->expedited Yes follow_up Follow-up until Resolution or Stabilization serious->follow_up No expedited->follow_up follow_up->monitoring

Caption: Adverse Event Monitoring Workflow

Cardiovascular Safety Assessment Workflow screening Patient Screening (ECG, Medical History) baseline Baseline Cardiovascular Assessment (ECG, BP, HR) screening->baseline randomization Randomization (Drug or Placebo) baseline->randomization treatment Treatment Period randomization->treatment periodic Periodic Assessments (e.g., Weekly, Monthly) treatment->periodic ecg ECG Recording periodic->ecg vitals Vital Signs (BP, HR) periodic->vitals end_of_study End of Study Assessment periodic->end_of_study End of Treatment analysis Data Analysis (e.g., QTc Interval Change) ecg->analysis vitals->analysis clinically_significant Clinically Significant Change? analysis->clinically_significant clinically_significant->periodic No action Clinical Action (e.g., Dose Adjustment, Discontinuation) clinically_significant->action Yes action->periodic final_analysis Final Data Analysis and Reporting end_of_study->final_analysis

Caption: Cardiovascular Safety Assessment Workflow

References

LML134: A Leap Forward in H3R Antagonism, Prioritizing Efficacy Without Sacrificing Sleep

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of histamine (B1213489) H3 receptor (H3R) inverse agonists, exemplified by LML134, is poised to redefine the therapeutic landscape for sleep-wake disorders. Developed to address a key limitation of first-generation agents, this compound offers the promise of promoting wakefulness without the persistent side effect of insomnia. This guide provides a detailed comparison of this compound and first-generation H3R antagonists, supported by experimental data, for researchers, scientists, and drug development professionals.

First-generation histamine H3 receptor (H3R) antagonists have shown potential in treating various central nervous system disorders, including narcolepsy, by enhancing histaminergic and other neurotransmitter release. However, their clinical utility has been hampered by a significant side effect: insomnia.[1][2][3] This is largely attributed to their prolonged receptor occupancy, which continues to exert a wake-promoting effect even during desired sleep periods.[4] this compound, a novel H3R inverse agonist, was specifically designed to overcome this hurdle by exhibiting a unique "fast-on/fast-off" kinetic profile, aiming for high receptor occupancy for therapeutic effect during the day, followed by rapid disengagement to allow for normal sleep.[2][4]

Comparative Pharmacological and Pharmacokinetic Profiles

The therapeutic advantage of this compound lies in its distinct pharmacokinetic and pharmacodynamic properties when compared to first-generation H3R antagonists like pitolisant (B1243001) and thioperamide.

ParameterThis compoundPitolisant (First-Generation)Thioperamide (First-Generation)
Mechanism of Action H3R Inverse AgonistH3R Inverse AgonistH3R Antagonist
Key Therapeutic Advantage Rapid receptor disengagement to avoid insomnia[2][4]Established efficacy in narcolepsy[5]Preclinical tool for H3R research[1]
Human H3R Binding Affinity (Ki) 12 nM (binding assay)[6]High affinity[4]~4.3 nM[1]
Human H3R Functional Activity (Ki) 0.3 nM (cAMP assay)[6]Not specifiedNot specified
In Vivo Receptor Occupancy Rapid and high, with faster dissociation than other antagonists[4]Prolonged duration of receptor occupancy[4]High occupancy at effective doses[1]
Plasma Half-life (t1/2) in Rats 0.44 hours (IV)[6]Not directly comparedNot directly compared
Plasma Half-life (t1/2) in Humans Not specified~11 hours[4]Not applicable (preclinical)
Primary Indication (Clinical Development) Shift Work Disorder[7]Narcolepsy[5]Preclinical research
Common Adverse Effects Headache[7]Insomnia, nausea, anxiety, headache[5]Not applicable (preclinical)

Head-to-Head Preclinical Evidence: Receptor Occupancy

A key preclinical study highlights the differential receptor occupancy kinetics of this compound. While a direct comparison with a first-generation antagonist in the same study is not publicly available, a study by Troxler et al. (2019) compared the in vivo receptor occupancy of this compound with another H3R antagonist, bavisant, in rats. The results demonstrated that while both compounds achieved high initial receptor occupancy, this compound showed a significantly faster decline in occupancy over time, supporting its "fast-off" kinetic profile designed to minimize the risk of insomnia.[4]

Clinical Efficacy and Safety of this compound

A clinical trial (NCT03141086) investigating this compound for the treatment of shift work disorder demonstrated its efficacy in promoting wakefulness. Participants treated with this compound showed a significant reduction in sleepiness compared to placebo. The most commonly reported adverse event was headache, and importantly, the trial data did not show that this compound negatively affected daytime sleep, though further research was noted as necessary.[7] This clinical finding aligns with the preclinical design philosophy of this compound to avoid the insomnia associated with first-generation H3R antagonists.

Signaling Pathways and Experimental Workflows

To understand the mechanism and evaluation of these compounds, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Intervention Histidine Histidine Histamine_Vesicle Histamine Histidine->Histamine_Vesicle Histidine Decarboxylase Histamine_Vesicle->Synaptic_Cleft Release H3_Autoreceptor H3 Autoreceptor H3_Autoreceptor->Histamine_Vesicle Inhibition Synaptic_Cleft->H3_Autoreceptor Feedback Postsynaptic_Receptors Postsynaptic Receptors (H1/H2) Synaptic_Cleft->Postsynaptic_Receptors Binding Wakefulness Wakefulness Postsynaptic_Receptors->Wakefulness Activation This compound This compound This compound->H3_Autoreceptor Inverse Agonism (Fast Off-Rate) First_Gen_Antagonist First-Gen. Antagonist First_Gen_Antagonist->H3_Autoreceptor Inverse Agonism (Slow Off-Rate)

Caption: H3R Signaling and Drug Intervention.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine Functional Potency) Binding_Assay->Functional_Assay PK_Study Pharmacokinetic Studies (Determine t1/2, Cmax, etc.) Binding_Assay->PK_Study RO_Study Receptor Occupancy Study (Measure target engagement over time) PK_Study->RO_Study Efficacy_Model Preclinical Efficacy Model (e.g., Wakefulness in rodents) RO_Study->Efficacy_Model Phase1 Phase I (Safety, Tolerability, PK in humans) Efficacy_Model->Phase1 Phase2 Phase II (Efficacy in Patients, Dose Ranging) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy and Safety) Phase2->Phase3

Caption: Drug Development Workflow for H3R Antagonists.

Experimental Protocols

Competitive Radioligand Binding Assay for H3 Receptor Affinity (Ki)

This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human H3 receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-N-α-methylhistamine or a similar high-affinity H3R radioligand.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit.

  • Test compounds (this compound, first-generation antagonists) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-hH3R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh buffer. Repeat the wash step. Finally, resuspend the pellet in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle. For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy Study

This experiment measures the extent and duration of H3 receptor binding by a drug in a living animal.

Materials:

  • Male Wistar rats or a similar rodent model.

  • Test compounds (this compound, first-generation antagonists) formulated for oral or intravenous administration.

  • A radiolabeled H3R tracer (e.g., [³H]-N-α-methylhistamine) or a non-radiolabeled tracer detectable by mass spectrometry.

  • Brain tissue homogenization buffer.

  • Equipment for tissue dissection and homogenization.

  • Scintillation counter or LC-MS/MS system.

Procedure:

  • Compound Administration: Administer the test compound to the animals at various doses. Include a vehicle control group.

  • Tracer Administration: At a specified time point after drug administration, administer the H3R tracer.

  • Tissue Collection: At a predetermined time after tracer administration, euthanize the animals and rapidly dissect the brain. Isolate brain regions with high H3R expression (e.g., striatum, cortex) and a region with low to negligible expression for non-specific binding (e.g., cerebellum).

  • Tissue Processing: Homogenize the brain tissues.

  • Quantification:

    • Radiolabeled Tracer: Measure the radioactivity in the tissue homogenates using a scintillation counter.

    • Non-radiolabeled Tracer: Extract the tracer from the homogenates and quantify its concentration using LC-MS/MS.

  • Data Analysis: Calculate the specific binding in the target brain regions by subtracting the signal from the cerebellum (non-specific binding). Receptor occupancy is then calculated as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated animals. Plot receptor occupancy as a function of drug dose or plasma concentration to determine the ED₅₀. To assess the time course of occupancy, repeat the experiment with tissue collection at different time points after drug administration.[1]

Conclusion

This compound represents a significant advancement in the development of H3R-targeting therapeutics. Its unique pharmacokinetic profile, characterized by rapid association with and dissociation from the H3 receptor, is a deliberate design feature aimed at providing a therapeutic window of wakefulness promotion without the lingering effect of insomnia that has challenged the clinical progression of first-generation H3R antagonists.[2][4] The available preclinical and clinical data support this intended therapeutic advantage. For researchers and drug developers, this compound serves as a prime example of how understanding the relationship between drug-receptor kinetics and clinical outcomes can lead to the design of safer and more effective medicines. Further head-to-head clinical trials with first-generation agents will be invaluable in fully elucidating the comparative therapeutic index of this compound.

References

Replicating L-134 Efficacy Studies: A Comparative Guide for Preclinical Research in Different Animal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for replicating and comparing the efficacy of LML134, a histamine (B1213489) H3 receptor (H3R) inverse agonist, across different rodent strains. This compound is under investigation for its wake-promoting properties in the treatment of excessive sleep disorders, such as shift work disorder.[1][2][3] The objective of this guide is to offer a standardized approach to preclinical evaluation, enabling robust and comparable data generation.

Introduction to this compound

This compound acts as an inverse agonist at the histamine H3 receptor.[2][3] The H3 receptor is an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, which inhibits the release of histamine and other neurotransmitters involved in wakefulness. By blocking this inhibitory action, this compound increases histamine levels in the brain, thereby promoting an alert state.[4] Clinical studies have indicated that this compound can reduce sleepiness in individuals with shift work disorder.[1] Preclinical research in Sprague-Dawley rats has demonstrated its rapid oral absorption and clearance.

Comparative Efficacy Studies in Rodent Strains

To thoroughly evaluate the wake-promoting effects of this compound and its potential for translation to different populations, it is crucial to assess its efficacy in various animal strains. This guide proposes a comparative study in mouse and rat strains commonly used in sleep and behavioral research.

Recommended Animal Strains:

  • Mice:

    • C57BL/6J: A widely used inbred strain with well-characterized sleep patterns.

    • BALB/cByJ: An inbred strain known to exhibit different sleep-wake characteristics compared to C57BL/6J, potentially highlighting strain-specific drug effects.[5]

  • Rats:

    • Sprague-Dawley: An outbred stock, often used in pharmacology and toxicology studies, and for which initial this compound data exists.

    • Wistar: Another common outbred stock with a different genetic background to Sprague-Dawley, useful for assessing the robustness of the drug's effect.

    • Lewis: An inbred strain with distinct sleep architecture, which could reveal nuances in this compound's mechanism.[6]

Experimental Protocols

The following protocols are designed to assess the wake-promoting and sleep-disrupting effects of this compound.

Electroencephalography (EEG) and Electromyography (EMG) Recordings

Objective: To quantify the effects of this compound on sleep-wake states.

Methodology:

  • Surgical Implantation: Adult male animals of each strain will be surgically implanted with EEG and EMG electrodes under anesthesia. EEG electrodes are placed over the frontal and parietal cortices, and EMG electrodes are inserted into the nuchal muscles.

  • Recovery: Animals will be allowed a 7-10 day recovery period to ensure the return of normal circadian rhythms.

  • Habituation: Animals will be habituated to the recording chambers and tethered recording cables for at least 48 hours prior to the experiment.

  • Drug Administration: this compound will be administered orally at the beginning of the light phase (the normal sleep period for rodents). A vehicle control group for each strain will receive the same volume of the vehicle solution. A range of doses should be tested to establish a dose-response relationship.

  • Data Acquisition: Continuous EEG and EMG recordings will be collected for 24 hours post-administration.

  • Data Analysis: The recordings will be scored in 10-second epochs as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep. Key parameters to be analyzed include:

    • Total time spent in each state (wake, NREM, REM) during the light and dark phases.

    • Sleep latency (time to the first consolidated NREM sleep episode).

    • Wake and sleep bout duration and number.

    • EEG power spectral analysis, particularly in the delta (0.5-4 Hz) and theta (6-9 Hz) frequency bands.

Shift Work Simulation Model

Objective: To evaluate the efficacy of this compound in a model that mimics the challenges of shift work.

Methodology:

  • Baseline Recording: Baseline sleep-wake patterns will be recorded for 24 hours.

  • Forced Activity Protocol: For the subsequent 3-5 days, animals will be subjected to forced activity during their normal rest period (the light phase). This can be achieved using a slowly rotating drum or gentle handling to keep them awake for a set number of hours (e.g., 6-8 hours).

  • Drug Administration: On the final day of the forced activity protocol, animals will be administered either this compound or vehicle orally prior to the start of the forced activity period.

  • Behavioral and EEG/EMG Monitoring: Animal activity levels will be monitored throughout the forced activity period. Subsequent 24-hour EEG/EMG recordings will assess the impact on sleep rebound.

  • Data Analysis:

    • Comparison of activity levels between this compound and vehicle-treated groups during the forced activity period.

    • Analysis of sleep architecture during the recovery period to assess this compound's effect on sleep rebound and consolidation.

Data Presentation

The quantitative data from these experiments should be summarized in the following tables for clear comparison across strains.

Table 1: Effect of this compound on Sleep-Wake Parameters (Light Phase)

StrainTreatmentTotal Wake Time (min)Total NREM Time (min)Total REM Time (min)Sleep Latency (min)
C57BL/6J Vehicle
This compound (Dose 1)
This compound (Dose 2)
BALB/cByJ Vehicle
This compound (Dose 1)
This compound (Dose 2)
Sprague-Dawley Vehicle
This compound (Dose 1)
This compound (Dose 2)
Wistar Vehicle
This compound (Dose 1)
This compound (Dose 2)
Lewis Vehicle
This compound (Dose 1)
This compound (Dose 2)

Table 2: Efficacy of this compound in the Shift Work Simulation Model

StrainTreatmentActivity During Forced Wakefulness (counts/hr)NREM Rebound (% of baseline)REM Rebound (% of baseline)
C57BL/6J Vehicle
This compound
BALB/cByJ Vehicle
This compound
Sprague-Dawley Vehicle
This compound
Wistar Vehicle
This compound
Lewis Vehicle
This compound

Visualizations

Signaling Pathway of this compound

LML134_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine_Vesicle Histamine Histidine->Histamine_Vesicle Synthesis Synaptic_Cleft Synaptic Cleft Histamine_Vesicle->Synaptic_Cleft Release H3_Autoreceptor H3 Autoreceptor H3_Autoreceptor->Histamine_Vesicle Inhibits Release This compound This compound This compound->H3_Autoreceptor Blocks Synaptic_Cleft->H3_Autoreceptor Binds to H1_Receptor H1 Receptor Synaptic_Cleft->H1_Receptor Activates Wakefulness Increased Wakefulness & Alertness H1_Receptor->Wakefulness

Caption: Signaling pathway of this compound at the histaminergic synapse.

Experimental Workflow for Comparative Efficacy Study

Experimental_Workflow C57BL6J C57BL/6J Mice Surgery EEG/EMG Electrode Implantation C57BL6J->Surgery BALBcJ BALB/cByJ Mice BALBcJ->Surgery SD_Rat Sprague-Dawley Rats SD_Rat->Surgery Wistar_Rat Wistar Rats Wistar_Rat->Surgery Lewis_Rat Lewis Rats Lewis_Rat->Surgery Recovery 7-10 Day Recovery Period Surgery->Recovery Habituation 48h Habituation to Recording Chambers Recovery->Habituation Experiment1 Experiment 1: Direct Wake-Promoting Effects Habituation->Experiment1 Experiment2 Experiment 2: Shift Work Simulation Habituation->Experiment2 Dosing1 Oral Administration: This compound or Vehicle Experiment1->Dosing1 ForcedActivity 3-5 Days of Forced Activity during Light Phase Experiment2->ForcedActivity Recording1 24h EEG/EMG Recording Dosing1->Recording1 Analysis1 Data Analysis: Sleep-Wake Architecture Recording1->Analysis1 Dosing2 Oral Administration: This compound or Vehicle ForcedActivity->Dosing2 Recording2 24h EEG/EMG Recording (Post-Forced Activity) Dosing2->Recording2 Analysis2 Data Analysis: Activity & Sleep Rebound Recording2->Analysis2

Caption: Workflow for the comparative efficacy study of this compound in different rodent strains.

References

Independent Validation of LML134's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound LML134 with established treatments for excessive sleepiness associated with shift work disorder (SWD). The information is compiled from preclinical studies and clinical trial data to support independent validation of this compound's mechanism of action and to benchmark its performance against current therapeutic alternatives.

Overview of this compound and its Mechanism of Action

This compound is a novel, orally active, and highly selective histamine (B1213489) H3 receptor (H3R) inverse agonist that was under development by Novartis for the treatment of excessive sleep disorders, including SWD.[1] The therapeutic rationale for H3R inverse agonism is to increase the release of histamine and other wake-promoting neurotransmitters in the brain, thereby enhancing wakefulness.

A key differentiating feature of this compound's design is its pharmacokinetic and pharmacodynamic profile. It was engineered to achieve high receptor occupancy in the brain shortly after administration, followed by a rapid disengagement from the receptor.[2] This "fast-in, fast-out" profile was intended to provide wakefulness-promoting effects during the desired period (e.g., a night shift) without causing insomnia, a common side effect of other H3R inverse agonists with longer receptor occupancy times.

Preclinical Profile of this compound

In preclinical studies, this compound demonstrated a promising profile consistent with its intended mechanism of action.

ParameterValueSpecies/System
hH3R Binding Affinity (Ki) 12 nMHuman
hH3R Functional Activity (Ki) 0.3 nM (cAMP assay)Human
Selectivity High selectivity for H3R over a panel of 137 other targets, including other histamine receptors (H1, H2, H4)N/A
Pharmacokinetics (Oral, 10 mg/kg) Tmax: 0.5 hourst1/2: 1.54 hoursRat

Clinical Development and Efficacy of this compound

This compound underwent Phase I and a proof-of-concept Phase II clinical trial.

Phase I Studies

A first-in-human, randomized, double-blind, placebo-controlled study (NCT02334449) in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound. A separate study in healthy volunteers was designed to characterize brain H3 receptor occupancy using positron emission tomography (PET).[1]

Phase II Proof-of-Concept Study in Shift Work Disorder (NCT03141086)

A randomized, double-blind, placebo-controlled, cross-over study was initiated to evaluate the wakefulness-promoting effect, safety, and pharmacokinetics of this compound in patients with SWD.[3] The primary outcome measure was the change in sleep latency as measured by the Multiple Sleep Latency Test (MSLT).[3]

Key Findings (Qualitative):

  • Participants reported being less sleepy at night after taking this compound compared to a placebo.[4]

  • Objective measurements showed that participants stayed awake longer during MSLT nap times after receiving this compound compared to placebo.[4]

  • The effect of this compound on sleepiness was observed to be less pronounced at the fourth nap time, approximately 9.5 hours post-dose, which is consistent with its designed short duration of action.[4]

  • This compound reached its maximum concentration in the blood approximately 3 hours after administration.[4]

Quantitative Efficacy Data for this compound is not publicly available. The Phase II trial was terminated early by the sponsor due to a strategic decision to discontinue research in this therapeutic area, and not due to safety concerns.[4]

Comparison with Approved Alternatives for Shift Work Disorder

The current standard of care for excessive sleepiness associated with SWD includes pharmacological agents such as modafinil (B37608) and armodafinil.

Efficacy of Modafinil and Armodafinil
DrugDosePrimary Efficacy EndpointResultReference
Modafinil 200 mgMean change in Multiple Sleep Latency Test (MSLT) from baselineIncrease of 1.7 minutes (from 2.1 to 3.8 min) vs. 0.3 minutes with placeboClinical Trial Data
Clinical Global Impression of Change (CGI-C)74% of patients rated as improved vs. 36% with placeboClinical Trial Data
Armodafinil 150 mgMean change in Multiple Sleep Latency Test (MSLT) from baselineIncrease of 3.0 minutes (from 2.3 to 5.3 min) vs. 0.4 minutes with placeboClinical Trial Data
Clinical Global Impression of Change (CGI-C)79% of patients rated as improved vs. 59% with placeboClinical Trial Data
Safety and Tolerability
DrugCommon Adverse Events
This compound Headache was the most frequently reported adverse event in the Phase II trial. No serious adverse events were reported.[4]
Modafinil Headache, nausea, nervousness, anxiety, and insomnia.
Armodafinil Headache, nausea, dizziness, and insomnia.

Experimental Protocols

This compound Phase II Proof-of-Concept Study (NCT03141086)
  • Study Design: A randomized, subject and investigator-blinded, placebo-controlled, cross-over, multi-center study.

  • Participants: Patients with a diagnosis of Shift Work Disorder.

  • Intervention: this compound or placebo administered orally.

  • Primary Outcome Measure: To demonstrate that wakefulness in SWD patients is significantly increased after treatment with this compound compared to placebo, as measured by sleep latency in the Multiple Sleep Latency Test (MSLT).[3]

  • MSLT Protocol: The MSLT was performed after an overnight stay in a sleep laboratory. It consisted of a series of nap opportunities provided at set intervals during the patient's typical work hours to objectively measure the propensity to fall asleep.[3][4]

Visualizations

LML134_Mechanism_of_Action cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicles Histamine Vesicles Histamine Histamine Histamine_Vesicles->Histamine Release H3R_auto Histamine H3 Autoreceptor H3R_auto->Histamine_Vesicles Inhibits Release Histamine->H3R_auto Binds to (Inhibitory Feedback) Postsynaptic_Receptors Postsynaptic Histamine Receptors Histamine->Postsynaptic_Receptors Activates Wakefulness Wakefulness Postsynaptic_Receptors->Wakefulness Promotes This compound This compound This compound->H3R_auto Inverse Agonist (Blocks Inhibition)

Caption: Mechanism of action of this compound as a histamine H3 receptor inverse agonist.

LML134_PK_Profile cluster_workflow This compound Pharmacokinetic Profile Oral_Administration Oral Administration Rapid_Absorption Rapid Absorption (Tmax ~0.5h in rats) Oral_Administration->Rapid_Absorption High_Receptor_Occupancy High Brain H3R Receptor Occupancy Rapid_Absorption->High_Receptor_Occupancy Wakefulness_Promotion Promotion of Wakefulness High_Receptor_Occupancy->Wakefulness_Promotion Rapid_Disengagement Rapid Disengagement from Receptor Wakefulness_Promotion->Rapid_Disengagement Avoidance_of_Insomnia Avoidance of Next-Day Insomnia Rapid_Disengagement->Avoidance_of_Insomnia

Caption: Desired pharmacokinetic and pharmacodynamic profile of this compound.

References

A Comparative Review of H3 Receptor Inverse Agonists in Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system. Its constitutive activity has made it a prime target for the development of inverse agonists, which can increase neurotransmitter release and offer therapeutic potential for a range of neurological disorders, including narcolepsy, cognitive impairment in Alzheimer's disease and schizophrenia, and attention-deficit hyperactivity disorder (ADHD). This guide provides a comparative overview of prominent H3 receptor inverse agonists that are either approved or in various stages of development, with a focus on their pharmacological properties and the experimental data supporting their evaluation.

Comparative Pharmacological Profiles

The following tables summarize the in vitro binding affinity and functional potency of several key H3 receptor inverse agonists. These compounds exhibit high affinity for the human H3 receptor and function as inverse agonists, reducing the receptor's basal activity.

CompoundChemical ClassHuman H3 Receptor Binding Affinity (Ki)Reference(s)
Pitolisant (Wakix®) Non-imidazole0.16 nM[1][2]
ABT-239 Non-imidazole0.32 nM (pKi = 9.5)[3]
A-349821 Non-imidazole~0.16 nM (pKi = 9.8)[4][5]
GSK239512 Non-imidazoleIn vivo pK = 11.3[6][7][8]
Ciproxifan Imidazole46-180 nM[3]
Enerisant Non-imidazoleHigh affinity (IC50 = 0.3-3 nM)[1][5][9]
S 38093 Non-imidazole1.2 µM[10]

Table 1: Comparative in vitro binding affinities of selected H3 receptor inverse agonists for the human H3 receptor.

CompoundFunctional Potency (Inverse Agonism)Assay TypeReference(s)
Pitolisant (Wakix®) EC50 = 1.5 nM[35S]GTPγS binding[1][2]
ABT-239 pEC50 = 8.2[35S]GTPγS binding[3]
A-349821 pEC50 = 8.6[35S]GTPγS binding[4]
Ciproxifan EC50 = 15 nM (partial inverse agonist)[35S]GTPγS binding[11]
S 38093 EC50 = 1.7 µMcAMP accumulation[10]

Table 2: Functional potency of selected H3 receptor inverse agonists in in vitro assays.

Selectivity Profiles

A critical aspect of drug development is ensuring target selectivity to minimize off-target effects. H3 receptor inverse agonists are generally designed to have high selectivity over other histamine receptor subtypes (H1, H2, and H4).

CompoundSelectivity ProfileReference(s)
Pitolisant (Wakix®) High selectivity for H3 over H1, H2, and H4 receptors (Ki values in the micromolar range for other subtypes).[12][13][14]
ABT-239 >1000-fold selective for H3 over H1, H2, and H4 receptors.[3]
A-349821 High selectivity for H3 over H1, H2, and H4 receptors.[4][5][15]
GSK239512 Potent and selective H3 receptor antagonist.[16][17]
Ciproxifan At least 3-orders of magnitude lower potency at various aminergic receptors.[6]
Enerisant >3000-fold selectivity over other histamine receptor subtypes.[18]

Table 3: Selectivity profiles of selected H3 receptor inverse agonists.

Signaling Pathways and Experimental Workflows

The therapeutic effects of H3 receptor inverse agonists stem from their ability to modulate downstream signaling cascades. The following diagrams illustrate the key signaling pathway, a typical experimental workflow for evaluating these compounds, and the logical progression of their development.

H3_Signaling_Pathway H3 Receptor Signaling Pathway cluster_inverse_agonist_effect Effect of Inverse Agonist H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Constitutive Activity AC Adenylyl Cyclase G_protein->AC Inhibits G_protein->AC Inhibition is Reduced cAMP cAMP AC->cAMP Converts ATP to cAMP AC->cAMP Increased cAMP PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Decreased Neurotransmitter (e.g., Histamine, ACh, DA) Release PKA->Neurotransmitter_Release Modulates Inverse_Agonist H3 Inverse Agonist Inverse_Agonist->H3R Binds and Stabilizes Inactive State

Caption: H3 receptor inverse agonist signaling pathway.

Experimental_Workflow Experimental Workflow for H3 Inverse Agonist Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_clinical Clinical Trials Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (e.g., GTPγS, cAMP) (Determine EC50/IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (H1, H2, H4, etc.) Functional_Assay->Selectivity_Screen Receptor_Occupancy Receptor Occupancy Studies (e.g., PET, Autoradiography) Selectivity_Screen->Receptor_Occupancy Cognitive_Models Cognitive Models (e.g., NOR, Social Recognition) Receptor_Occupancy->Cognitive_Models Sleep_Models Sleep/Wake Models (e.g., EEG/EMG) Cognitive_Models->Sleep_Models Phase_I Phase I (Safety, PK/PD) Sleep_Models->Phase_I Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy, Safety) Phase_II->Phase_III

Caption: General experimental workflow for H3 inverse agonists.

Development_Logic Logical Progression of H3 Inverse Agonist Development Target_ID Target Identification (H3 Receptor) Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen High-Throughput Screening Preclinical Preclinical Evaluation (In Vitro & In Vivo) Lead_Gen->Preclinical Structure-Activity Relationship IND Investigational New Drug (IND) Application Preclinical->IND Safety & Efficacy Data Clinical_Dev Clinical Development (Phases I-III) IND->Clinical_Dev NDA New Drug Application (NDA) Clinical_Dev->NDA Pivotal Trial Results Approval Regulatory Approval & Market Launch NDA->Approval

Caption: Logical relationships in H3 inverse agonist development.

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a test compound for the H3 receptor by assessing its ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

    • Radioligand, such as [3H]-Nα-methylhistamine.

    • Test compounds (H3 receptor inverse agonists).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Non-specific binding control (a high concentration of a known H3 receptor ligand, e.g., 10 µM clobenpropit).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.

    • For determining non-specific binding, incubate the membranes with the radioligand in the presence of the non-specific binding control.

    • Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay (for Functional Potency)

This functional assay measures the ability of an inverse agonist to decrease the basal level of G-protein activation by the constitutively active H3 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human H3 receptor.

    • [35S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP.

    • Test compounds (H3 receptor inverse agonists).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Non-specific binding control (unlabeled GTPγS).

  • Procedure:

    • Pre-incubate the cell membranes with GDP to ensure that G-proteins are in their inactive state.

    • Incubate the membranes with a fixed concentration of [35S]GTPγS and varying concentrations of the test compound.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

    • The decrease in [35S]GTPγS binding in the presence of the inverse agonist, relative to the basal binding, is a measure of its inverse agonist activity.

    • Determine the EC50 or pEC50 value from the concentration-response curve.

Social Recognition Test (In Vivo Model for Cognition)

This test assesses short-term social memory in rodents. An adult rat's natural tendency to investigate a novel juvenile rat more than a familiar one is the basis of this assay.[4]

  • Apparatus:

    • Standard rat cages.

  • Procedure:

    • Habituation: Acclimate the adult test rat to the testing cage.

    • First Exposure (T1): Place a juvenile rat into the cage with the adult test rat for a set period (e.g., 5 minutes) and record the duration of social investigation (e.g., sniffing, grooming).

    • Inter-Trial Interval (ITI): Return both rats to their home cages for a specific delay period (e.g., 30 minutes to 2 hours).

    • Second Exposure (T2): Re-expose the adult rat to either the same (familiar) juvenile or a novel juvenile rat for a set period and record the duration of social investigation.

    • Data Analysis: A significant reduction in investigation time towards the familiar juvenile compared to a novel juvenile indicates intact social memory. Cognition-enhancing drugs are expected to prolong this memory, resulting in a reduced investigation of the familiar juvenile even after a longer ITI.

Conclusion

The development of H3 receptor inverse agonists represents a promising therapeutic strategy for a variety of CNS disorders. The compounds reviewed here demonstrate high affinity and selectivity for the H3 receptor, with preclinical and clinical data supporting their potential to improve wakefulness and cognitive function. The continued investigation and development of these and other novel H3 receptor inverse agonists hold significant promise for addressing unmet medical needs in neurology and psychiatry.

References

A Comparative Guide to LML134 and Other Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the histamine (B1213489) H3 receptor (H3R) inverse agonist LML134 with other notable ligands, pitolisant (B1243001) and bavisant (B1667764). The information presented herein is intended to assist researchers in evaluating the relative potency, selectivity, and experimental protocols associated with these compounds.

Introduction to H3R Inverse Agonists

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. Inverse agonists of the H3R block the receptor's constitutive activity, leading to an increase in the synthesis and release of histamine and other neurotransmitters such as acetylcholine (B1216132) and norepinephrine. This mechanism of action makes H3R inverse agonists promising therapeutic agents for a variety of neurological and psychiatric disorders, including excessive daytime sleepiness, narcolepsy, and cognitive impairment.

This compound is a novel H3R inverse agonist developed for the treatment of excessive sleep disorders.[1][2] It is designed to have a rapid onset of action and a short duration of engagement with the receptor, a profile that could provide therapeutic benefits without the common side effect of insomnia seen with other H3R inverse agonists.[1] Pitolisant (Wakix®) is the first H3R inverse agonist to receive clinical approval for the treatment of narcolepsy.[3][4] Bavisant (JNJ-31001074) is another potent and selective H3R antagonist that has been investigated for the treatment of attention-deficit hyperactivity disorder (ADHD).[5][6][7]

Comparative Potency at the Histamine H3 Receptor

The potency of a ligand is a measure of the concentration required to produce a specific effect. For H3R inverse agonists, this is typically quantified by the inhibition constant (Ki) in radioligand binding assays or the half-maximal effective concentration (EC50) or inhibition constant (Ki) in functional assays, such as cAMP accumulation assays.

LigandAssay TypeSpeciesKi (nM)pKiEC50 (nM)Reference
This compound cAMP AssayHuman0.3--[1]
Binding AssayHuman12--[1]
Pitolisant Binding AssayHuman0.16--[3]
Functional AssayHuman--1.5[3]
Bavisant Binding AssayHuman-8.27-[8]

Note: pKi is the negative logarithm of the Ki value. A pKi of 8.27 corresponds to a Ki of approximately 5.37 nM.

Selectivity Profile

Selectivity is a critical parameter for any drug candidate, as it minimizes off-target effects and potential side effects. The following table summarizes the selectivity of this compound, pitolisant, and bavisant against other histamine receptor subtypes and other G-protein coupled receptors (GPCRs).

LigandTargetKi or IC50Fold Selectivity vs. H3RReference
This compound Histamine H1 Receptor>30 µM> 2500 (vs. binding Ki)[9]
Histamine H2 Receptor>30 µM> 2500 (vs. binding Ki)[9]
Histamine H4 Receptor>30 µM> 2500 (vs. binding Ki)[9]
Panel of 56 other targetsNo significant affinitiesHigh[9]
Pitolisant Other Histamine ReceptorsNo appreciable bindingHigh[10]
Bavisant hERG>10 µM> 1862 (vs. calculated Ki)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for the key assays used to characterize H3R ligands.

Histamine H3 Receptor Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled histamine or a high concentration of a known H3R ligand.

  • Test Compounds: Serial dilutions of the test compounds (e.g., this compound, pitolisant, bavisant).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well . Homogenize the membrane suspension gently.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.

    • 25 µL of serially diluted test compound.

    • 50 µL of [³H]-Nα-methylhistamine (final concentration ~1-2 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H3 Receptor Inverse Agonist cAMP Functional Assay

This assay measures the ability of a test compound to act as an inverse agonist by quantifying its effect on the basal or forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) levels in cells expressing the H3 receptor.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human histamine H3 receptor.

  • Cell Culture Medium: Appropriate medium for the cell line.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • Test Compounds: Serial dilutions of the test compounds.

  • cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA, HTRF, or LANCE).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the H3R-expressing cells into 96-well plates at a density of 5,000-10,000 cells/well and culture overnight.

  • Compound Incubation:

    • For measuring inverse agonism on basal cAMP levels, replace the culture medium with stimulation buffer containing serial dilutions of the test compound.

    • For measuring inverse agonism on stimulated cAMP levels, replace the culture medium with stimulation buffer containing serial dilutions of the test compound and a fixed concentration of forskolin (e.g., 1-10 µM).

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • For inverse agonists, the data will show a concentration-dependent decrease in cAMP levels.

    • Determine the IC50 value (the concentration of the compound that produces 50% of the maximal inhibition of cAMP production) using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine Histamine Histamine_Vesicle->Histamine Exocytosis H3_Receptor Histamine H3 Receptor (H3R) Gi_Protein Gi/o Protein H3_Receptor->Gi_Protein Activates H3_Receptor->Gi_Protein Constitutive Activity AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel Voltage-gated Ca2+ Channel PKA->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Histamine_Release Histamine Release Histamine->H3_Receptor Postsynaptic_Receptor Postsynaptic Histamine Receptor Histamine->Postsynaptic_Receptor This compound This compound (Inverse Agonist) This compound->H3_Receptor Blocks constitutive activity

Caption: Signaling pathway of the histamine H3 receptor and the action of an inverse agonist like this compound.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing H3R) Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: - Membranes - Radioligand ([³H]-NAMH) - Test Compound/Control Prepare_Membranes->Setup_Assay Incubate Incubate at 25°C (60-90 min) Setup_Assay->Incubate Filter Rapid Filtration (Separate bound/free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate Ki) Count->Analyze End End Analyze->End

Caption: Experimental workflow for the H3R radioligand competition binding assay.

cAMP_Assay_Workflow Start Start Seed_Cells Seed H3R-expressing Cells in 96-well Plate Start->Seed_Cells Incubate_Compound Incubate with Test Compound (± Forskolin) Seed_Cells->Incubate_Compound Lyse_Cells Lyse Cells Incubate_Compound->Lyse_Cells Measure_cAMP Measure Intracellular cAMP (e.g., ELISA, HTRF) Lyse_Cells->Measure_cAMP Analyze Data Analysis (Determine IC50) Measure_cAMP->Analyze End End Analyze->End

Caption: Experimental workflow for the H3R inverse agonist cAMP functional assay.

Conclusion

This compound, pitolisant, and bavisant are all potent and selective histamine H3 receptor inverse agonists. This compound demonstrates high potency in functional assays and is designed for a rapid and short-acting profile. Pitolisant is a clinically approved drug with high binding affinity for the H3R. Bavisant also shows high affinity for the H3R and has been investigated for its potential in treating ADHD. The choice of ligand for research or therapeutic development will depend on the specific application and desired pharmacokinetic and pharmacodynamic properties. The experimental protocols and data presented in this guide provide a foundation for the objective comparison and further investigation of these and other H3R ligands.

References

LML134: A Favorable Profile in Minimizing Insomnia Risk Compared to Established Sleep Disorder Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A novel histamine (B1213489) H3 receptor inverse agonist, LML134, demonstrates a reduced risk of insomnia as a side effect—a common challenge with other wakefulness-promoting agents and a primary concern in the treatment of sleep-wake disorders. Developed for excessive sleep disorders such as shift work disorder, this compound's unique pharmacokinetic profile is designed to promote wakefulness without disrupting subsequent sleep patterns.[1][2][3]

This guide provides a comparative analysis of this compound against other therapeutic classes for sleep-wake disorders, including orexin (B13118510) receptor antagonists, with a focus on the adverse event of insomnia. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's safety and therapeutic potential.

Mechanism of Action: A Departure from Traditional Approaches

This compound functions as a histamine H3 receptor (H3R) inverse agonist.[1] The H3R is an autoreceptor that inhibits the release of histamine and other neurotransmitters involved in promoting wakefulness. By blocking this receptor, this compound increases the levels of these wakefulness-promoting neurotransmitters in the brain.[4] A key design feature of this compound is its rapid onset and short duration of action, a "fast-on/fast-off" kinetic profile, which provides therapeutic effects during the desired period without causing the lingering stimulation that can lead to insomnia.[1][2][3]

In contrast, orexin receptor antagonists, a major class of insomnia treatments, work by blocking the wake-promoting neuropeptides orexin A and B from binding to their receptors, OX1 and OX2, thereby promoting sleep.[5][6]

dot

Figure 1. Contrasting signaling pathways of this compound and Orexin Receptor Antagonists.

Comparative Safety Profile: Focus on Insomnia

Clinical trial data for this compound in participants with shift work disorder indicated that the drug was safe and well-tolerated.[7] The most frequently reported adverse event was headache.[7] Notably, insomnia was not highlighted as a common side effect, aligning with its designed pharmacokinetic profile to avoid nighttime sleep disruption.[1][2]

In comparison, while generally well-tolerated, orexin receptor antagonists used for insomnia can present with side effects such as somnolence, fatigue, and headache.[8][9] Although these agents are intended to promote sleep, residual effects can sometimes be a concern.[10]

Below is a summary table of common adverse events for this compound and a representative orexin receptor antagonist, suvorexant, based on available clinical trial information.

Adverse EventThis compound (in Shift Work Disorder)[7]Suvorexant (in Insomnia)[9][11]Placebo (in respective trials)[7][9]
Headache Most CommonCommonCommon
Somnolence/Drowsiness Not Reported as Common7%3%
Fatigue Not Reported as CommonCommonNot specified
Dizziness Not Reported as CommonCommonNot specified
Dry Mouth Not Reported as CommonCommonNot specified
Abnormal Dreams Not Reported as CommonCommonNot specified
Insomnia Not Reported as a Common Adverse EventLess CommonLess Common

Experimental Protocols

This compound Clinical Trial in Shift Work Disorder (CLML134X2201)

A clinical trial was conducted to evaluate the safety and efficacy of this compound in individuals with shift work disorder.[7]

  • Study Design: A randomized, placebo-controlled trial.

  • Participants: 24 male and female participants with a diagnosis of shift work disorder.[7]

  • Intervention: Participants received both this compound and a placebo during different treatment periods.[7]

  • Primary Endpoints:

    • Efficacy: Assessed by the reduction in sleepiness at night compared to placebo.[7] Sleepiness was measured using the Multiple Sleep Latency Test (MSLT), which measures how long it takes a person to fall asleep during scheduled nap times.[7]

    • Safety: Monitored through the recording of all medical problems (adverse events) experienced by the participants during the trial.[7]

  • Key Findings: Participants were less sleepy at night after taking this compound compared to placebo. The drug was deemed safe for the participants in this trial, with headache being the most common medical problem reported.[7]

dot

LML134_Trial_Workflow cluster_treatment Crossover Treatment cluster_assessments Assessments Screening Screening Enrollment Enrollment Screening->Enrollment 24 Participants Randomization Randomization Enrollment->Randomization Treatment Period 1 This compound or Placebo Randomization->Treatment Period 1 Washout Washout Treatment Period 1->Washout MSLT Multiple Sleep Latency Test Treatment Period 1->MSLT Adverse Events Adverse Event Monitoring Treatment Period 1->Adverse Events Treatment Period 2 Placebo or this compound Washout->Treatment Period 2 End of Study End of Study Treatment Period 2->End of Study Treatment Period 2->MSLT Treatment Period 2->Adverse Events

Figure 2. Simplified workflow of the this compound clinical trial in shift work disorder.

Conclusion

The available evidence suggests that this compound, a histamine H3 receptor inverse agonist, has a favorable safety profile with a reduced risk of causing insomnia, a key consideration for a wakefulness-promoting agent. Its "fast-on/fast-off" kinetic profile is a deliberate design feature to mitigate this risk. While direct comparative trials with insomnia treatments are not applicable due to different therapeutic indications, the low incidence of insomnia as a side effect in its target population is a promising characteristic for this compound. Further research and real-world data will continue to delineate its safety and efficacy profile in the management of excessive sleep disorders.

References

Safety Operating Guide

Navigating the Disposal of LML134: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling LML134, a histamine (B1213489) H3 receptor inverse agonist, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedural information based on established best practices for the disposal of investigational pharmaceutical compounds.

Core Principles of Investigational Drug Disposal

The disposal of any investigational medication, such as this compound, must comply with federal, state, and local regulations. A primary objective is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel.

Step-by-Step Disposal Protocol for this compound

Given the absence of a specific SDS for this compound, a conservative approach adhering to guidelines for chemical waste is recommended.

  • Initial Assessment and Classification : The first crucial step is to determine if this compound is classified as a hazardous waste. This assessment should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.[1] They can provide guidance based on the chemical properties of the compound.

  • Segregation and Containment :

    • Non-Hazardous Waste : If deemed non-hazardous, this compound waste, including empty or partially used vials and contaminated labware, should be placed in designated, clearly labeled red biohazard-chemotoxic containers for incineration.[1]

    • Hazardous Waste : If classified as hazardous, this compound waste must be segregated from other waste streams and collected in a Department of Transportation (DOT) approved container.[1]

  • Labeling and Documentation : All waste containers must be accurately labeled with the contents, including the name "this compound," and any associated hazard warnings. Maintain a detailed log of all disposed quantities.

  • Engaging a Certified Waste Vendor : The disposal of chemical waste must be handled by a certified and approved environmental management vendor. Your EHS department can facilitate the selection and coordination with such a vendor for the transportation and ultimate destruction of the waste, typically through incineration.[1]

  • Record Keeping : Retain all documentation related to the disposal of this compound, including manifests and certificates of destruction, for a minimum of three years.[1]

Key Experimental Data Summary

While specific disposal-related quantitative data for this compound is unavailable, the following table summarizes some of its known chemical and pharmacokinetic properties.

PropertyValueReference
Molecular Formula C19H29N5O3[2]
hH3R Ki (cAMP assay) 0.3 nM[3]
hH3R Ki (binding assay) 12 nM[3]
Oral Absorption (rat) Rapid, tmax = 0.5 hours[3]
Terminal Half-life (rat, IV) 0.44 hours[3]
Plasma Protein Binding (human) 33.6%[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

LML134_Disposal_Workflow cluster_0 Initial Steps cluster_1 Disposal Pathways cluster_2 Procedures start Start: this compound Waste Generated assess Assess Waste with EHS Is it Hazardous? start->assess non_hazardous Non-Hazardous Pathway assess->non_hazardous No hazardous Hazardous Pathway assess->hazardous Yes collect_non_haz Collect in Red Biohazard-Chemotoxic Containers non_hazardous->collect_non_haz collect_haz Collect in DOT-Approved Hazardous Waste Containers hazardous->collect_haz label_waste Label and Document Waste collect_non_haz->label_waste collect_haz->label_waste contact_vendor Contact Certified Waste Vendor label_waste->contact_vendor incineration Incineration by Vendor contact_vendor->incineration record_keeping Retain Disposal Records incineration->record_keeping

Caption: Logical workflow for the proper disposal of this compound.

It is imperative for all laboratory personnel to remain informed about and compliant with their institution's specific policies and all applicable regulations regarding chemical and pharmaceutical waste disposal.

References

Essential Safety and Logistical Information for Handling LML134

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for LML134 was found. The following guidance is based on general best practices for handling investigational new drugs and hazardous chemicals in a laboratory setting. It is crucial to supplement this information with a substance-specific risk assessment and to adhere to your institution's safety protocols.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and ensure the safe handling and disposal of this investigational compound.

Personal Protective Equipment (PPE)

As a precautionary measure, this compound should be handled as a potentially hazardous compound. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound in a laboratory setting.[1][2][3][4][5]

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with powder-free nitrile gloves is recommended.[3][4] The outer glove should be changed immediately upon contamination.
Body Protection Lab Coat/GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4]
Eye Protection Safety Goggles/ShieldChemical splash goggles are required. A face shield should be worn over the goggles when there is a significant risk of splashes.[2][3]
Respiratory Protection RespiratorAn N95 respirator or higher should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.[1] A fit test is required.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory.

Operational Plan: Handling and Experimental Protocols

Adherence to a strict operational plan is essential to minimize exposure and ensure a safe working environment. The following protocols outline the step-by-step procedures for handling this compound.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Don appropriate PPE (lab coat, gloves, and safety glasses) before handling the container.

  • Log the compound into the chemical inventory system.

  • Store this compound in a designated, well-ventilated, and restricted-access area, away from incompatible materials. The storage temperature should be as specified by the supplier.

Preparation of Solutions:

  • All handling of powdered this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.[6]

  • Wear full PPE, including double gloves, a gown, and eye protection. An N95 respirator is recommended when handling the powder.[1]

  • Use disposable equipment whenever possible to avoid cross-contamination.

  • Carefully weigh the required amount of this compound and transfer it to a suitable container for dissolution.

  • Add the solvent slowly to avoid splashing.

  • Ensure the container is securely capped and labeled with the compound name, concentration, date, and your initials.

Experimental Use:

  • Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Always wear appropriate PPE.

  • Avoid direct contact with the skin, eyes, and clothing.

  • In case of accidental exposure, follow the emergency procedures outlined below.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your supervisor and the institutional safety office.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large or unknown spill without proper training and equipment.

  • Clean-up (for minor spills):

    • Don appropriate PPE, including a respirator if the compound is a powder.

    • Cover the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with institutional and regulatory guidelines for hazardous waste.[7][8][9]

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatible.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous materials.

Final Disposition:

  • All waste containers must be sealed and properly labeled with the contents.

  • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office.

  • Investigational drugs are typically disposed of via incineration by a licensed hazardous waste management company.[7][9]

Visualizations

The following diagrams illustrate the key workflows for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receipt Receipt & Inspection Storage Secure Storage Receipt->Storage Weighing Weighing (in Fume Hood) Storage->Weighing Dissolution Solution Preparation Weighing->Dissolution Experiment Experimentation (in Fume Hood) Dissolution->Experiment Waste_Seg Waste Segregation Experiment->Waste_Seg Waste_Coll Hazardous Waste Collection Waste_Seg->Waste_Coll Incineration Incineration Waste_Coll->Incineration

Figure 1: General workflow for handling this compound from receipt to disposal.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Others & Supervisor Spill->Alert Assess Assess Spill Severity Alert->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Contained MajorSpill Major Spill Assess->MajorSpill Large or Unknown Cleanup Cleanup with Spill Kit & PPE MinorSpill->Cleanup ContactEHS Contact Environmental Health & Safety MajorSpill->ContactEHS Dispose Dispose of Waste Cleanup->Dispose

Figure 2: Logical decision-making workflow for a chemical spill.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.